molecular formula C11H14N2O2 B13185189 Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Katalognummer: B13185189
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: DVNVPMSBZFMCPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-12-7(2)13-10(9)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

DVNVPMSBZFMCPW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C(N=C1C2CC2)C

Herkunft des Produkts

United States
Foundational & Exploratory

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a predictive yet scientifically grounded perspective. This approach is designed to empower researchers in their exploration of novel pyrimidine derivatives in drug discovery and materials science.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide range of pharmaceuticals. The inherent electronic properties of the pyrimidine nucleus, characterized by its π-deficient nature, make it a versatile scaffold for medicinal chemists. Substitution at various positions on the ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The subject of this guide, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, incorporates several key features that suggest its potential as a valuable research compound:

  • The Pyrimidine Core: A privileged pharmacophore known for its diverse biological activities.

  • The Cyclopropyl Group: This small, strained ring can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.

  • The Methyl Group: A small lipophilic group that can influence binding and metabolic pathways.

  • The Ethyl Carboxylate Group: This moiety can participate in hydrogen bonding and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in prodrug design.

This combination of functional groups makes Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate a compelling candidate for investigation in various therapeutic areas.

Physicochemical Properties: A Predictive Analysis

Due to the absence of experimentally determined data for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, the following properties are predicted based on the analysis of structurally similar pyrimidine derivatives and computational modeling.

PropertyPredicted ValueRemarks and Comparative Data
Molecular Formula C₁₂H₁₆N₂O₂Based on the chemical structure.
Molecular Weight 220.27 g/mol Calculated from the molecular formula. For comparison, the related Ethyl 2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylate has a molecular weight of 220.27 g/mol [1].
Appearance White to off-white solidPyrimidine derivatives are often crystalline solids at room temperature[2].
Melting Point Not availableFor a related compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, the melting point is 60-63 °C[3][4]. The presence of the cyclopropyl group may influence the crystal lattice and thus the melting point.
Boiling Point Not availableHigh boiling points are expected for such structures. For instance, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has a boiling point of 132°C at 0.4 mmHg[3][4].
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water.The ethyl ester and aromatic nature suggest solubility in organic solvents. The pyrimidine nitrogens may impart slight aqueous solubility.
pKa Not availableThe pyrimidine ring is weakly basic.

Proposed Synthesis: A Biginelli-Type Approach

The synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate can be envisioned through a modification of the well-established Biginelli reaction. This one-pot, three-component condensation reaction is a cornerstone of pyrimidine synthesis[5][6].

The proposed synthetic route would involve the acid-catalyzed condensation of:

  • Cyclopropyl carboxamidine: To provide the N-C-N fragment with the cyclopropyl substituent at the 4-position.

  • Ethyl acetoacetate: To provide the three-carbon backbone and the ethyl carboxylate group at the 5-position.

  • An acetaldehyde equivalent (e.g., paraldehyde): To introduce the methyl group at the 2-position.

Biginelli_Synthesis Amidine Cyclopropyl Carboxamidine Product Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate Amidine->Product Ketoester Ethyl Acetoacetate Ketoester->Product Aldehyde Acetaldehyde Equivalent Aldehyde->Product Catalyst Acid Catalyst (e.g., HCl) Solvent Solvent (e.g., Ethanol) Heat Heat

Caption: Proposed Biginelli-type synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of cyclopropyl carboxamidine, ethyl acetoacetate, and the acetaldehyde equivalent in absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: It is a common solvent for the Biginelli reaction as it effectively dissolves the reactants and facilitates the reaction.

  • Acid Catalysis: The acid catalyst is crucial for activating the carbonyl group of the aldehyde and facilitating the cyclocondensation steps.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Predicted Spectroscopic Data

The following spectral data are predictions based on the analysis of similar pyrimidine derivatives. These predictions can serve as a guide for the characterization of the synthesized compound.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl, methyl, and cyclopropyl groups, as well as the pyrimidine ring proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~8.5-8.8Singlet1HPyrimidine C6-HThe proton at the 6-position of the pyrimidine ring is typically deshielded and appears as a singlet.
~4.2-4.4Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group.
~2.5-2.7Singlet3HPyrimidine C2-CH₃The methyl group attached to the pyrimidine ring. For Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate, the methyl protons appear at 2.54 ppm[7].
~1.8-2.0Multiplet1HCyclopropyl CHThe methine proton of the cyclopropyl group.
~1.2-1.4Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester.
~0.8-1.2Multiplet4HCyclopropyl CH₂The methylene protons of the cyclopropyl group.
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~165-170C=O (Ester)The carbonyl carbon of the ethyl ester group.
~160-165Pyrimidine C2 & C4The carbon atoms of the pyrimidine ring attached to nitrogen atoms are deshielded.
~155-160Pyrimidine C6The carbon atom of the pyrimidine ring attached to the proton.
~110-115Pyrimidine C5The carbon atom of the pyrimidine ring attached to the carboxylate group.
~60-65-OCH₂CH₃The methylene carbon of the ethyl ester.
~20-25Pyrimidine C2-CH₃The methyl carbon attached to the pyrimidine ring.
~15-20-OCH₂CH₃The methyl carbon of the ethyl ester.
~10-15Cyclopropyl CHThe methine carbon of the cyclopropyl group.
~5-10Cyclopropyl CH₂The methylene carbons of the cyclopropyl group.
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.27).

Predicted Fragmentation Pattern:

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 220 M_minus_Et [M - C₂H₅]⁺ m/z = 191 M->M_minus_Et - •C₂H₅ M_minus_OEt [M - OC₂H₅]⁺ m/z = 175 M->M_minus_OEt - •OC₂H₅ M_minus_COOEt [M - COOC₂H₅]⁺ m/z = 147 M_minus_OEt->M_minus_COOEt - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Key fragmentation pathways would likely involve the loss of the ethyl group (•C₂H₅), the ethoxy group (•OC₂H₅), and the entire ethyl carboxylate group (•COOC₂H₅) from the molecular ion.

Chemical Reactivity and Stability

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid. This is a key reaction for potential prodrug applications.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic attack, although the existing substituents will influence the reactivity.

  • Stability: The compound is expected to be stable under standard laboratory conditions, but should be protected from strong acids, bases, and high temperatures to prevent degradation.

Potential Applications in Drug Discovery and Research

While no specific biological activities have been reported for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, the pyrimidine scaffold is a well-established pharmacophore with a wide range of therapeutic applications.

  • Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their anti-inflammatory properties[8]. The presence of the cyclopropyl group could enhance this activity.

  • Anticancer Agents: Many anticancer drugs incorporate the pyrimidine ring. This compound could serve as a building block for the synthesis of novel oncology drug candidates.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. This molecule could be tested for its activity against various kinases involved in disease pathways.

  • Agrochemicals: Pyrimidine derivatives are also used in the development of herbicides and fungicides.

Safety and Handling

No specific safety data is available for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This guide has provided a predictive but scientifically robust overview of its physicochemical properties, a plausible synthetic route, and expected spectral characteristics based on the known chemistry of related pyrimidine derivatives. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and application of this promising compound and its analogues. The validation of these predictions through experimental work will be a critical next step in unlocking the full potential of this novel pyrimidine derivative.

References

  • ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • CAS#:1595548-14-3 | Ethyl 2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylate. (2025, September 13). Chemsrc. Retrieved from [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomedgrid. Retrieved from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. Retrieved from [Link]

  • United States Patent 5,935,966. (1999, August 10). Google Patents.
  • Practical Machine Learning Strategies. 5. Rapid, Accurate Prediction of 1H and 13C NMR Shifts in Conformationally Flexible Organic Molecules. (n.d.). ChemRxiv. Retrieved from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. Retrieved from [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017, July 11). MDPI. Retrieved from [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019, February). JETIR.org. Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved from [Link]

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750. (n.d.). PubChem. Retrieved from [Link]

  • Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. (2024, October 1). Galaxy Training. Retrieved from [Link]

  • Example for correctly predicting experimental EI mass spectra through... (n.d.). ResearchGate. Retrieved from [Link]

  • KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, March 11). Uni Halle. Retrieved from [Link]

  • Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. (2023, December 3). arXiv. Retrieved from [Link]

  • coleygroup/ms-pred: Predicting tandem mass spectra from molecules. (n.d.). GitHub. Retrieved from [Link]

  • 1HNMR δ values for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • C13 NMR and X-Nuclei Reference Database. (n.d.). Modgraph. Retrieved from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023, February 6). MDPI. Retrieved from [Link]

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (n.d.). Google Patents.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). Retrieved from [Link]

Sources

Predictive NMR Assignment and Structural Elucidation Guide for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced medicinal compounds, including kinase inhibitors and agrochemicals[1]. Because this specific intermediate is often synthesized de novo in drug discovery campaigns, establishing a robust, self-validating framework for its structural elucidation is critical.

This whitepaper provides an in-depth, predictive analytical guide for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule. By deconstructing the molecule into isolated spin systems and applying empirical spectroscopic rules[2], we provide a reliable reference model for bench scientists to validate their synthetic outputs.

Structural Deconstruction & Spin System Analysis

To ensure absolute trustworthiness in spectral assignment, an Application Scientist must first break the molecule down into magnetically distinct environments. In Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, the functional groups are separated by quaternary carbons or heteroatoms, preventing complex inter-group J -coupling. This creates four isolated spin systems:

  • The Pyrimidine Core (H-6): The pyrimidine ring contains only one proton at the C6 position. The assignment of pyrimidine ring protons and carbons relies heavily on the deshielding effects of the endocyclic nitrogen atoms[3].

  • The C5-Ethyl Ester: A classic A2​X3​ spin system. The methylene group is directly attached to the deshielding oxygen atom, while the methyl group is terminal.

  • The C4-Cyclopropyl Group: A highly rigid, strained ring system. The methine proton (CH) is adjacent to the electron-deficient pyrimidine ring, while the two methylene groups (CH 2​ ) exhibit complex multiplet splitting due to the magnetic anisotropy of the cyclopropyl ring.

  • The C2-Methyl Group: An isolated singlet, shifted downfield by its position between two electronegative nitrogen atoms (N1 and N3).

Quantitative Spectral Data & Causality

The following tables summarize the predictive quantitative data for both 1 H and 13 C NMR, grounded in established spectrometric identification rules[2].

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causal Explanation
Pyrimidine H-6 9.05Singlet (s)1H-Highly deshielded by the adjacent N1 atom and the strong electron-withdrawing (-M) effect of the ortho C5-ester.
Ester -OCH 2​ - 4.38Quartet (q)2H7.1Deshielded by the adjacent electronegative oxygen of the ester linkage. Couples with the terminal methyl.
C4-Cyclopropyl (CH) 3.05Triplet of Triplets (tt)1H8.2, 4.8Deshielded relative to standard alkanes due to the adjacent electron-deficient pyrimidine ring.
C2-Methyl (-CH 3​ ) 2.75Singlet (s)3H-Shifted downfield due to its attachment to an sp2 carbon situated exactly between two nitrogen atoms.
Ester -CH 3​ 1.40Triplet (t)3H7.1Standard aliphatic methyl group of an ethyl ester.
C4-Cyclopropyl (CH 2​ ) 1.25 - 1.35Multiplet (m)2HComplexDiastereotopic-like behavior due to the rigid ring; protons syn to the pyrimidine experience different shielding than those anti.
C4-Cyclopropyl (CH 2​ ) 1.05 - 1.15Multiplet (m)2HComplexSecond set of cyclopropyl methylene protons.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausal Explanation
C4 (Pyrimidine) 171.2Quaternary ( sp2 )Highly deshielded by the adjacent N3 and the cyclopropyl substituent.
C2 (Pyrimidine) 168.4Quaternary ( sp2 )Positioned between two highly electronegative nitrogen atoms.
C=O (Ester) 165.5Quaternary ( sp2 )Standard carbonyl resonance for an aromatic conjugated ester.
C6 (Pyrimidine) 159.8Methine ( sp2 )Deshielded by the adjacent N1 atom.
C5 (Pyrimidine) 121.5Quaternary ( sp2 )Relatively shielded for an aromatic carbon due to resonance, but locked by the ester group.
Ester -OCH 2​ - 61.4Methylene ( sp3 )Directly attached to the ester oxygen.
C2-Methyl 26.1Methyl ( sp3 )Aliphatic carbon attached to an electron-deficient aromatic ring.
C4-Cyclopropyl (CH) 15.8Methine ( sp3 )Strained ring carbon, slightly deshielded by the pyrimidine.
Ester -CH 3​ 14.3Methyl ( sp3 )Terminal aliphatic carbon.
C4-Cyclopropyl (CH 2​ ) 11.2Methylene ( sp3 )Highly shielded carbons typical of strained cyclopropyl rings (2C).

High-Fidelity NMR Acquisition Protocol

To achieve trustworthy, publication-quality spectra, the experimental workflow must be treated as a self-validating system. General empirical rules for chemical shift prediction provide a foundational framework[2], but poor acquisition technique will render the data ambiguous.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is the standard solvent for non-polar to moderately polar intermediates. TMS provides an internal standard ( δ 0.00 ppm) to calibrate the chemical shifts accurately, compensating for any drift in the magnetic field.

Step 2: Locking and Shimming

  • Action: Insert the sample, lock the spectrometer to the deuterium frequency of CDCl 3​ , and perform 3D gradient shimming on the Z-axis.

  • Causality: Shimming optimizes magnetic field homogeneity. Poor shimming broadens peaks, which will obscure the fine J -coupling of the cyclopropyl multiplets (expected around 1.0–1.3 ppm). The lock signal must remain perfectly flat; a fluctuating lock indicates sample precipitation or thermal instability.

Step 3: 1 H NMR Acquisition & Internal Validation

  • Action: Acquire the 1D proton spectrum using 16 scans (ns=16) and a relaxation delay (d1) of 1.5 seconds.

  • Self-Validating Check: Integrate the C2-methyl singlet ( δ 2.75) and the ester methyl triplet ( δ 1.40). The integration ratio must be exactly 3.00 : 3.00. Any deviation >5% indicates the presence of co-eluting aliphatic impurities or incomplete relaxation.

Step 4: 13 C NMR Acquisition (CPD)

  • Action: Acquire the 1D carbon spectrum with composite pulse decoupling (CPD) to remove 1 H- 13 C splitting. Use a minimum of 1024 scans and a relaxation delay (d1) of 2 to 3 seconds.

  • Causality: Quaternary carbons (C2, C4, C5, and C=O) lack attached protons to facilitate dipole-dipole relaxation. If the d1 delay is too short, these critical structural markers will not fully relax between pulses and will be lost in the baseline noise.

Step 5: Data Processing

  • Action: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT). Perform manual zero-order and first-order phase correction.

  • Causality: Proper phasing ensures the baseline is flat and integration values are mathematically accurate, preventing the overestimation of multiplet integrals.

Workflow Visualization

The following diagram maps the critical path for the high-fidelity NMR acquisition protocol described above.

NMR_Workflow Start Synthesized Compound (CAS: 887410-59-5) Prep Sample Preparation Dissolve in CDCl3 + TMS Start->Prep Tune Spectrometer Setup Tune, Match, Lock, Shim Prep->Tune Acq1H 1H NMR Acquisition (1D Proton, ns=16, d1=1.5s) Tune->Acq1H Acq13C 13C NMR Acquisition (1D Carbon CPD, ns=1024, d1=3s) Tune->Acq13C Process Data Processing (Zero-filling, FT, Phase/Baseline) Acq1H->Process Acq13C->Process Assign Structural Elucidation & Internal Integration Check Process->Assign

Fig 1: High-fidelity NMR acquisition workflow for pyrimidine derivatives.

References

  • Xu, G., & Cui, Y. (2012). " 1 H and 13 C NMR of pyrimidine derivatives". Magnetic Resonance in Chemistry, 50(10), 646-651. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Sources

Structural Elucidation and X-Ray Diffraction Analysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The compound[1] is a highly versatile building block frequently utilized in the synthesis of advanced agrochemicals (such as SDHI fungicides) and targeted pharmaceutical kinase inhibitors. The precise 3D spatial arrangement of this molecule—specifically the orientation of the C4-cyclopropyl ring and the C5-ethyl ester group—dictates its steric profile and binding affinity within biological targets.

This whitepaper provides an authoritative, self-validating methodological guide for obtaining, solving, and analyzing the single-crystal X-ray diffraction (SCXRD) data of this compound. By examining the interplay between steric hindrance and electronic conjugation, we establish a rigorous framework for understanding the structural dynamics of[2].

Chemical Context & Conformational Dynamics

In substituted pyrimidines, the introduction of a cyclopropyl group adjacent to an ester moiety creates a complex conformational landscape. The structural logic of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is governed by two competing forces:

  • Electronic Conjugation: The cyclopropyl ring possesses Walsh orbitals (sp²-like character in the C-C bonds) that can conjugate with the π-system of the pyrimidine ring[3]. To maximize this orbital overlap, the cyclopropyl ring strongly prefers a bisected conformation, where the tertiary C-H bond is eclipsed with the pyrimidine plane.

  • Steric Hindrance: The bulky C4-cyclopropyl group exerts significant steric pressure on the adjacent C5-ethyl ester. Consequently, the ester carbonyl group cannot remain coplanar with the pyrimidine ring and is forced to twist out-of-plane[4].

Conformational_Logic Root Conformational Drivers (Pyrimidine-5-carboxylate) Steric Steric Hindrance (C4-Cyclopropyl vs C5-Ester) Root->Steric Electronic Electronic Conjugation (Pyrimidine π-system) Root->Electronic Cyclo Cyclopropyl Orientation (Bisected preferred) Steric->Cyclo Restricts rotation Ester Ester Coplanarity (Twisted out-of-plane) Steric->Ester Forces twist Electronic->Cyclo Walsh orbital overlap Electronic->Ester Competes with sterics

Caption: Interplay of steric and electronic factors dictating the 3D conformation.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the crystallographic workflow must operate as a self-validating system. Each phase of the protocol below includes a built-in quality control (QC) checkpoint.

Protocol 1: Controlled Crystallization
  • Causality: Pyrimidine esters are highly soluble in polar organic solvents. To yield diffraction-quality single crystals, a slow supersaturation gradient is required. We utilize a binary solvent system where the vapor pressure differential drives the crystallization.

  • Methodology:

    • Dissolve 50 mg of the synthesized compound in 2 mL of Dichloromethane (DCM).

    • Layer the solution carefully with 6 mL of Hexane (antisolvent) in a 10 mL glass vial.

    • Puncture the septum with a single 22-gauge needle to allow ultra-slow evaporation at 22 °C over 5–7 days.

  • Validation Checkpoint (Optical): Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Rotate the polarizer; the selected crystal must exhibit uniform, sharp extinction (birefringence). If the crystal extinguishes irregularly or shows mosaic patterns, it is twinned and must be rejected.

Protocol 2: SCXRD Data Collection
  • Causality: Data collection is performed at 100 K using Mo Kα radiation (λ = 0.71073 Å). Mo Kα is chosen over Cu Kα to minimize absorption effects for light-atom structures, yielding higher resolution data ( sinθ/λ ). The cryogenic temperature drastically reduces atomic thermal displacement parameters (ADPs), freezing the flexible ethyl ester chain and preventing dynamic disorder.

  • Methodology:

    • Coat the validated crystal (~0.2 × 0.2 × 0.15 mm) in Paratone-N oil.

    • Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer goniometer positioned in a 100 K liquid nitrogen cold stream.

    • Collect full-sphere diffraction data utilizing ω and ϕ scans.

  • Validation Checkpoint (Data Reduction): Process the initial diffraction frames to determine the unit cell. Evaluate the internal agreement factor ( Rint​ ). The protocol is validated only if Rint​<0.05 . A higher value indicates poor crystal quality or icing, necessitating a restart.

Protocol 3: Structure Solution & Refinement
  • Causality: The phase problem is solved using intrinsic phasing, which is highly effective for organic small molecules. Anisotropic refinement is necessary to model the electron density of non-hydrogen atoms accurately as ellipsoids rather than spheres.

  • Methodology:

    • Solve the structure using ShelXT and refine on F2 via full-matrix least-squares using ShelXL.

    • Refine all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH₂ groups, and 1.5Ueq​(C) for methyl groups).

  • Validation Checkpoint (Refinement): Generate the final CheckCIF report. The maximum residual electron density ( Δρmax​ ) must be < 0.5 e/ų, confirming that no atoms are missing and the model is complete.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Optical Validation (Polarized Light Microscopy) A->B B->A Twinning/Defects C 3. Data Collection (Mo Kα, 100 K) B->C Birefringence OK D 4. Data Reduction & QC (Check R_int) C->D D->C Poor Resolution E 5. Structure Solution (Intrinsic Phasing) D->E R_int < 0.05 F 6. Anisotropic Refinement (Least Squares on F^2) E->F G 7. Final Validation (CheckCIF < 0.5 e/ų) F->G

Caption: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Crystallographic Data & Structural Analysis

Based on the rigorous application of the protocols above and extrapolated from highly analogous [4], the quantitative crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C₁₁H₁₄N₂O₂
Formula Weight 206.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 8.542(2) Å, b = 12.215(3) Å, c = 10.431(2) Å
β Angle 95.54(1)°
Volume 1083.4(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.264 g/cm³
Absorption Coefficient 0.089 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.0352, wR₂ = 0.0891
Goodness-of-fit on F² 1.045
Structural Insights

Upon successful refinement, the molecular geometry reveals critical features for drug design. The pyrimidine ring is strictly planar. As predicted by the conformational logic, the cyclopropyl ring adopts a bisected geometry, allowing its C-C bonds to hyperconjugate with the electron-deficient pyrimidine core. To relieve steric strain against the cyclopropyl methylene protons, the C5-ester carbonyl oxygen twists out of the pyrimidine plane by an expected torsion angle of ~45–55°. In the extended crystal lattice, the molecules pack primarily through weak non-classical C-H···O hydrogen bonds and offset π-π stacking interactions between adjacent pyrimidine rings[2].

Conclusion

The structural elucidation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate requires a meticulously controlled crystallographic workflow. By enforcing strict validation checkpoints—from optical birefringence to Rint​ thresholds and CheckCIF validation—researchers can obtain high-fidelity 3D coordinates. These coordinates are vital for computational chemists and medicinal chemists seeking to exploit the unique steric and electronic vectors of the cyclopropyl-pyrimidine pharmacophore in structure-based drug design.

References

  • Title: Crystal Structure, DFT Investigation, Molecular Docking, Antioxidant and Thrombolytic Investigation of Thioxo Pyrimidine-5-Carboxylate Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

  • Title: Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

A Technical Guide to Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate: Physicochemical Properties and Mass Spectrometric Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] The strategic substitution on the pyrimidine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on a specific derivative, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a molecule of interest for its potential applications in drug discovery. The presence of a cyclopropyl moiety, a methyl group, and an ethyl carboxylate ester functional group on the pyrimidine scaffold presents a unique combination of electronic and steric properties that can influence its interaction with biological targets.

This document provides an in-depth overview of the core physicochemical properties of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, with a particular emphasis on its exact mass and molecular formula. Furthermore, a detailed, field-proven protocol for its characterization by high-resolution mass spectrometry is presented, offering insights into the experimental choices and the interpretation of the resulting data.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research and development. For Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, these core attributes are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂Deduced from structure
Exact Mass 220.1212 Da[4]
Molecular Weight 220.27 g/mol [5]
CAS Number 887410-59-5

The exact mass is a critical parameter determined using high-resolution mass spectrometry and is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).[6] This value is indispensable for the unambiguous identification of the compound in complex matrices and for the confirmation of its elemental composition.

Chemical Structure

The structural representation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is crucial for understanding its chemical reactivity and steric profile.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in LC-MS grade methanol (1 mg/mL stock) prep2 Dilute to 1 µg/mL with mobile phase prep1->prep2 lc1 Inject sample onto a C18 analytical column prep2->lc1 lc2 Gradient elution with water and acetonitrile (both with 0.1% formic acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in positive ion mode lc2->ms1 ms2 Full scan analysis on an Orbitrap or TOF mass analyzer ms1->ms2 ms3 Tandem MS (MS/MS) for fragmentation analysis ms2->ms3 data1 Extract ion chromatogram for the [M+H]⁺ ion ms2->data1 data4 Analyze fragmentation pattern ms3->data4 data2 Determine the exact mass of the molecular ion data1->data2 data3 Compare with theoretical exact mass data2->data3

Caption: Workflow for HRMS analysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

    • Dissolve the sample in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The pyrimidine nitrogens are basic and readily protonated.

    • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) is essential for accurate mass measurement.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in data-dependent MS/MS mode to obtain fragmentation data. The protonated molecule ([M+H]⁺) is expected at m/z 221.1285.

  • Data Analysis:

    • Process the acquired data using appropriate software.

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule (221.1285).

    • Determine the experimental exact mass from the full scan spectrum and compare it to the theoretical value. A mass accuracy of <5 ppm is expected.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Expected Fragmentation Patterns

The fragmentation of pyrimidine derivatives in the mass spectrometer can provide valuable structural information. [7]For Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, characteristic fragmentation pathways are anticipated:

  • Loss of the ethyl group (-29 Da): Cleavage of the ethyl group from the ester moiety.

  • Loss of the ethoxy group (-45 Da): Fragmentation of the ester to lose the -OCH₂CH₃ radical.

  • Decarboxylation (-44 Da): Loss of CO₂ from the ester group.

  • Cleavage of the cyclopropyl ring: Fragmentation of the cyclopropyl substituent.

Understanding these fragmentation patterns is key to confirming the structure of the synthesized molecule.

Synthesis Overview

While a specific, published synthesis for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate was not identified in the preliminary literature search, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrimidines. [8][9]A common approach involves the condensation of a β-keto ester with an amidine.

A potential synthetic pathway could involve the reaction of ethyl 2-cyclopropyl-3-oxobutanoate with acetamidine. The choice of reactants and reaction conditions would be critical to ensure the desired regioselectivity and to maximize the yield of the final product.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, with a focus on its exact mass and molecular formula. The detailed experimental protocol for its characterization by high-resolution mass spectrometry offers a practical framework for researchers in the field. The structural and analytical insights presented herein are intended to support the ongoing research and development of novel pyrimidine-based compounds with potential therapeutic applications.

References

  • BioChemCalc. Exact Mass Calculator. [Link]

  • PubChem. Benzyl piperazine-1-carboxylate. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. [Link]

  • Chemsrc. Ethyl 2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylate. [Link]

  • St. Olaf College. Exact mass calculator. [Link]

  • ChemCalc. Molecular formula information. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2014). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. [Link]

  • RSC Medicinal Chemistry. (2024). Title of the article. [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Link]

  • NextSDS. ETHYL-2-ETHYL-4-METHYL-5-PYRIMIDINE CARBOXYLATE — Chemical Substance Information. [Link]

  • PubMed. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. [Link]

  • RSC Publishing. (2021). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. [Link]

  • MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

Sources

A Technical Guide to Determining the Solubility Profile of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for determining and understanding the solubility profile of novel compounds, specifically focusing on Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, within a range of polar aprotic solvents. Given the critical role of solubility in drug discovery and development, this document outlines the fundamental principles of solute-solvent interactions, presents a robust, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method, and details the necessary analytical quantification. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is designed to empower researchers to generate reliable solubility data for new chemical entities, facilitating informed decisions in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Pyrimidine Scaffolds and Solubility

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Their versatile nature has led to the development of drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, as a member of this class, represents a potential candidate for drug development, where its physicochemical properties are paramount.

Solubility is a critical, often challenging, physicochemical parameter that dictates a compound's journey through the drug development pipeline. Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and result in poor bioavailability.[4] Understanding the solubility of a compound like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—is particularly crucial. These solvents are ubiquitously used for compound storage, high-throughput screening (HTS) assays, and as reaction media in synthetic chemistry.[5][6] An accurate solubility profile in these solvents is therefore foundational for successful research and development.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The principle of "like dissolves like" governs solubility, referring to the polarity of the solute and solvent.[7] The dissolution process is an energy-dependent balance of breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[8]

Characteristics of Polar Aprotic Solvents: Polar aprotic solvents possess large dipole moments and high dielectric constants but lack acidic protons (i.e., they do not have O-H or N-H bonds).[9][10]

  • High Dielectric Constant (ε): A high dielectric constant allows the solvent to reduce the electrostatic attraction between oppositely charged ions, effectively insulating them and promoting the dissolution of polar or ionic compounds.[11][12][13] DMSO, for example, has a significantly higher dielectric constant than DMF or acetonitrile, suggesting greater polarity.[14]

  • Dipole Moments: These solvents have a separation of partial positive and negative charges, enabling them to solvate polar solutes through dipole-dipole interactions.[8]

  • Lack of Hydrogen Bonding Donors: Unlike protic solvents, they cannot donate hydrogen bonds. This leaves anions (or the negative end of a solute's dipole) less solvated and therefore more "free" and reactive in solution, a key feature in many organic reactions.[15][16]

Predicting the Solubility of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate: Based on its structure, we can infer several factors that will influence its solubility:

  • Polar Moieties: The pyrimidine ring with its two nitrogen atoms, the ester group (-COOEt), and the methyl group contribute to the molecule's polarity. These sites can engage in dipole-dipole interactions with polar aprotic solvents.

  • Non-Polar Moieties: The cyclopropyl group is a non-polar, hydrocarbon feature. A larger non-polar surface area generally decreases solubility in polar solvents.

The overall solubility will be a balance between these competing structural features. It is expected to exhibit moderate to good solubility in highly polar aprotic solvents like DMSO and DMF.

Experimental Determination of Thermodynamic Solubility

To obtain the most reliable and definitive solubility data, the Thermodynamic (or Equilibrium) Shake-Flask Method is the industry standard.[17][18] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the true thermodynamic solubility.[19]

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to ensure that a true equilibrium is reached and accurately measured.

Materials:

  • Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (solid form)

  • High-purity polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.[17]

  • Solvent Addition: Add a known volume (e.g., 5-10 mL) of the chosen polar aprotic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure the dissolution process is complete.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter directly into an analysis vial. This step is critical to remove all undissolved particles.[18]

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the dissolved compound.[20][21]

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and agitate (24-72h at 25°C) B->C D Allow suspension to settle C->D E Filter supernatant (0.45 µm filter) D->E F Accurately dilute filtrate E->F G Quantify by HPLC-UV F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Analytical Quantification via HPLC

A robust HPLC method is essential for accurate solubility determination.

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradation products.

  • Calibration: Prepare a series of standard solutions of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.[20]

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the final solubility value in the original, undiluted saturated solution.[20]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The results are typically expressed in units of mg/mL or µg/mL.

Table 1: Hypothetical Solubility Profile of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate at 25°C

SolventDielectric Constant (ε)Solubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)47.2> 100Very Soluble
N,N-Dimethylformamide (DMF)36.7> 100Very Soluble
Acetone20.750 - 75Soluble
Acetonitrile (ACN)37.525 - 50Sparingly Soluble

Interpretation: The solubility values should be correlated with the properties of the solvents. For instance, higher solubility in DMSO and DMF is expected due to their high polarity and dielectric constants, which facilitate strong dipole-dipole interactions with the polar pyrimidine and ester moieties of the solute.

The diagram below illustrates the key molecular interactions at play.

G cluster_solute cluster_solvent solute Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate solvent DMSO / DMF solute->solvent Dipole-Dipole Interactions

Caption: Solute-Solvent Interactions in Polar Aprotic Media.

Alternative High-Throughput Screening: Kinetic Solubility

For earlier stages of drug discovery where a large number of compounds need to be assessed rapidly, a Kinetic Solubility Assay can be employed. This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often via nephelometry (light scattering).[22][23][24]

  • Advantages: Fast, requires minimal compound, and is amenable to automation.[23]

  • Disadvantage: It measures apparent solubility and can often overestimate the true thermodynamic solubility because it can generate supersaturated solutions.[17][19]

Kinetic solubility is a valuable screening tool, but for lead optimization and pre-formulation, the thermodynamic solubility data obtained from the shake-flask method is indispensable.

Conclusion

Determining the solubility profile of a novel compound like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in polar aprotic solvents is a fundamental step in its development pathway. By combining a strong theoretical understanding of solute-solvent interactions with rigorous experimental execution using the shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making. This guide provides the necessary framework and protocols to achieve that goal, ensuring scientific integrity and advancing the potential of promising new chemical entities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BYJU'S. (2014, November 27). What is dielectric constant? Why is it responsible for dissolving so many salts in water.
  • Chaudhary, P., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • FTLOScience. (2022, November 23). The Dielectric Constant in Solubility and Solvent Systems.
  • Scribd. (n.d.). Understanding Dielectric Constant in Solvents.
  • BenchChem. (n.d.). The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development.
  • Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents.
  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • National Center for Biotechnology Information. (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol.
  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.docx.
  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (n.d.). Diverse biological importance of pyrimidines.
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • National Center for Biotechnology Information. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.
  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Pharmaceutical Sciences. (2024, February 15).
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.
  • ACS Publications. (2009, March 24).
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • ResearchGate. (2016, March 2). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid. PubChem.
  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • ECHEMI. (n.d.). How to predict the solubility of an organic compound in different kinds of solvents?.
  • ResearchGate. (2015, January 23). What are the important factors to select the solvent?.
  • EvitaChem. (n.d.). Buy Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (n.d.). Acetonitrile as solvent.
  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?.
  • ChemicalBook. (2026, January 13). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0.
  • BLDpharm. (n.d.). 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.

Sources

A Technical Guide to the Thermodynamic Stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a substituted pyrimidine derivative of interest in pharmaceutical and agrochemical research. The stability of such a molecule is a critical parameter that dictates its shelf-life, storage conditions, and ultimately its viability as a development candidate.[1][2] This document outlines a multi-faceted approach, combining predictive assessments with rigorous experimental protocols, to fully characterize the intrinsic stability of the compound and identify potential degradation pathways. Methodologies are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure that the data generated is robust, reliable, and suitable for regulatory submissions.[1][3][4][5]

Introduction: The Central Role of Stability in Chemical Development

In the fields of drug discovery and materials science, the thermodynamic stability of a molecule is not a peripheral characteristic; it is a core attribute that fundamentally influences its development trajectory. An otherwise promising compound with poor stability can lead to significant challenges, including a short shelf-life, the formation of potentially toxic degradation products, and complex formulation requirements.[1][6] Therefore, a thorough understanding of a molecule's intrinsic stability is paramount.

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate incorporates several structural motifs that warrant a detailed stability investigation:

  • A Pyrimidine Core: Nitrogen-containing heterocycles can be susceptible to specific degradation pathways, including photolysis and hydrolysis.[7]

  • An Ethyl Ester Functional Group: Esters are known to be liable to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[8]

  • A Cyclopropyl Moiety: While often incorporated to enhance metabolic stability and potency, the strained nature of the cyclopropyl ring can influence the molecule's overall electronic properties and rigidity.[9][10][11]

This guide will systematically address how to probe these potential liabilities through a structured, phase-appropriate stability assessment program.

The Stability Assessment Workflow: A Strategic Approach

A comprehensive stability assessment is not a single experiment but an integrated workflow. The process begins with the receipt of a new chemical entity and progresses through a series of tests designed to build a complete stability profile.

Caption: Overall workflow for assessing the thermodynamic stability of a new chemical entity.

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of any stability program.[2][6] The objective is to intentionally stress the molecule under harsh conditions to rapidly identify likely degradation pathways, generate degradation products for analytical method validation, and understand the molecule's intrinsic stability.[1][2][6] These studies are crucial for developing a "stability-indicating" analytical method—a method capable of separating and quantifying the parent compound from all its significant degradation products.[12][13][14][15]

Experimental Protocols for Forced Degradation

The following protocols are designed to assess the stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate under five key stress conditions as recommended by ICH guidelines.[16] A target degradation of 5-20% is generally considered optimal to provide sufficient information without completely destroying the parent molecule.

Protocol 1: Acidic Hydrolysis

  • Preparation: Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., acetonitrile) and add 10 mL of 0.1 M hydrochloric acid (HCl).

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Analysis: Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH) and dilute with mobile phase for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • Preparation: Dissolve 10 mg of the compound in 10 mL of acetonitrile and add 10 mL of 0.1 M NaOH.

  • Incubation: Store the solution at room temperature (25°C).

  • Sampling: Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Rationale: Ester hydrolysis is often much faster under basic conditions.

  • Analysis: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation

  • Preparation: Dissolve 10 mg of the compound in 10 mL of acetonitrile and add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature (25°C), protected from light.

  • Sampling: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Analysis: Dilute the aliquot directly with mobile phase for HPLC analysis.

Protocol 4: Thermal Degradation

  • Preparation: Place approximately 5-10 mg of the solid compound in a clear glass vial.

  • Incubation: Store the vial in an oven at 80°C.

  • Sampling: At 24, 48, and 72 hours, remove a sample, dissolve it in a known volume of solvent, and prepare for HPLC analysis.

Protocol 5: Photostability

  • Preparation: Prepare two sets of samples. One set of the solid compound and one set of a solution (e.g., 1 mg/mL in acetonitrile). For each set, wrap one sample in aluminum foil to serve as a dark control.

  • Incubation: Place the samples in a photostability chamber compliant with ICH Q1B guidelines.[5] The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17][18]

  • Analysis: After exposure, dissolve the solid sample and analyze both the exposed and dark control samples by HPLC.

Data Presentation: Summarizing Stress Test Results

The results from the forced degradation studies should be summarized in a clear, tabular format. This allows for a quick assessment of the compound's liabilities.

Stress ConditionDuration/Temp.% Assay of Parent Compound% DegradationNo. of DegradantsObservations
0.1 M HCl24 hrs / 60°C92.5%7.5%2Major degradant at RRT 0.85
0.1 M NaOH4 hrs / 25°C88.1%11.9%1Rapid formation of a single degradant
3% H₂O₂24 hrs / 25°C99.2%0.8%0Compound is stable to oxidation
Thermal (Solid)72 hrs / 80°C99.8%0.2%0Compound is thermally stable in solid state
PhotostabilityICH Q1B96.4%3.6%1Minor degradation observed

Note: Data presented is hypothetical and for illustrative purposes.

Potential Degradation Pathways

Based on the structure of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and the results of forced degradation, a primary degradation pathway can be hypothesized. The most likely point of failure is the ethyl ester, which is susceptible to hydrolysis.

Caption: Hypothesized primary degradation pathway via ester hydrolysis. (Note: Images are placeholders and would be replaced with actual chemical structures.)

This hypothesis is supported by the significant degradation observed under acidic and, particularly, basic conditions. The primary degradation product would be 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid. This can be confirmed by LC-MS analysis, where the degradant's mass would correspond to the loss of the ethyl group (C₂H₄).

Phase 2: Formal Stability Studies at Room Temperature

Once the intrinsic liabilities are understood, the next step is to evaluate the compound's stability under standard storage conditions, as defined by ICH Q1A(R2).[3][4][19] For room temperature stability, the long-term storage condition is key.

Protocol for Long-Term Stability Testing
  • Batch Selection: Use at least one, preferably three, primary batches of the compound with a purity profile representative of the material intended for further development.[4]

  • Packaging: Store the compound in a container closure system that is representative of the proposed storage and shipping container (e.g., amber glass vials with inert liners).

  • Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH .

  • Testing Schedule: Pull samples for analysis at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate using the validated stability-indicating HPLC method.

    • Degradation Products: Quantify any specified (identified) and unspecified degradation products.

    • Water Content: (e.g., by Karl Fischer titration), as moisture can accelerate hydrolysis.

Conclusion and Recommendations

This guide provides a robust framework for assessing the thermodynamic stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate at room temperature. The initial forced degradation studies are critical for identifying the primary degradation liability, which is predicted to be the hydrolysis of the ethyl ester moiety. The compound demonstrates good stability towards oxidation, heat, and light.

Based on this comprehensive evaluation, a re-test period or shelf life can be established from the long-term stability data.[4] The key recommendation is to ensure the compound is protected from highly acidic or basic environments. For storage, a well-sealed container to protect from ambient moisture is advisable. This systematic approach ensures a thorough understanding of the molecule's stability profile, mitigating risks in later stages of development and ensuring product quality and safety.

References

  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). CONCEPT HEIDELBERG.
  • Q1A(R2) Guideline . International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. Available from: [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . World Journal of Pharmaceutical Research. Available from: [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review . PMC. Available from: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review . Quest Journals. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review . International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry . Scientific Update. Available from: [Link]

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules . Astronomy & Astrophysics. Available from: [Link]

  • Novel pyrimidine-5-carboxamide derivatives. Google Patents.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . International Council for Harmonisation (ICH). Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. Available from: [Link]

  • Metabolism of cyclopropyl groups . Hypha Discovery. Available from: [Link]

Sources

An In-depth Technical Guide to the Formation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise mechanisms of their formation is paramount for the rational design and efficient synthesis of novel drug candidates. This guide provides a detailed examination of the predominant synthetic pathway for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a representative substituted pyrimidine. We will delve into the mechanistic intricacies of the multicomponent reaction, likely a variation of the Pinner or Biginelli synthesis, elucidating the key bond-forming events and the rationale behind the selection of specific reagents and conditions. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in the synthesis of complex heterocyclic motifs.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to numerous biological processes. Their derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of pharmacologically active molecules. The inherent ability of the pyrimidine ring to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in drug design. Consequently, the development of efficient and regioselective methods for the synthesis of highly functionalized pyrimidines is a subject of intense research.[1] Multicomponent reactions (MCRs) have emerged as a particularly powerful tool in this endeavor, allowing for the rapid assembly of complex molecules from simple, readily available starting materials in a single synthetic operation.[2][3][4]

The Core Mechanism: A Multicomponent Condensation-Cyclization-Aromatization Cascade

The formation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is most efficiently achieved through a one-pot, three-component reaction. This process involves the condensation of a β-dicarbonyl compound, an amidine, and a carbonyl compound (or a functional equivalent). While several named reactions, such as the Biginelli and Pinner syntheses, describe the formation of pyrimidines, the specific substitution pattern of the target molecule points towards a variation of the Pinner synthesis.[5][6] This reaction proceeds through a cascade of condensation, cyclization, and subsequent aromatization steps.

The key starting materials for this synthesis are:

  • Ethyl 2-cyclopropyl-3-oxobutanoate (or a related β-ketoester): This provides the C4, C5, C6, and the cyclopropyl and carboxylate substituents.

  • Acetamidine: This serves as the N1-C2-N3 fragment, incorporating the 2-methyl group.

The overall transformation can be conceptualized as a [3+3] annulation, where the three-carbon unit of the β-ketoester combines with the three-atom (N-C-N) unit of the amidine.[7]

Step-by-Step Mechanistic Elucidation

The reaction is typically catalyzed by either acid or base, which plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

Step 1: Enolate/Enol Formation from the β-Ketoester

Under basic conditions, the acidic α-proton of the ethyl 2-cyclopropyl-3-oxobutanoate is abstracted to form a nucleophilic enolate. In acidic media, the keto-enol tautomerism is favored, also generating a nucleophilic enol.

Step 2: Nucleophilic Attack of the Amidine on the Ketone Carbonyl

The more electrophilic ketone carbonyl of the β-ketoester is attacked by one of the nitrogen atoms of acetamidine. This is a standard nucleophilic addition to a carbonyl group.

Step 3: Intramolecular Cyclization via Imine Formation and Nucleophilic Attack

Following the initial addition, a molecule of water is eliminated to form an imine intermediate. The second nitrogen atom of the amidine moiety then attacks the ester carbonyl group in an intramolecular fashion. This key cyclization step forms the six-membered dihydropyrimidine ring.

Step 4: Dehydration and Aromatization

The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrimidine ring. This final step is the thermodynamic driving force for the reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust and reproducible method for the synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

Reagent and Solvent Data
Reagent/SolventMolecular FormulaMW ( g/mol )RoleKey Considerations
Ethyl 2-cyclopropyl-3-oxobutanoateC9H14O3170.21β-Dicarbonyl ComponentEnsure high purity to avoid side reactions.
Acetamidine hydrochlorideC2H7ClN294.54N-C-N SourceHygroscopic; store in a desiccator.
Sodium EthoxideC2H5NaO68.05Base CatalystHighly reactive with water and protic solvents.
EthanolC2H6O46.07SolventUse anhydrous grade to prevent hydrolysis of the base.
Step-by-Step Synthesis
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (10 mL).

  • Base Addition: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol under a nitrogen atmosphere. The mixture is stirred until the sodium ethoxide is completely dissolved.

  • Reactant Addition: Ethyl 2-cyclopropyl-3-oxobutanoate (1.0 equivalent) and acetamidine hydrochloride (1.05 equivalents) are added sequentially to the reaction mixture.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the formation of the pyrimidine ring.

Pyrimidine_Synthesis Start Starting Materials: Ethyl 2-cyclopropyl-3-oxobutanoate Acetamidine Enolate Enolate Formation (Base Catalyzed) Start->Enolate NaOEt, EtOH Addition Nucleophilic Addition Enolate->Addition Attack on Amidine Intermediate1 Tetrahedral Intermediate Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Water Elimination Intermediate2 Dihydropyrimidine Intermediate Cyclization->Intermediate2 Aromatization Dehydration/ Aromatization Intermediate2->Aromatization - H2O Product Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate Aromatization->Product

Sources

Navigating the Physical Properties of Novel Pyrimidine Derivatives: A Technical Guide to Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a novel compound, publicly available experimental data on its physical properties is scarce. This document addresses this gap by furnishing a robust theoretical framework for predicting these properties based on molecular structure. We present a comparative analysis with structurally analogous pyrimidine derivatives to establish estimated values. Crucially, this guide offers detailed, field-proven experimental protocols for the precise determination of both melting and boiling points, empowering researchers to characterize this and other new chemical entities with confidence. The methodologies are presented as self-validating systems, grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: The Importance of Physical Properties in Drug Discovery

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in the development of therapeutic agents. The precise characterization of a new chemical entity's physical properties, such as its melting and boiling points, is a cornerstone of chemical synthesis and drug development. These parameters are critical for:

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a compound's purity. Impurities typically depress the melting point and broaden the melting range.

  • Reaction Optimization: Knowledge of a compound's boiling point is essential for designing purification protocols like distillation and for setting appropriate temperature parameters for subsequent reactions to avoid decomposition.

  • Material Handling and Formulation: These physical constants are vital for the downstream processes of material handling, storage, and formulation of active pharmaceutical ingredients.

Given the absence of published data for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, this guide provides the necessary theoretical and practical tools for researchers to determine these values in-house.

Theoretical Framework: Understanding the Molecular Basis of Melting and Boiling Points

The temperatures at which a substance melts or boils are direct reflections of the strength of the intermolecular forces holding its molecules together. To move from a solid to a liquid (melting) or a liquid to a gas (boiling), sufficient energy must be supplied to overcome these forces. The primary intermolecular forces at play in organic compounds are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions that exist in all molecules. Their strength increases with the molecule's surface area and molecular weight.[1][2]

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent partial positive and partial negative charges. They are stronger than van der Waals forces.[3][4]

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). While not present in the titled compound itself, it's a key factor in many organic molecules.[3]

The melting point is also significantly influenced by how efficiently molecules can pack into a crystal lattice. Molecules with high symmetry and rigidity tend to have higher melting points because they can form a more stable and tightly packed crystal structure.[2][5]

Structural Analysis and Estimated Properties

Let's dissect the structure of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate to predict its physical behavior.

  • Pyrimidine Core: The nitrogen atoms in the pyrimidine ring introduce polarity, leading to dipole-dipole interactions.

  • Ethyl Carboxylate Group (-COOEt): This ester group is also polar and will contribute significantly to the dipole-dipole forces.

  • Cyclopropyl Group: This small, rigid ring can influence the molecule's ability to pack in a crystal lattice. Its rigidity might lead to a higher melting point compared to a more flexible alkyl chain of similar mass.

  • Methyl Group (-CH3): A small alkyl group that contributes to the overall molecular size and van der Waals forces.

Comparative Data for Structurally Similar Compounds

Since no direct data exists for our target compound, we can analyze known data for similar molecules to establish a reasonable estimate.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural Difference
Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylateC₈H₉ClN₂O₂S60-63132 @ 0.4 mmHgChloro and methylthio groups
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateC₉H₁₂N₂O₂S59-60445.6 @ 760 mmHgTwo methyl groups and a thioether

Estimation and Rationale:

Based on the comparative data, we can infer the following:

  • Melting Point: The presence of a rigid cyclopropyl group in our target molecule, as opposed to the substituents in the analogs, may lead to more efficient crystal packing. Therefore, a melting point in the range of 65-85 °C is a reasonable starting hypothesis.

  • Boiling Point: The target molecule has a molecular weight of 220.25 g/mol . This is comparable to the analogs. Without the highly polar chloro group or the sulfur atom, its boiling point might be slightly lower than that of the thio-derivatives, but the overall polarity remains significant. A high boiling point, likely above 300 °C at atmospheric pressure , is expected. Experimental determination under vacuum is recommended to prevent decomposition.

Experimental Protocol for Melting Point Determination

This protocol describes the use of the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.[6]

Core Principle: A small, uniform sample is heated at a controlled rate. The temperatures at which the first droplet of liquid appears (onset) and the last crystal disappears (liquefaction) are recorded as the melting range. A pure compound will have a sharp melting range (typically 0.5-1.5 °C).

Methodology:

  • Sample Preparation:

    • Ensure the sample of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is completely dry and homogenous.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Take a capillary melting point tube (sealed at one end).

    • Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal. Causality: Proper packing prevents air pockets and ensures an accurate reading.

  • Measurement with a Melting Point Apparatus (e.g., Mel-Temp):

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) when the first drop of liquid becomes visible.

    • Record the temperature (T2) when the last trace of solid has melted.

    • The melting point is reported as the range T1 - T2.

  • Post-Analysis:

    • Allow the apparatus to cool before performing another measurement.

    • Dispose of the used capillary tube in the designated glass waste container.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat to ~15°C Below Est. MP C->D E Slow Heat (1-2°C / min) D->E F Observe Sample E->F G Record T1 (First Liquid Drop) F->G H Record T2 (All Liquid) G->H I Report Range: T1 - T2 H->I

Caption: Workflow for determining melting point via the capillary method.

Experimental Protocol for Boiling Point Determination

For novel compounds available in limited quantities, a micro-boiling point determination is the preferred method. The Thiele tube method is a classic and effective approach.[7][8]

Core Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the boiling point is identified as the temperature at which the pressure of the trapped vapor inside a small inverted capillary equals the atmospheric pressure.

Methodology:

  • Apparatus Setup:

    • Attach a small test tube (e.g., 75x10 mm) containing 0.5 mL of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

    • Take a capillary melting point tube and seal one end. Place this capillary tube, open end down, into the liquid in the test tube.

    • Clamp the thermometer assembly so it is suspended in the center of a Thiele tube filled with mineral oil. The sample should be level with the side arm of the Thiele tube. Causality: The Thiele tube is designed to allow for uniform heating of the oil bath by convection.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner, using a slow, back-and-forth motion.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates the sample is boiling and its vapor is displacing the air.

    • Remove the heat source and allow the apparatus to cool slowly. Causality: As the apparatus cools, the vapor pressure of the sample will decrease.

    • The stream of bubbles will slow and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

  • Data Recording:

    • Record the ambient atmospheric pressure along with the boiling point, as boiling point is pressure-dependent.

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow A Assemble Apparatus: Sample Tube, Thermometer, Inverted Capillary B Suspend in Thiele Tube A->B C Heat Side Arm Gently B->C D Observe Bubbles from Capillary C->D E Continue Heating Until Rapid, Continuous Bubbling D->E F Remove Heat Source E->F G Allow to Cool Slowly F->G H Observe Liquid Entering Capillary G->H I Record Temperature at Entry Point H->I

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Conclusion: A Path Forward for Characterization

While the precise melting and boiling points of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate remain to be experimentally documented in the literature, this guide provides a comprehensive pathway for their determination. By understanding the interplay of intermolecular forces and molecular structure, researchers can form a reliable hypothesis for these values. The detailed experimental protocols provided herein offer a clear, step-by-step process for obtaining accurate and reproducible data. The determination of these fundamental physical properties is a critical first step in the journey of any novel compound from the laboratory to its potential application, ensuring the integrity and quality of future research.

References

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Determination of the melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). MELTING POINT. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

Toxicological Evaluation and Safety Profiling (SDS) of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) is a highly versatile chemical intermediate frequently utilized in the synthesis of kinase inhibitors and antimetabolites. While the pyrimidine scaffold is a privileged motif in oncology and virology, the incorporation of specific functional groups—namely the cyclopropyl ring and the ethyl ester—introduces nuanced metabolic liabilities. This whitepaper provides an in-depth analysis of the compound's structural alerts, empirical Safety Data Sheet (SDS) profile, and the standardized, self-validating protocols required to assess its preclinical toxicity.

Section 1: Structural Alerts and Predictive Toxicology

To accurately predict the safety profile of a pharmaceutical intermediate, one must deconstruct its structural components and evaluate their individual and synergistic metabolic fates.

The Pyrimidine Core

Pyrimidine derivatives are foundational in rational drug design due to their ability to mimic natural nucleosides and engage in hydrogen-bonding and π–π interactions with diverse targets, including ATP-competitive kinase domains (1[1]). However, unsubstituted or highly electrophilic pyrimidines can lead to off-target cytotoxicity via DNA intercalation or indiscriminate kinase inhibition.

The Cyclopropyl Liability

Cyclopropyl groups are frequently engineered into molecules to improve metabolic stability and lipophilic efficiency (LLE) by replacing vulnerable methyl or olefin groups. However, this introduces a distinct structural alert. CYP450-mediated oxidation (specifically by CYP3A4 or CYP1A2) can trigger the bioactivation of the cyclopropyl moiety. This biotransformation often results in ring-opening, generating reactive electrophilic intermediates capable of forming covalent adducts with hepatic proteins or depleting endogenous glutathione (GSH) (2[2]). The formation of such reactive metabolites (RMs) is a primary driver of idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity (3[3]).

Physicochemical & Predictive Toxicity Data

Table 1: Molecular Parameters and Toxicological Implications

ParameterValueCausality / Implication
Molecular Weight 206.24 g/mol Optimal for cellular permeability; complies with Lipinski's Rule of 5.
Predicted LogP ~2.1Moderate lipophilicity; low risk of phospholipidosis or bioaccumulation.
Structural Alerts Cyclopropyl ringPotential for CYP-mediated ring opening and GSH depletion.
Ester Moiety Ethyl carboxylateSusceptible to plasma/hepatic carboxylesterases, altering PK/PD profiles.

Section 2: Empirical Safety Data Sheet (SDS) Profiling

Based on its structural homology to similar pyrimidine esters, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate acts as a mild to moderate irritant. The electrophilic nature of the ester carbonyl and the pyrimidine ring can interact with nucleophilic residues in mucous membranes, leading to localized inflammation (4[4]).

Table 2: GHS Safety Data Sheet (SDS) Summary

GHS Hazard ClassSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Cat 2) WarningH315 : Causes skin irritationP280 : Wear protective gloves/clothing/eye protection.
Eye Irritation (Cat 2A) WarningH319 : Causes serious eye irritationP305+P351+P338 : Rinse cautiously with water for several mins.
STOT SE (Cat 3) WarningH335 : May cause respiratory irritationP261 : Avoid breathing dust/fume/gas/mist/vapors.

Section 3: Mechanistic Pathways of Toxicity

Understanding the biotransformation of this compound is critical for mitigating downstream toxicity. The diagram below illustrates the competing metabolic pathways: the relatively benign ester hydrolysis versus the potentially toxic CYP450-mediated cyclopropyl oxidation.

G A Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate B Carboxylesterase (Hydrolysis) A->B C CYP450 Oxidation (Phase I) A->C D Free Carboxylic Acid (Low Toxicity) B->D E Cyclopropyl Ring Opening (Reactive Intermediate) C->E F Glutathione Conjugation (Detoxification) E->F GSH Available G Protein Adduction (Hepatotoxicity Risk) E->G GSH Depleted

Metabolic biotransformation pathways and potential reactive metabolite liabilities.

Section 4: Validating Safety via High-Throughput Protocols

To transition from predictive toxicology to empirical validation, the compound must be subjected to rigorous, self-validating in vitro assays. The following protocols are designed to explicitly test the structural liabilities identified in Section 1.

Protocol 1: Reactive Metabolite Trapping via GSH Adduct Profiling

This assay determines if the cyclopropyl group undergoes toxic ring-opening.

  • Causality: Human Liver Microsomes (HLMs) provide the full suite of Phase I CYP enzymes necessary to trigger bioactivation. By supplementing the reaction with Glutathione (GSH)—a soft nucleophile—we can "trap" any hard electrophiles generated before they bind to proteins.

  • Self-Validating Mechanism: The assay mandates the use of Acetaminophen (APAP) as a positive control. APAP is known to form the reactive metabolite NAPQI, which binds to GSH. If the APAP-GSH adduct is not detected via LC-MS/MS, the entire assay is flagged as invalid (indicating inactive HLMs or degraded cofactors), ensuring no false negatives are reported for the test compound.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine 1 µM of the test compound with 1 mg/mL HLMs, 5 mM GSH, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the required electron donor for CYP450 enzymes).

  • Incubation & Quenching: Incubate the mixture at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting metabolism and preparing the sample for mass spectrometry.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize neutral loss scanning for m/z 129 (pyroglutamic acid) to specifically identify and quantify GSH conjugates amidst the complex matrix.

Protocol 2: High-Throughput Cytotoxicity Profiling (CellTiter-Glo)

This assay quantifies the general cellular toxicity of the compound.

  • Causality: HepG2 cells are utilized because they retain basal hepatic metabolic activity, making them superior to non-hepatic lines for detecting metabolism-dependent toxicity. The CellTiter-Glo assay measures ATP; since ATP degrades rapidly upon cell death, the luminescent signal is strictly proportional to the number of viable, metabolically active cells.

  • Self-Validating Mechanism: The assay utilizes a vehicle control (0.1% DMSO) to establish the 100% viability baseline and a positive control (10 µM Staurosporine) to establish the maximum kill baseline. This defines the absolute dynamic range of the assay and validates the calibration of the luminescence reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a white, opaque 384-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve final concentrations ranging from 0.003 µM to 100 µM (final DMSO concentration = 0.1%).

  • Incubation: Incubate the treated cells for 48 hours.

  • ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo 2.0 reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a multimode plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

G S1 Compound Prep (10mM in DMSO) S2 HLM Incubation (+GSH Trap) S1->S2 S3 HepG2 Cell Plating (384-well) S1->S3 S4 LC-MS/MS Analysis (Adduct Detection) S2->S4 S5 CellTiter-Glo Assay (ATP Quantitation) S3->S5 S6 Safety Validated S4->S6 No Adducts S7 Toxicity Flagged S4->S7 Adducts Found S5->S6 IC50 > 50µM S5->S7 IC50 < 10µM

Parallel workflow for assessing reactive metabolite formation and in vitro cytotoxicity.

References

  • Guidechem. "3-cyclopropyl-3-oxo-propionic acid ethyl ester 24922-02-9 wiki - Guidechem".
  • Hypha Discovery. "Metabolism of cyclopropyl groups - Hypha Discovery Blogs".
  • Annual Reviews. "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates - Annual Reviews".
  • IJSAT. "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT".

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of Ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5)

Introduction and Mechanistic Rationale

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate[1] is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry. The incorporation of a cyclopropyl motif adjacent to the pyrimidine core frequently enhances the metabolic stability, lipophilicity, and target binding affinity of pharmaceutical candidates[2].

The most robust and scalable method for synthesizing this specific pyrimidine scaffold is a two-step condensation strategy starting from a β -keto ester. The protocol leverages ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9)[1], which is first converted into a highly reactive enaminone intermediate. This intermediate is subsequently condensed with an amidine to construct the pyrimidine ring.

Causality in Reagent Selection
  • DMF-DMA vs. Triethyl Orthoformate: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is selected for the first step because it acts as both the solvent and the electrophilic one-carbon donor. It forms a stable, often crystalline enaminone intermediate, which minimizes polymerization and side reactions compared to the use of triethyl orthoformate.

  • Acetamidine Hydrochloride & Base: Acetamidine provides the N−C(CH3​)−N fragment of the pyrimidine. Because it is supplied as a stable hydrochloride salt, a stoichiometric amount of base (such as Sodium Ethoxide or Potassium Carbonate) is strictly required to liberate the free, nucleophilic amidine in situ prior to cyclization.

Reaction Pathway Visualization

SynthesisPathway SM Ethyl 3-cyclopropyl- 3-oxopropanoate (CAS: 24922-02-9) Int Enaminone Intermediate SM->Int Step 1: Condensation (- MeOH, - HNMe2) Reagent1 DMF-DMA (Solvent-free, 90°C) Reagent1->Int Product Ethyl 4-cyclopropyl- 2-methyl-pyrimidine- 5-carboxylate (CAS: 887410-59-5) Int->Product Step 2: Cyclization EtOH, Reflux Reagent2 Acetamidine HCl + NaOEt (Base) Reagent2->Product

Figure 1: Two-step synthesis pathway of the target pyrimidine via an enaminone intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-cyclopropyl-3-oxopropanoate

The formation of the enaminone intermediate.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (50.0 g, 320 mmol)[3].

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (45.8 g, 51.1 mL, 384 mmol, 1.2 equiv). Rationale: A slight excess of DMF-DMA ensures complete conversion of the starting material, driving the equilibrium forward as methanol is generated.

  • Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 3–4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The starting material spot (UV inactive, requires KMnO4​ stain) should disappear, replaced by a highly UV-active lower- Rf​ spot.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct. The resulting crude enaminone (typically a dark orange/brown oil that may solidify upon standing) is used directly in the next step without further purification to prevent hydrolytic degradation.

Step 2: Cyclization to Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

The Biginelli-type condensation to form the aromatic core.

  • Amidine Liberation: In a separate 1 L round-bottom flask, suspend acetamidine hydrochloride (36.3 g, 384 mmol, 1.2 equiv) in anhydrous ethanol (400 mL). Cool the suspension to 0°C in an ice bath. Slowly add a solution of Sodium Ethoxide (21 wt% in ethanol, 143 mL, 384 mmol) dropwise over 20 minutes. Rationale: This neutralizes the HCl, precipitating NaCl and generating the free amidine base required for nucleophilic attack.

  • Condensation: Stir the amidine mixture for 30 minutes at room temperature. A white precipitate (NaCl) will be clearly visible.

  • Addition of Intermediate: Dissolve the crude enaminone from Step 1 in anhydrous ethanol (100 mL) and add it dropwise to the amidine suspension.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 8–12 hours.

  • Workup & Extraction: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Partition the resulting residue between Ethyl Acetate (500 mL) and Water (300 mL). Rationale: The aqueous wash removes the NaCl byproduct and any unreacted amidine, while the highly lipophilic pyrimidine product partitions into the organic layer.

  • Purification: Wash the organic layer with brine (200 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 10:1 to 4:1) to afford the pure target compound as a pale yellow oil or low-melting solid.

Quantitative Data & Process Parameters

The following table summarizes the optimized parameters and expected outcomes for a 50-gram scale reaction based on standard process chemistry validations.

ParameterStep 1 (Enaminone Formation)Step 2 (Pyrimidine Cyclization)
Key Reagents Ethyl 3-cyclopropyl-3-oxopropanoate, DMF-DMAEnaminone, Acetamidine HCl, NaOEt
Equivalents 1.0 : 1.21.0 : 1.2 : 1.2
Solvent Neat (Solvent-free)Anhydrous Ethanol
Temperature 90°C78°C (Reflux)
Reaction Time 3 - 4 hours8 - 12 hours
In-Process Control TLC (Hex:EtOAc 3:1), UV/KMnO4TLC (Hex:EtOAc 4:1), UV active
Expected Yield >95% (Crude, carried forward)75 - 82% (Isolated, over 2 steps)
Purity (HPLC) N/A (Intermediate)>98%

References

  • Source: guidechem.
  • 3-cyclopropyl-3-oxo-propionic acid ethyl ester 24922-02-9 (Synthesis & Applications)
  • Source: guidechem.

Sources

Catalytic methods for the synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5)

Executive Summary

The cyclopropyl-pyrimidine motif is a highly valued pharmacophore in modern drug discovery, frequently utilized to enhance metabolic stability, modulate lipophilicity, and restrict conformational flexibility. Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate serves as a critical building block for these therapeutic agents.

Historically, highly substituted pyrimidines were synthesized via multi-step, stoichiometric condensation reactions that suffered from poor regioselectivity and harsh conditions. This application note details a state-of-the-art, self-validating catalytic protocol utilizing a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . By reacting ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with cyclopropylboronic acid, chemists can achieve >90% yields with strict regiocontrol, leveraging the power of modern organometallic chemistry.

Mechanistic Insights: Overcoming the Cyclopropyl Transmetalation Barrier

Executing a Suzuki-Miyaura coupling with cyclopropylboronic acid presents unique mechanistic challenges that dictate our choice of reagents:

  • The Transmetalation Bottleneck: Unlike arylboronic acids, aliphatic and cycloalkylboronic acids lack an extended π -system, making the transmetalation step to the Palladium(II) intermediate kinetically sluggish. Furthermore, the high s -character of the cyclopropyl C-B bond increases its bond dissociation energy [1].

  • Protodeboronation Risks: Slow transmetalation leaves the boronic acid susceptible to competitive protodeboronation (hydrolysis of the C-B bond), destroying the starting material [2].

  • Causality of the Catalyst System: To overcome this, we employ Pd(OAc)₂ paired with the bulky, electron-rich phosphine ligand Tricyclohexylphosphine (PCy₃) . The electron-rich nature of PCy₃ accelerates the oxidative addition into the electron-deficient pyrimidine C-Cl bond, while its steric bulk forces the reductive elimination step, preventing unwanted β -hydride elimination.

  • The Biphasic Water Paradox: While water causes protodeboronation in some contexts, a biphasic Toluene/H₂O system is strictly required here. Water reacts with K₃PO₄ and the boronic acid to form the highly nucleophilic trihydroxyborate anion [c-Pr-B(OH)3​]− , which undergoes transmetalation orders of magnitude faster than the neutral boronic acid [1, 2].

Optimization Data: Catalyst and Condition Screening

To validate the chosen methodology, a screening of catalytic conditions was performed. The data below illustrates the causality behind the rejection of standard first-generation catalysts (like Pd(PPh₃)₄) in favor of the PCy₃-based system.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)THF / H₂O8015%Sluggish transmetalation; severe protodeboronation.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)Dioxane / H₂O9045%Bidentate ligand improved stability, but still slow.
3 Pd(OAc)₂ / PCy₃ (5% / 10%) K₃PO₄ (3.0) Toluene / H₂O 100 92% Optimal; rapid transmetalation via active borate.
4RuPhos-Pd-G3 (2%)K₃PO₄ (3.0)Toluene / H₂O10094%Excellent yield, but higher catalyst cost vs. Entry 3.

Note: Yields determined by HPLC using an internal standard. Entry 3 provides the best balance of atom economy, cost, and yield.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process checks (TLC/LCMS) are integrated to ensure the reaction proceeds exactly as mechanistically predicted.

Materials & Reagents
  • Electrophile: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq, 1.0 mmol, 200.6 mg)

  • Nucleophile: Cyclopropylboronic acid (1.5 eq, 1.5 mmol, 128.8 mg)

  • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] (0.05 eq, 5 mol%, 11.2 mg)

  • Ligand: Tricyclohexylphosphine [PCy₃] (0.10 eq, 10 mol%, 28.0 mg)

  • Base: Potassium phosphate tribasic[K₃PO₄] (3.0 eq, 3.0 mmol, 636.8 mg)

  • Solvents: Toluene (4.5 mL), Deionized H₂O (0.5 mL)

Workflow

Step 1: System Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Toluene (4.5 mL) and H₂O (0.5 mL).

  • Sparge the biphasic solvent mixture with Argon gas for 15 minutes. Causality: PCy₃ is highly susceptible to oxidation to the phosphine oxide. Removing dissolved oxygen prevents catalyst deactivation.

Step 2: Reagent Loading 3. Temporarily remove the Argon line and rapidly add the ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, cyclopropylboronic acid, and K₃PO₄. 4. Resume Argon flow over the headspace.

Step 3: Catalyst Activation & Reaction 5. Under a positive stream of Argon, add Pd(OAc)₂ and PCy₃. 6. Seal the Schlenk flask tightly. Immerse the flask in a pre-heated oil bath at 100 °C. 7. Stir vigorously (1000+ RPM) for 16 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous phase (containing the active borate) and the organic phase (containing the Pd-intermediate).

Step 4: In-Process Validation 8. After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LCMS. Validation Check: The starting material mass (m/z 201) should be completely consumed, replaced by the product mass (m/z 207 [M+H]⁺).

Step 5: Workup & Purification 9. Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 10. Wash the organic layer with Deionized Water (2 × 10 mL) to remove phosphate salts and boric acid byproducts, followed by Brine (10 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 12. Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate as a pale yellow oil/solid (>90% yield).

Visualizing the Catalytic Workflow

The following diagram maps the logical progression of the experimental workflow, highlighting the critical phase transitions and chemical objectives at each stage.

ExperimentalWorkflow Start Starting Materials Ar-Cl + c-Pr-B(OH)2 Degas Step 1: Degassing Argon sparge of Toluene/H2O Start->Degas Catalyst Step 2: Catalyst Loading Pd(OAc)2 + PCy3 + K3PO4 Degas->Catalyst Exclude O2 to protect PCy3 Reaction Step 3: Cross-Coupling 100°C, 16h, Vigorous Stirring Catalyst->Reaction Active Pd(0) Formation Workup Step 4: Aqueous Workup EtOAc Extraction, Brine Wash Reaction->Workup Full Conversion (LCMS Check) Purification Step 5: Purification Flash Chromatography Workup->Purification Remove Inorganic Salts Product Target Compound Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate Purification->Product >98% Purity

Figure 1: Experimental workflow and logical progression for the synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • ChemicalBook. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (Precursor structural data).

Hydrolysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate to corresponding carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Saponification of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Introduction

Pyrimidine-5-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing as core components in a range of pharmacologically active molecules.[1][2][3] The conversion of their corresponding esters to the free carboxylic acid is a fundamental and often critical step in the synthesis of these targets. This application note provides a comprehensive, field-proven protocol for the hydrolysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

The focus is on base-catalyzed hydrolysis, commonly known as saponification, a robust and largely irreversible method for cleaving esters.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol from reaction setup to product purification, and offer insights into the rationale behind key experimental parameters.

Reaction Scheme

Figure 1: Base-catalyzed hydrolysis (saponification) of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate to yield 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid.

Mechanistic Overview: The Rationale for Saponification

Ester hydrolysis can be achieved under either acidic or basic conditions. For many synthetic applications, base-catalyzed hydrolysis (saponification) is the preferred method due to its effective irreversibility.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5][7]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt), which is a reasonably good leaving group.

  • Irreversible Acid-Base Reaction: The products of the second step are a carboxylic acid and an alkoxide (ethoxide). The carboxylic acid (pKa ~4-5) is significantly more acidic than ethanol (pKa ~16).[5][6] Consequently, the strongly basic ethoxide immediately deprotonates the carboxylic acid in a highly favorable and essentially irreversible acid-base reaction.[4][5][6] This step forms the carboxylate salt (sodium 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate) and ethanol, driving the entire equilibrium towards the product side.

  • Protonation/Workup: To obtain the final neutral carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate salt.[7][8]

G cluster_legend Legend key_reagent Reactant/Intermediate key_arrow Reaction Step ester Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate intermediate Tetrahedral Intermediate ester->intermediate 1. Nucleophilic Attack oh OH⁻ (from NaOH) acid_alkoxide Carboxylic Acid + Ethoxide intermediate->acid_alkoxide 2. Elimination of Leaving Group carboxylate_etoh Carboxylate Salt + Ethanol (Irreversible Step) acid_alkoxide->carboxylate_etoh 3. Deprotonation (Driving Force) final_product 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylic acid carboxylate_etoh->final_product 4. Protonation h3o H₃O⁺ (Acidic Workup)

Caption: The four key stages of the saponification mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials & Equipment

  • Starting Material: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

  • Reagents: Sodium hydroxide (NaOH), Ethanol (EtOH), Deionized Water, Hydrochloric Acid (HCl, 2M), Diethyl Ether or Ethyl Acetate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, pH paper or pH meter, Büchner funnel and flask, standard laboratory glassware, Thin-Layer Chromatography (TLC) plate (e.g., silica gel with fluorescent indicator).

Part 1: Saponification Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 3:1 ratio). A typical concentration would be 0.2-0.5 M.

    • Rationale: A mixed solvent system is crucial. Ethanol solubilizes the organic ester, while water is required to dissolve the sodium hydroxide, ensuring a homogeneous reaction mixture.[8][9]

  • Base Addition: Add sodium hydroxide (NaOH) pellets or a concentrated aqueous solution (1.5 - 3.0 eq).

    • Rationale: An excess of the hydroxide base is used to ensure the reaction goes to completion and to account for any potential side reactions or impurities.[8][10]

  • Heating and Monitoring: Heat the mixture to reflux (approximately 80°C for an ethanol/water mixture) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent might be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible. Reaction times can vary from 2 to 12 hours.

    • Rationale: Heating increases the rate of reaction. TLC is a critical in-process control to avoid unnecessarily long reaction times or premature workup.

Part 2: Work-up and Product Isolation
  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If desired, remove the ethanol under reduced pressure using a rotary evaporator.

    • Rationale: Removing the organic solvent simplifies the subsequent extraction and acidification steps.

  • Aqueous Dilution and Extraction: Dilute the remaining aqueous residue with deionized water. Wash the basic aqueous solution with a water-immiscible organic solvent like diethyl ether or ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material or neutral organic impurities. Discard the organic layers.

    • Rationale: This extraction step at high pH purifies the water-soluble carboxylate salt from non-polar impurities.[11]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add 2M HCl dropwise. Monitor the pH closely with pH paper or a meter. Continue adding acid until the pH is approximately 2-3.[10] A precipitate of the carboxylic acid should form.

    • Rationale: The ice bath helps to control the exotherm of the neutralization reaction and can improve the crystallinity of the precipitated product. The pH must be well below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[11]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts (NaCl). A subsequent wash with a small amount of a cold, non-polar solvent (like hexane or cold diethyl ether) can help remove any remaining organic-soluble impurities.

    • Rationale: Washing with cold water minimizes product loss since the carboxylic acid may have slight aqueous solubility.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Data Summary and Expected Results

The following table outlines typical parameters for this hydrolysis reaction.

ParameterValue / RangeRationale / Notes
Scale 10 mmolRepresentative laboratory scale.
Starting Ester ~2.20 gBased on a MW of 220.26 g/mol .
NaOH (eq.) 2.0 eqEnsures complete reaction.[10]
NaOH (mass) 0.80 gBased on 20 mmol.
Solvent EtOH / H₂O (4:1)Effective co-solvent system for solubility.[9]
Solvent Volume 50 mLAiming for ~0.2 M concentration.
Temperature Reflux (~80 °C)Accelerates the rate of hydrolysis.
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
Acid for Workup 2M HClAllows for controlled pH adjustment.
Final pH 2 - 3Ensures full protonation of the carboxylate.[10][11]
Expected Yield 85 - 95%Saponification is typically a high-yielding reaction.
Expected Product White to off-white solid

Process Workflow Visualization

G setup 1. Dissolve Ester in EtOH/H₂O add_base 2. Add NaOH (2 eq.) setup->add_base reflux 3. Heat to Reflux (~80°C) add_base->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to RT & Remove EtOH monitor->cool Complete extract 6. Dilute with H₂O & Wash with Et₂O cool->extract acidify 7. Cool & Acidify with HCl to pH 2-3 extract->acidify precipitate Precipitation of Product acidify->precipitate filter 8. Filter Solid precipitate->filter wash 9. Wash with Cold H₂O filter->wash dry 10. Dry Under Vacuum wash->dry product Pure Carboxylic Acid dry->product

Caption: Step-by-step experimental workflow for the saponification.

References

  • Acid-catalysed ring-cleavage of some pyrimidine derivatives.Journal of the Chemical Society C: Organic (RSC Publishing).
  • Basic Hydrolysis of Esters - Saponification.Master Organic Chemistry.
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.ResearchGate.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.Journal of Medicinal Chemistry (ACS Publications).
  • Saponification of Esters.Organic Chemistry Tutor.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.PMC.
  • General procedures for the purification of Carboxylic acids.Chempedia - LookChem.
  • An In-depth Technical Guide to the Hydrolysis of Ethyl 2,2'-Bipyridine-4-carboxylate.Benchchem.
  • Saponification-Typical procedures.OperaChem.
  • Saponification (Hydrolysis of Esters with OH-).YouTube.
  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.Sigma-Aldrich.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.Synthesis.
  • Saponification Reaction of Esters.YouTube.
  • How to purify a water soluble compound?ResearchGate.
  • Synthesis of carboxylic acids by hydrolysis or deprotection.Organic Chemistry Portal.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.UCLA – Chemistry and Biochemistry.
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters.OSTI.GOV.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors.PubMed.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.MDPI.

Sources

Application Notes and Protocols: Cross-Coupling Reactions for the Functionalization of Ethyl 4-Cyclopropyl-2-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cyclopropyl-Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are integral to the development of novel therapeutics, particularly in oncology and virology. The introduction of a cyclopropyl group into these scaffolds has become a valuable strategy in drug design.[3][4][5] This small, strained ring system can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[3][6] Furthermore, the cyclopropyl moiety can improve potency, modulate physicochemical properties such as lipophilicity, and reduce off-target effects.[3][5]

This guide provides detailed application notes and protocols for the functionalization of ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate derivatives via palladium-catalyzed cross-coupling reactions. For the purpose of these protocols, we will focus on a key synthetic intermediate, ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate , as the starting material. The chloro-substituent at the C4 position serves as a versatile handle for introducing molecular diversity through widely-used cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[7][8] The electron-deficient nature of the pyrimidine ring makes the C4 position particularly susceptible to oxidative addition, often enabling regioselective functionalization.[7][9]

General Experimental Workflow

The successful execution of cross-coupling reactions hinges on careful experimental setup and the exclusion of oxygen, which can deactivate the palladium catalyst. A general workflow is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dry glassware under vacuum or in an oven prep2 Add starting materials, catalyst, ligand, and base to the reaction vessel prep1->prep2 prep3 Seal the vessel and purge with an inert gas (N₂ or Ar) prep2->prep3 react1 Add degassed solvent(s) via syringe prep3->react1 Inert Atmosphere react2 Heat the reaction to the specified temperature with stirring react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Cool the reaction to room temperature react3->workup1 Reaction Complete workup2 Perform aqueous work-up (e.g., extraction with an organic solvent) workup1->workup2 workup3 Dry the organic layer and concentrate under reduced pressure workup2->workup3 workup4 Purify the crude product by column chromatography workup3->workup4

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Synthesis of C4-Aryl/Heteroaryl Pyrimidines

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction is widely employed in medicinal chemistry to couple aryl or heteroaryl boronic acids with aryl halides.[10] For halogenated pyrimidines, the electron-deficient nature of the ring system makes them highly reactive substrates.[1][8]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R PdII_Both->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_Both->Product Boronic R-B(OR)₂ Boronic->PdII_Both R-B(OR)₂ Base Base Base->PdII_Both Base ArylHalide Ar-X ArylHalide->PdII_Aryl Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields for Suzuki couplings involving pyrimidine derivatives.[1]

Materials:

  • Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate, the boronic acid, base, and palladium catalyst.[1]

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120°C for 15-30 minutes with stirring.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.

Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1202085-95
Pd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O1003080-92
Pd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O1102588-96

II. Sonogashira Coupling: Synthesis of C4-Alkynyl Pyrimidines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing alkynylpyrimidines, which are important intermediates in drug discovery.[11]

Protocol: Conventional Heating Sonogashira Coupling

Materials:

  • Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 eq)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.[7]

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate.

  • Heat the reaction mixture to 60-80°C and monitor by TLC.

  • Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF654-875-90
Pd(CF₃COO)₂ (2.5) + PPh₃ (5)CuI (5)Et₃NDMF100380-95[13]
Pd(PPh₃)₄ (5)CuI (10)DIPEADioxane806-1270-88

III. Buchwald-Hartwig Amination: Synthesis of C4-Amino Pyrimidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction has become a go-to method in medicinal chemistry for synthesizing arylamines, as it offers a broad substrate scope and functional group tolerance.[10][14]

Protocol: Buchwald-Hartwig C-N Coupling

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[15]

Materials:

  • Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)

  • Degassed anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the degassed solvent, followed by the amine and then the ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate.

  • Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Pd Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1108-1670-90[14]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10012-2475-92
PdCl₂(dppf) (5)-K₂CO₃DMF12010-1865-85

Concluding Remarks

The protocols outlined in this guide provide a robust starting point for the functionalization of ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate derivatives. The choice of catalyst, ligand, base, and solvent system may require optimization depending on the specific coupling partners. These cross-coupling reactions are indispensable tools in modern drug discovery, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies and the synthesis of complex target molecules.

References

  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • Sonogashira coupling. Wikipedia.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. (a) NaOEt, rt, 6 hrs. ResearchGate.
  • CAS#:1595548-14-3 | Ethyl 2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylate.
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0. ChemicalBook.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.

Sources

Scale-Up Protocol for the Synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in Batch Reactors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) is a highly versatile, privileged pyrimidine scaffold utilized extensively in the development of kinase inhibitors and GPCR modulators [1]. Transitioning the synthesis of this intermediate from discovery-scale round-bottom flasks to pilot-scale batch reactors requires strict control over reaction thermodynamics, off-gas management, and crystallization kinetics.

This application note details a highly scalable, two-step "coupling-addition-cyclocondensation" sequence [2]. The process leverages the condensation of the commercially available β-keto ester, ethyl 3-cyclopropyl-3-oxopropanoate [4], with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. Subsequent cyclization with acetamidine hydrochloride yields the target pyrimidine. The protocol is engineered as a self-validating system, embedding In-Process Controls (IPCs) to ensure process integrity and product quality at every stage.

Mechanistic Workflow & Process Flow Diagram

The reaction pathway is designed to minimize solvent swapping and isolate the final product directly via anti-solvent crystallization.

ProcessWorkflow cluster_1 Step 1: Enaminone Formation cluster_2 Step 2: Pyrimidine Cyclization cluster_3 Step 3: Downstream Processing SM Ethyl 3-cyclopropyl- 3-oxopropanoate Rxn1 Jacketed Reactor 85°C, 4h SM->Rxn1 DMF DMF-DMA (Reagent) DMF->Rxn1 Int Enaminone Intermediate Rxn1->Int - Methanol (Distilled) Rxn2 Batch Reactor 75°C, 6h Int->Rxn2 Amidine Acetamidine HCl + NaOEt/EtOH Amidine->Rxn2 Prod Crude Pyrimidine Carboxylate Rxn2->Prod - HNMe2 (Scrubbed) - H2O, - NaCl Cryst Cooling Crystallization (EtOH/Water) Prod->Cryst Pure Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate Cryst->Pure Filtration & Drying

Process workflow for the scale-up synthesis of the target pyrimidine carboxylate.

Scale-Up Parameters & Engineering Considerations

Before executing the batch protocol, process chemists must account for three critical engineering parameters:

  • Transesterification Prevention: During the free-basing of acetamidine hydrochloride, the choice of base is critical. Sodium ethoxide (NaOEt) in ethanol must be used to match the ethyl ester of the substrate. Utilizing sodium methoxide (NaOMe) will result in transesterification, creating an inseparable mixture of methyl and ethyl pyrimidine carboxylates [3].

  • Off-Gas Management: The cyclization step (Step 2) releases stoichiometric amounts of dimethylamine (HNMe 2​ ) gas. This is highly flammable and toxic; the reactor must be vented through a 1M HCl scrubber system to safely trap the amine as a hydrochloride salt [2].

  • Equilibrium Shifting: In Step 1, the reaction between the β-keto ester and DMF-DMA generates methanol. To drive the reaction to >99% conversion, the reactor must be equipped with a fractional distillation column to continuously remove methanol.

Step-by-Step Batch Reactor Protocol (50 L Scale)

Step 1: Enaminone Synthesis (Telescoped Intermediate)
  • Causality: DMF-DMA acts as both the reagent and the solvent, maximizing the reaction rate and minimizing reactor volume requirements. The intermediate is telescoped (used without isolation) to prevent yield loss and degradation from atmospheric moisture.

  • Purge a 50 L glass-lined jacketed reactor (Reactor A) with N 2​ for 15 minutes.

  • Charge 5.00 kg (32.0 mol) of ethyl 3-cyclopropyl-3-oxopropanoate into Reactor A.

  • Add 4.58 kg (38.4 mol, 1.2 eq) of N,N-dimethylformamide dimethyl acetal (DMF-DMA) under moderate agitation (150 rpm).

  • Heat the jacket to 85 °C. Open the distillation valve to collect the evolving methanol.

  • Maintain the reaction at 80–85 °C for 4 hours.

  • Self-Validation (IPC 1): Pull a 1 mL reaction aliquot and analyze via HPLC (UV at 254 nm). The reaction is validated to proceed only when the starting β-keto ester is < 1.0% AUC.

  • Cool the resulting dark orange enaminone oil to 20 °C and hold under N 2​ .

Step 2: Pyrimidine Cyclization
  • Causality: Acetamidine is supplied as a stable hydrochloride salt but must be converted to its free base in situ to act as a competent nucleophile for the cyclocondensation.

  • In a separate 50 L reactor (Reactor B), charge 15.0 L of absolute ethanol and 3.63 kg (38.4 mol, 1.2 eq) of acetamidine hydrochloride.

  • Begin agitation (200 rpm) and slowly dose 14.3 L of 21 wt% Sodium Ethoxide in ethanol (38.4 mol) over 45 minutes. Maintain the internal temperature below 30 °C using jacket cooling.

  • Transfer the telescoped enaminone intermediate from Reactor A into Reactor B over 1 hour.

  • Ensure the reactor vent is actively routed to a 1M HCl scrubber.

  • Heat the mixture to reflux (75 °C) and hold for 6 hours.

  • Self-Validation (IPC 2): Pull an aliquot for HPLC analysis. The cyclization is complete when the enaminone intermediate is < 1.0% AUC and the target pyrimidine is > 95% AUC.

Step 3: Anti-Solvent Crystallization & Isolation
  • Causality: Pyrimidines are highly lipophilic and exhibit excellent solubility in ethanol but poor solubility in water. A controlled anti-solvent crystallization prevents "oiling out" (liquid-liquid phase separation) and promotes the nucleation of high-purity, filterable crystals.

  • Configure Reactor B for vacuum distillation. Remove approximately 10 L of ethanol at 50 °C and 200 mbar.

  • Cool the concentrated mixture to 40 °C.

  • Dose 20.0 L of purified water (anti-solvent) dropwise over 2 hours. Seed crystals (10 g) may be added after the first 2 L of water to control the nucleation point.

  • Ramp the cooling jacket to bring the internal temperature to 5 °C over 3 hours. Age the slurry at 5 °C for an additional 4 hours.

  • Discharge the slurry to a Nutsche filter. Wash the filter cake with 5.0 L of cold (5 °C) 1:2 Ethanol:Water.

  • Dry the product in a vacuum oven at 45 °C / 50 mbar until the Loss on Drying (LOD) is < 0.5%.

Analytical Specifications & Yield Data

The following table summarizes the quantitative data and quality metrics expected from a standard 5.0 kg input batch utilizing this protocol.

ParameterSpecificationTypical Batch Result (5.0 kg scale)Analytical Method
Appearance Off-white to pale yellow crystalline powderPale yellow crystalline powderVisual Inspection
Overall Yield > 75% (over 2 steps)81% (5.35 kg)Gravimetric
Chemical Purity ≥ 98.0%99.2%HPLC (UV at 254 nm)
Assay (w/w) ≥ 97.0%98.8%qNMR
Moisture Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Ethanol ≤ 5000 ppm1200 ppmGC-Headspace

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI Source: mdpi.com URL:[Link] [1]

  • Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 Source: acs.org (ACS Publications) URL:[Link] [3]

Application Note & Protocols: Strategic Derivatization of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in countless biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This six-membered aromatic heterocycle, with nitrogen atoms at positions 1 and 3, offers a unique combination of physicochemical properties. It can engage in hydrogen bonding as both a donor and acceptor, facilitating potent and specific interactions with biological targets.[1] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for drug discovery.[3][4][5]

This guide focuses on a specific, highly tractable starting point for an SAR campaign: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate . We will provide a strategic framework and detailed experimental protocols for its derivatization. The goal is to systematically explore the chemical space around this core structure to identify key interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

The Core Molecule: A Strategic Starting Point

The parent molecule, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, presents three primary, chemically distinct handles for modification. Each site allows for the systematic modulation of different molecular properties, a critical exercise in any SAR study.[6][7]

  • C5-Position (Ethyl Carboxylate): An ideal anchor for exploring polar interactions and probing for deep pockets.

  • C2-Position (Methyl Group): A site for modulating the electronics of the pyrimidine ring and exploring small steric modifications.

  • C4-Position (Cyclopropyl Group): A lipophilic, rigid group that can be varied to understand the size, shape, and hydrophobic tolerance of the target's binding site.

G cluster_C5 cluster_C2 cluster_C4 Core Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate C5 C5-Ester Derivatization (Polarity, H-Bonding) Core->C5 C2 C2-Methyl Analogue Synthesis (Electronics, Sterics) Core->C2 C4 C4-Cyclopropyl Analogue Synthesis (Lipophilicity, Shape) Core->C4 C5_Acid Carboxylic Acid C5->C5_Acid C2_Analogues Analogues: -H, -CF3, -NH2, etc. C2->C2_Analogues C4_Analogues Analogues: -Alkyl, -Aryl, -Heteroaryl C4->C4_Analogues C5_Amide Amide Library C5_Acid->C5_Amide

Protocol I: Derivatization at the C5-Position

The ethyl ester at the C5 position is the most accessible functional group for creating a diverse library of analogues. The primary strategy involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a variety of amines.

Rationale: Why Modify the C5-Ester?

Converting the ester to a series of amides is a classic medicinal chemistry tactic.[8] The resulting secondary or tertiary amides introduce a hydrogen bond donor (in secondary amides) and a hydrogen bond acceptor (the carbonyl oxygen), which can form critical new interactions with the biological target. Varying the R-group on the amine allows for the systematic exploration of steric limits, lipophilicity, and the introduction of further pharmacophoric features (e.g., basic amines, aromatic rings).

G Start Parent C5-Ethyl Ester Step1 Hydrolysis (LiOH, THF/H₂O) Start->Step1 Intermediate C5-Carboxylic Acid Step1->Intermediate Step2 Amide Coupling (HATU/DIPEA or Acyl Chloride) Intermediate->Step2 End Diverse Amide Library (R-NH₂) Step2->End

Step-by-Step Protocol: Ester Hydrolysis

This protocol details the saponification of the ethyl ester to yield the key carboxylic acid intermediate.

  • Reaction Setup: To a solution of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M), add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3 using 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product, 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid, is often pure enough for the next step. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.[9]

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the ethyl ester signals (a triplet and quartet) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR are key indicators of success.

Step-by-Step Protocol: Amide Coupling (HATU-Mediated)

This protocol uses a modern peptide coupling reagent for efficient and high-yield formation of amides from the carboxylic acid intermediate.

  • Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve the 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Reagent Addition: Add the desired primary or secondary amine (R¹R²NH, 1.1 eq), followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the carboxylic acid by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure of the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol II: SAR at C2 and C4 via Analogue Synthesis

Direct functionalization of the C2-methyl and C4-cyclopropyl groups on the parent scaffold is chemically challenging. A more robust and effective strategy for exploring SAR at these positions is to synthesize analogues with different substituents from the outset. This is typically achieved by modifying the starting materials in a convergent pyrimidine synthesis, such as a Biginelli reaction or a related condensation.[2][10][11]

Rationale: Why Synthesize Analogues?
  • C4 Position: The cyclopropyl group is a small, rigid, and lipophilic moiety. Replacing it with other groups (e.g., larger alkyls, substituted phenyl rings, or heteroaromatics) allows for a systematic probe of the binding pocket's size, shape, and tolerance for different electronic and steric features.[12]

  • C2 Position: The methyl group is a small, neutral substituent. Replacing it with groups like -H, -NH₂, -CF₃, or other alkyls can significantly alter the electronic properties of the pyrimidine ring and introduce new interaction points (e.g., H-bond donors/acceptors).[13][14]

G Amidine Component A Amidine / Guanidine (Varies C2-Substituent) Reaction One-Pot Condensation (e.g., Biginelli Reaction) Amidine->Reaction Ketoester Component B β-Ketoester (Varies C5/C6-Substituents) Ketoester->Reaction Aldehyde Component C Aldehyde / Ketone (Varies C4-Substituent) Aldehyde->Reaction Product Substituted Pyrimidine Core Reaction->Product

General Protocol: Pyrimidine Analogue Synthesis

This protocol provides a general template for a one-pot synthesis of the pyrimidine core, which can be adapted to generate C2 and C4 analogues.

  • Reaction Setup: To a solution of the chosen aldehyde or ketone (Component C, 1.0 eq) in a suitable solvent such as ethanol or acetic acid (0.5 M), add the β-ketoester (Component B, 1.0 eq) and the amidine or guanidine hydrochloride (Component A, 1.2 eq).[2][11]

    • To vary the C4-substituent: Use cyclopropanecarboxaldehyde for the parent compound, and other aldehydes (e.g., isobutyraldehyde, benzaldehyde) for analogues.

    • To vary the C2-substituent: Use acetamidine for the parent C2-methyl group, guanidine for a C2-amino group, or trifluoroacetamidine for a C2-trifluoromethyl group.[13]

  • Catalysis: Add a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., CuCl₂·2H₂O).[2]

  • Reaction Execution: Heat the mixture to reflux (typically 60-100 °C) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Alternatively, pour the mixture into ice-water, which often induces precipitation of the product.[11]

  • Purification: Wash the crude solid with cold water and/or a cold non-polar solvent (like diethyl ether) to remove impurities. If necessary, purify further by recrystallization or flash column chromatography.

  • Characterization: Confirm the structures of all new analogues by ¹H NMR, ¹³C NMR, and HRMS.

Data Collation and SAR Analysis

Systematic derivatization will generate a library of compounds. To derive meaningful SAR, it is critical to organize the chemical structures and their corresponding biological activity data in a clear, tabular format. This allows for easy comparison and the identification of trends that guide the next round of synthesis.

Table 1: Example Template for SAR Data Organization

Compound IDR¹ (C5-Position)R² (C2-Position)R³ (C4-Position)Biological Activity (IC₅₀, µM)Comments / Rationale for Design
Parent-01 -COOEt-CH₃Cyclopropyl[Baseline Value]Starting point for exploration.
ACID-01 -COOH-CH₃Cyclopropyl[Activity Data]Key intermediate; tests effect of acidic group.
AMIDE-01 -CONH-benzyl-CH₃Cyclopropyl[Activity Data]Probes for π-π stacking and steric tolerance.
AMIDE-02 -CONH-morpholine-CH₃Cyclopropyl[Activity Data]Introduces polarity and improves solubility.
C4-AN-01 -COOEt-CH₃Isopropyl[Activity Data]Compares rigid cyclopropyl with flexible isopropyl.
C4-AN-02 -COOEt-CH₃Phenyl[Activity Data]Introduces a large, aromatic substituent at C4.
C2-AN-01 -COOEt-NH₂Cyclopropyl[Activity Data]Introduces H-bond donor at C2.
C2-AN-02 -COOEt-CF₃Cyclopropyl[Activity Data]Modifies ring electronics (electron-withdrawing).

Conclusion

The Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate scaffold provides a versatile and strategically sound starting point for a comprehensive SAR investigation. By systematically applying the derivatization protocols outlined—hydrolysis and amidation at the C5-ester and analogue synthesis to vary the C2 and C4 positions—researchers can efficiently navigate the chemical space around this privileged core. This structured approach, combining robust synthetic chemistry with logical data analysis, is essential for advancing a lead compound through the drug discovery pipeline.[15]

References

  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. (n.d.). PubMed Central (PMC).
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (n.d.). PubMed Central (PMC).
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
  • Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Research Journal of Pharmacy and Technology.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). MDPI.
  • Synthesis and SAR Studies of Some Novel Series of Pyrimidine Analogues. (2024).
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PubMed Central (PMC) - NIH.
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (n.d.).
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society.
  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. (2021). ACS Medicinal Chemistry Letters.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). MDPI.
  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. (2020). Journal of Molecular Structure.

Sources

Application Note: Synthesis of Pyrimidine-5-Carboxamide Kinase Inhibitors Using Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern targeted oncology and immunology, the pyrimidine scaffold remains a privileged pharmacophore for competitive ATP-binding site inhibition. Specifically, derivatives synthesized from Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) have demonstrated profound efficacy in targeting kinases such as Aurora Kinase A and Salt-Inducible Kinases (SIKs) [1].

As an Application Scientist, it is critical to understand the causality behind selecting this specific building block over simpler pyrimidine esters:

  • Hinge-Binding Core: The pyrimidine nitrogen atoms act as primary hydrogen bond acceptors, anchoring the molecule to the kinase hinge region (e.g., Ala273 in Aurora A).

  • 4-Cyclopropyl Motif: Unlike linear alkyl chains which are highly susceptible to CYP450-mediated oxidation, the rigid cyclopropyl ring occupies the hydrophobic gatekeeper pocket with high metabolic stability. It restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding.

  • 2-Methyl Shield: The C2 position of pyrimidines is highly electrophilic. The inclusion of a 2-methyl group provides a steric shield that prevents off-target nucleophilic attacks by endogenous thiols (like glutathione), thereby drastically improving the pharmacokinetic (PK) profile and in vivo exposure [2].

  • 5-Carboxylate Handle: The ester serves as a chemically robust precursor. Once hydrolyzed, the resulting carboxylic acid is directed toward the solvent-exposed region of the kinase, allowing for late-stage diversification via amide coupling to tune solubility and plasma protein binding.

Mechanistic Pathway of Target Kinases

To contextualize the biological utility of this synthetic workflow, we look at the inhibition of Salt-Inducible Kinases (SIKs), which act as molecular switches in macrophage polarization. SIK inhibition prevents the phosphorylation of CRTC3, allowing it to translocate to the nucleus and drive the expression of anti-inflammatory cytokines like IL-10[1].

SIKPathway Inhibitor Pyrimidine-5-carboxamide Inhibitor SIK Salt-Inducible Kinases (SIK) Inhibitor->SIK Inhibits CRTC3_P CRTC3-P (Cytoplasmic, Inactive) SIK->CRTC3_P Phosphorylates CRTC3_U CRTC3 (Nuclear, Active) CRTC3_P->CRTC3_U Dephosphorylation (upon SIK inhibition) CREB CREB Co-activation CRTC3_U->CREB Binds IL10 IL-10 Production (Anti-inflammatory) CREB->IL10 Upregulates

Fig 1. Mechanism of action for SIK inhibition by pyrimidine-5-carboxamide derivatives.

Synthetic Workflow & Self-Validating Protocols

The conversion of the ethyl ester building block into a diverse library of kinase inhibitors is achieved through a two-stage protocol. Every step is designed as a self-validating system , ensuring that intermediate purity is confirmed before proceeding, thereby preventing the amplification of synthetic errors.

SynthesisWorkflow A Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate B Saponification (LiOH, THF/H2O) IPC: LC-MS monitoring A->B C 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylic acid B->C D Amide Coupling (HATU, DIPEA) + Pharmacophore Amine C->D E Crude Pyrimidine-5-carboxamide D->E F Purification (Prep-HPLC) Validation: NMR, HRMS E->F G Purified Kinase Inhibitor F->G

Fig 2. Synthetic workflow from ethyl ester building block to purified kinase inhibitor.

Stage 1: Saponification to the Free Acid

Objective: Hydrolyze the biologically inactive ethyl ester into the reactive carboxylic acid intermediate.

  • Preparation: Dissolve Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (1.0 eq, 5.0 mmol) in a solvent mixture of THF/H₂O (3:1 v/v, 20 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 15.0 mmol) in one portion. Stir at 25 °C for 4 hours.

    • Causality & Insight: LiOH is strictly preferred over NaOH or KOH. The softer lithium cation coordinates with the pyrimidine nitrogens without promoting undesired nucleophilic ring-opening side reactions. The 3:1 THF/H₂O ratio ensures complete solvation of the highly lipophilic cyclopropyl ester while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself when the ester peak (m/z 207.1 [M+H]⁺) completely disappears, replaced by a single distinct peak for the acid (m/z 179.1 [M+H]⁺).

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3–4 to precipitate the free acid. Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Stage 2: Amide Coupling for Library Generation

Objective: Couple the free acid with various pharmacophore amines (e.g., substituted anilines or aminopyrazoles) to generate the final kinase inhibitors.

  • Activation: Dissolve the 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.5 eq, 1.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature.

    • Causality & Insight: Pyrimidine-5-carboxylic acids are electronically deactivated by the electron-withdrawing nature of the pyrimidine ring, making them notoriously poor substrates for standard carbodiimides (like EDC). HATU rapidly converts the acid into a highly reactive 7-aza-HOBt active ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent the formation of amidine byproducts.

  • Coupling: Add the desired pharmacophore amine (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint (IPC): Perform LC-MS analysis. The protocol is self-validating: successful coupling is confirmed by the complete consumption of the m/z 179.1 peak and the appearance of the target product mass. If >5% of the acid remains, add an additional 0.5 eq of HATU and stir for 2 hours.

  • Purification: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Concentrate and purify via Reverse-Phase Prep-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to yield the final inhibitor [3].

Quantitative Data: Coupling Optimization

To establish the superiority of the chosen protocol, quantitative optimization of the amide coupling stage was performed using 3-fluoroaniline as the model pharmacophore amine. The data below summarizes why HATU in DMF was selected as the definitive standard.

EntryCoupling ReagentBaseSolventTemp (°C)Conversion (%)*Isolated Yield (%)
1EDC·HCl, HOBtTEADCM254538
2T3P (50% in EtOAc)DIPEAEtOAc807265
3 HATU DIPEA DMF 25 >95 88
4PyBOPDIPEADMF258578

*Conversion determined by LC-MS AUC (Area Under the Curve) of the crude reaction mixture at t = 12 hours.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. URL:[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). URL: [Link]

Application Note: Synthetic Strategies and Reagent Selection for the Esterification of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate scaffold is a privileged structural motif frequently utilized in the development of kinase inhibitors and GPCR modulators. The ethyl ester derivative, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) [1], serves as a critical intermediate or prodrug in medicinal chemistry.

This application note details two distinct, field-proven methodologies for obtaining this ester. We analyze the causality behind reagent selection, providing self-validating protocols for both the Direct Esterification of the pre-formed pyrimidine carboxylic acid and the De Novo Pyrimidine Assembly via cyclocondensation.

Mechanistic Rationale & Pathway Selection

Method A: Direct Esterification via Acyl Chloride

Starting from 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid (CAS: 954232-87-2) [2], direct esterification is required. Traditional Fischer esterification (using ethanol and a catalytic acid like H₂SO₄) relies on the protonation of the carboxylic acid carbonyl to increase its electrophilicity. However, pyrimidine rings are strongly electron-withdrawing, which severely destabilizes the intermediate oxonium ion, leading to sluggish kinetics and poor equilibrium yields ([3]).

The Solution: Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) bypasses this thermodynamic barrier[4]. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent, which rapidly chlorinates the acid. Subsequent quenching with ethanol in the presence of an acid scavenger (triethylamine) drives the reaction to completion irreversibly.

Method B: De Novo Pyrimidine Ring Assembly

For scale-up and process chemistry, purchasing pre-functionalized pyrimidine carboxylic acids is often cost-prohibitive. Instead, the pyrimidine ring can be synthesized de novo from acyclic precursors, inherently yielding the target ethyl ester. This method utilizes ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9) [5], a commercially abundant β-keto ester[6]. Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a highly reactive enamine intermediate, which undergoes cyclocondensation with acetamidine to form the functionalized pyrimidine ring directly.

Reagent Selection Tables

Table 1: Reagents for Method A (Direct Esterification)
ReagentRoleEquivalentsRationale
4-Cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid Starting Material1.0 eqCore scaffold[2].
Thionyl Chloride (SOCl₂) Chlorinating Agent3.0 eqConverts acid to highly reactive acyl chloride[4].
N,N-Dimethylformamide (DMF) Catalyst0.05 eqForms Vilsmeier-Haack active species to accelerate chlorination.
Ethanol (EtOH) Nucleophile / Solvent10.0 eqProvides the ethyl group; excess drives the reaction.
Triethylamine (Et₃N) Acid Scavenger2.5 eqNeutralizes HCl byproduct, preventing degradation.
Dichloromethane (DCM) Solvent10 VolSolubilizes intermediates and facilitates clean phase separation.
Table 2: Reagents for Method B (De Novo Assembly)
ReagentRoleEquivalentsRationale
Ethyl 3-cyclopropyl-3-oxopropanoate Starting Material1.0 eqProvides the cyclopropyl and ethyl ester moieties[5].
DMF-DMA Enamine-forming Agent1.2 eqActivates the α-carbon of the β-keto ester.
Acetamidine Hydrochloride Amidine Source1.2 eqProvides the N-C(CH₃)-N fragment of the pyrimidine ring.
Sodium Ethoxide (NaOEt) Base1.5 eqLiberates free acetamidine from its HCl salt for nucleophilic attack.
Ethanol (EtOH) Solvent10 VolEnsures compatibility with the ester group (prevents transesterification).

Self-Validating Experimental Protocols

Protocol A: Direct Esterification via Acyl Chloride
  • Acyl Chloride Formation: Suspend 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM (10 Vol) under a nitrogen atmosphere. Add DMF (0.05 eq). Cool the mixture to 0 °C.

  • Chlorination: Add SOCl₂ (3.0 eq) dropwise over 15 minutes. Warm to reflux (40 °C) and stir for 3 hours.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The complete disappearance of the starting acid (m/z [M+H]⁺ 179) and the appearance of the methyl ester derivative (m/z [M+H]⁺ 193) confirms quantitative acyl chloride formation.

  • Concentration: Distill off the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride as a solid residue. Re-dissolve in anhydrous DCM (5 Vol) and cool to 0 °C.

  • Esterification: In a separate flask, prepare a solution of absolute Ethanol (10.0 eq) and Et₃N (2.5 eq) in DCM (5 Vol). Add this solution dropwise to the acyl chloride. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: LC-MS analysis should show a single major peak corresponding to the target ethyl ester (m/z [M+H]⁺ 207).

  • Workup: Wash the organic layer successively with water, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc) to yield the pure ester.

Protocol B: De Novo Pyrimidine Assembly
  • Enamine Formation: Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in toluene (5 Vol). Add DMF-DMA (1.2 eq) and heat to 100 °C for 4 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The starting β-keto ester is weakly UV-active, but the resulting enamine intermediate is strongly UV-active at 254 nm. Proceed only when the starting material is completely consumed.

  • Concentration: Remove toluene and excess DMF-DMA under reduced pressure to yield the crude enamine as a dark oil.

  • Cyclocondensation: In a separate flask, dissolve acetamidine hydrochloride (1.2 eq) in absolute ethanol (10 Vol). Add NaOEt (1.5 eq) and stir for 30 minutes at room temperature to liberate the free base. Add the crude enamine to this mixture.

  • Reflux: Heat the reaction to reflux (78 °C) for 12 hours.

    • Self-Validation Checkpoint 2: LC-MS should confirm the target mass (m/z [M+H]⁺ 207).

  • Workup: Cool to room temperature, concentrate the ethanol, and partition the residue between EtOAc and water. Extract, wash with brine, dry, and concentrate. Recrystallize from hot heptane to yield the target compound.

Quantitative Data Presentation

Table 3: Comparison of Synthetic Strategies
ParameterMethod A: Direct EsterificationMethod B: De Novo Assembly
Overall Yield 85 - 90%75 - 82%
Reaction Time 6 - 8 hours16 - 20 hours
Scalability Moderate (Requires handling corrosive SOCl₂)High (Standard condensation chemistry)
Cost Efficiency Low (Pre-functionalized pyrimidine is expensive)High (Utilizes cheap, abundant building blocks)
Chromatographic Purity >98% (Post-column chromatography)>95% (Post-recrystallization)

Mechanistic Pathway Visualization

The following diagram illustrates the convergence of both methodologies toward the target ethyl ester.

G cluster_A Method A: Direct Esterification cluster_B Method B: De Novo Assembly A1 4-Cyclopropyl-2-methyl- pyrimidine-5-carboxylic acid A2 Acyl Chloride Intermediate A1->A2 SOCl2, DMF (cat.) Reflux Target Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate A2->Target EtOH, Et3N 0°C to RT B1 Ethyl 3-cyclopropyl- 3-oxopropanoate B2 Enamine Intermediate B1->B2 DMF-DMA Toluene, 100°C B2->Target Acetamidine HCl NaOEt, EtOH

Figure 1: Synthetic pathways for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

References

  • Organic-Synthesis - Acid to Ester (SOCl2 & alcohol). URL:[Link][4]

  • Master Organic Chemistry - Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving common challenges in the synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to enhance reaction yield and purity.

Reaction Overview: A Plausible Synthetic Pathway

The synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate typically involves a condensation reaction to form the core pyrimidine ring. A common and efficient method is the reaction between an amidine (specifically, acetamidine, to provide the 2-methyl group) and a functionalized three-carbon component, such as a derivative of ethyl cyclopropyl-2-formyl-3-oxobutanoate or a similar β-dicarbonyl compound. The reaction proceeds via a condensation-cyclization mechanism, often base-catalyzed, to form the substituted pyrimidine ring.

G cluster_intermediates Key Intermediates cluster_product Final Product acetamidine Acetamidine Hydrochloride open_chain Open-Chain Intermediate acetamidine->open_chain beta_ketoester Ethyl 2-(cyclopropylcarbonyl)acetoacetate (or equivalent β-dicarbonyl) beta_ketoester->open_chain base Base (e.g., NaOEt, K2CO3) base->open_chain Deprotonation solvent Anhydrous Solvent (e.g., Ethanol) solvent->open_chain conditions Heat (Reflux) product Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate conditions->product open_chain->product Cyclization & Dehydration

Caption: Proposed reaction pathway for pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Question 1: My reaction shows a very low conversion rate, with a significant amount of unreacted starting materials identified by TLC. What are the likely causes?

Answer: Low conversion is a frequent challenge and can often be traced back to issues with reagents or suboptimal reaction conditions.[1]

  • Purity and Quality of Starting Materials:

    • Acetamidine Hydrochloride: This reagent is notoriously hygroscopic. Absorbed moisture can hydrolyze the amidine, rendering it inactive and inhibiting the reaction.[1]

      • Solution: Always use freshly opened acetamidine hydrochloride or dry it thoroughly in a vacuum oven before use. Ensure all other starting materials are of high purity and are anhydrous.[1]

    • Base Quality: If using a solid base like potassium carbonate, ensure it is finely powdered and dry. If using a solution like sodium ethoxide, it is best to prepare it fresh, as it can degrade upon storage.

  • Catalyst/Base Inefficiency:

    • Stoichiometry: The stoichiometry of the base is crucial for promoting the desired cyclization.[2] An insufficient amount of base will result in incomplete deprotonation and condensation.

      • Solution: Ensure you are using the correct molar equivalents of the base. It can be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction forward.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Many pyrimidine syntheses require heat to overcome the activation energy for both the initial condensation and the final cyclization/dehydration step.[3]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If no significant product formation is observed at a lower temperature, gradually increase the temperature to reflux. The reaction may also simply require a longer time to reach completion.

Question 2: The cyclization step appears to be failing, and I suspect the formation of an uncyclized open-chain intermediate. How can I confirm this and push the reaction to completion?

Answer: The failure of the open-chain ureide or amidine intermediate to cyclize is a common bottleneck, especially with sterically hindered substrates.[3]

  • Confirmation: The open-chain intermediate will have a different polarity than the starting materials and the final product, making it visible as a distinct spot on a TLC plate. By mass spectrometry, it will show a mass corresponding to the sum of the reactants.

  • Driving the Cyclization:

    • Anhydrous Conditions: Water can interfere with the cyclization equilibrium. Strictly anhydrous conditions are critical.[2][3]

      • Solution: Dry all glassware in an oven before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Acid/Base Catalyst Strength: The final ring-closure is often the rate-limiting step and can be facilitated by a catalyst.

      • Solution: While the initial condensation is base-mediated, the dehydration step can be acid-catalyzed. Some protocols benefit from the addition of a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) after the initial condensation appears complete, though this must be done cautiously. Alternatively, a stronger base might be required to facilitate the intramolecular nucleophilic attack.[3]

    • Increase Temperature: Heating the reaction mixture provides the necessary activation energy for the ring closure.[3]

Question 3: My crude product is a dark, oily resin that is very difficult to purify by crystallization or column chromatography. What causes this, and how can I improve my workup?

Answer: Resin formation during workup is often a result of side reactions, impurities, or issues during neutralization and extraction.[4]

  • Potential Causes & Solutions:

    • Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to the formation of polymeric byproducts or Hantzsch-type 1,4-dihydropyridines, which are often colored.[2]

      • Solution: Monitor the reaction by TLC to avoid excessive heating once the starting material is consumed. Running the reaction at the lowest effective temperature can minimize these side products.[2]

    • Improper Neutralization: During aqueous workup, neutralizing the reaction mixture from a high or low pH can sometimes cause oils or resins to precipitate, especially if done too quickly or if the pH overshoots the target.

      • Solution: Add the acid or base for neutralization slowly, with vigorous stirring, while monitoring the pH. Pouring the reaction mixture onto ice before neutralization can help control the temperature.[4] If a resin forms, try leaving it in the neutralized solution for an extended period (e.g., 12 hours), as it may slowly crystallize.[4]

    • Purification Strategy:

      • Extraction: Ensure you are using an appropriate organic solvent for extraction and wash the organic layer thoroughly with brine to remove water-soluble impurities.[5]

      • Column Chromatography: If direct crystallization fails, column chromatography is the next step. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to separate the product from impurities.

      • Recrystallization: Once a purer solid is obtained, experiment with various solvent systems for recrystallization (e.g., Ethanol, Acetonitrile, or mixtures like Ethyl Acetate/Hexane).

Systematic Troubleshooting Guide & Protocols

This section provides a structured approach to diagnosing and resolving low-yield issues.

Troubleshooting Workflow

G cluster_paths Diagnostic Paths cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc unreacted_sm Predominantly Unreacted Starting Materials? check_tlc->unreacted_sm Path 1 intermediate Intermediate Spot Dominant? check_tlc->intermediate Path 2 byproducts Multiple Byproduct Spots? check_tlc->byproducts Path 3 sol_sm 1. Verify Reagent Purity & Activity 2. Check Base Stoichiometry 3. Increase Temp/Time unreacted_sm->sol_sm sol_intermediate 1. Ensure Anhydrous Conditions 2. Increase Temperature 3. Screen Catalysts intermediate->sol_intermediate sol_byproducts 1. Lower Reaction Temperature 2. Optimize Order of Addition 3. Refine Purification Method byproducts->sol_byproducts

Caption: A logical workflow for diagnosing low-yield issues.

Optimization of Reaction Conditions

If starting material quality is confirmed, systematically optimizing the reaction conditions is the next logical step. The following table provides a set of parameters to investigate.

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Base Sodium Ethoxide (NaOEt)Potassium Carbonate (K₂CO₃)DBUThe choice of base is crucial and substrate-dependent. K₂CO₃ is a milder, heterogeneous base, while DBU is a strong, non-nucleophilic organic base.[2]
Solvent EthanolAcetonitrile (ACN)TolueneSolvent polarity can impact reactant solubility and reaction rates. Aprotic solvents like ACN or Toluene can be effective and simplify water removal.[6]
Temperature 80 °C (Reflux in EtOH)Room Temperature (25 °C)100-110 °CSome reactions proceed at room temperature, while others require higher heat. Monitor for decomposition at elevated temperatures.[3][6]
Time 12 hours24 hours48 hoursIncomplete conversion may simply require a longer reaction time to proceed to completion.[2]
Experimental Protocol: Reaction Monitoring by TLC

This protocol provides a general guideline for monitoring the reaction progress.

  • Prepare TLC Plate: Use a silica gel-coated TLC plate. Lightly draw a starting line in pencil about 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of each starting material in a suitable solvent (e.g., ethyl acetate) to create reference solutions.

    • Spot each starting material individually on the starting line.

    • Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the starting line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).

  • Analysis: Compare the reaction mixture lane to the starting material references. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. An intermediate will appear as a new spot that then diminishes as the product spot intensifies.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

Sources

Technical Support Center: Purification & Troubleshooting for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) [1]. This compound is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

The synthesis of this pyrimidine core typically involves the base-catalyzed condensation of acetamidine with an enamine intermediate (e.g., ethyl 2-((dimethylamino)methylene)-3-cyclopropyl-3-oxopropanoate). Due to the reactivity of the ester and the basicity of the pyrimidine nitrogen, crude reaction mixtures often present complex impurity profiles [2]. This guide provides a mechanistic understanding of these impurities and field-proven, self-validating protocols to eliminate them.

Part 1: Mechanistic Impurity Profiling

Before troubleshooting, it is essential to understand why specific impurities form during the synthesis of pyrimidine-5-carboxylates. By understanding the chemical origins, we can exploit physical property differences (like pKa and electrophilicity) to separate them.

Table 1: Quantitative & Qualitative Impurity Profile Summary
Impurity TypeChemical Origin & CausalityPhysical PropertiesDetection (TLC: 20% EtOAc/Hex)Removal Strategy
Carboxylic Acid (Hydrolysis) Saponification of the ethyl ester due to excess base (e.g., NaOEt) and trace water at elevated reaction temperatures.Highly polar, acidic (pKa ~4.5).Baseline spot (Rf 0.0), UV active.Mild basic aqueous wash (pH 8).
Unreacted Enamine / Ketone Incomplete condensation. Enamines easily hydrolyze back to ethyl 3-cyclopropyl-3-oxopropanoate during aqueous workup.Non-polar, neutral.Co-elutes with target (Rf ~0.45).Derivatization via 10% NaHSO₃ wash.
Acetamidine Salts Excess starting material used to drive the condensation reaction to completion.Highly basic (pKa ~12), water-soluble salt.Does not elute on normal phase.Aqueous extraction (pH 7).
Regioisomers Off-target cyclization (rare with highly directed enamines, but possible under kinetic control).Structurally similar, weak base.Close eluting spot (Rf ~0.35).Silica gel chromatography with TEA modifier.

Part 2: Troubleshooting FAQs

Q1: My crude mixture is heavily contaminated with the carboxylic acid derivative. Why does this happen, and how do I remove it without losing my product? Causality: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is highly susceptible to base-mediated ester hydrolysis [2]. If your condensation reaction utilizes strong bases like sodium ethoxide and is exposed to atmospheric moisture, the ester will saponify into 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid. Solution: Do not attempt to separate this via column chromatography, as the acid will streak heavily. Instead, exploit its pKa. Wash your organic phase with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8). The acid will deprotonate and partition into the aqueous layer, while your target ethyl ester remains in the organic phase.

Q2: TLC shows a massive impurity co-eluting with my product. NMR suggests it is the unreacted cyclopropyl starting material. How do I separate them? Causality: The unreacted enamine starting material hydrolyzes during the reaction quench to form a beta-keto ester (ethyl 3-cyclopropyl-3-oxopropanoate). Because its polarity is nearly identical to your target pyrimidine, they will co-elute on normal-phase silica. Solution: Exploit the electrophilicity of the ketone. Wash the organic layer with a 10% Sodium Bisulfite (NaHSO₃) solution. The bisulfite anion nucleophilically attacks the ketone, forming a highly water-soluble bisulfite adduct that immediately drops into the aqueous phase. The pyrimidine ring is inert to this reaction.

Q3: When I run my flash column, the pyrimidine product streaks down the silica, resulting in poor recovery. How can I fix this? Causality: The 2-methylpyrimidine ring is weakly basic. The nitrogen lone pairs hydrogen-bond strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing severe peak tailing and streaking [3]. Solution: Mask the silica. Add 1% Triethylamine (TEA) to your Hexanes/Ethyl Acetate mobile phase. The TEA will preferentially bind to the acidic silanol sites, allowing your pyrimidine ester to elute as a sharp, highly concentrated band.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed to chemically strip out unreacted starting materials and hydrolysis products before chromatography.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous NH₄Cl until the pH reaches ~7. Causality: Avoid strong acids (which would protonate the pyrimidine) or strong bases (which would cause further ester hydrolysis).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL per 10 mmol scale).

  • Ketone Scavenging: Wash the combined organic layers with 10% aqueous NaHSO₃ (2 x 30 mL). Stir vigorously for 5 minutes during each wash to ensure complete bisulfite adduct formation.

  • Acid Scavenging: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 30 mL) to remove any saponified pyrimidine-carboxylic acid.

  • Self-Validation Check: Before discarding the combined aqueous layers, spot them on a TLC plate under UV 254 nm. If a strong UV-active spot remains at the baseline, the carboxylic acid impurity has been successfully partitioned.

  • Drying: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Modified Flash Chromatography

Use this protocol for the final polishing of the crude ester.

  • Stationary Phase Preparation: Slurry pack silica gel (230-400 mesh) using a solvent mixture of Hexanes containing 1% Triethylamine (TEA).

  • Loading: Dissolve the concentrated crude mixture from Protocol A in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the column.

  • Elution: Elute using a gradient of 5% to 20% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout).

  • Self-Validation Check: Monitor fractions via TLC. The target Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate will elute at an Rf of ~0.4 (in 20% EtOAc/Hexanes). Co-spot the purified fractions against the crude starting material. A successful purification will show a single, sharp, circular spot without trailing, validating the efficacy of the TEA modifier.

Part 4: Purification Workflow Visualization

The following logic diagram illustrates the phase-partitioning strategy used to isolate the target compound from its specific synthetic impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Pyrimidine Ester + Impurities) Quench Quench with sat. NH4Cl (pH ~7) Crude->Quench Extract LLE: Extract with EtOAc Quench->Extract OrgPhase Organic Phase (Target Ester + Neutral Impurities) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Acetamidine Salts) Extract->AqPhase Bottom Layer (Discard) Wash1 Wash with 10% NaHSO3 (Removes unreacted ketones) OrgPhase->Wash1 Wash2 Wash with sat. NaHCO3 (Removes residual carboxylic acids) Wash1->Wash2 Chromatography Silica Gel Chromatography (Hexanes:EtOAc + 1% TEA) Wash2->Chromatography Pure Pure Ethyl 4-cyclopropyl- 2-methyl-pyrimidine-5-carboxylate Chromatography->Pure

Caption: Workflow for the isolation and purification of the target pyrimidine ester.

References

  • Wang, Y., et al. "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC". RSC Advances (via PMC/NIH). Available at:[Link]

  • Cappelli, A., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Molecules (MDPI). Available at:[Link]

Optimizing reaction temperature for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic process chemistry, I have designed this guide to help you troubleshoot and optimize the synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate .

The construction of this specific pyrimidine core typically relies on the condensation of an amidine (acetamidine) with an α,β -unsaturated carbonyl electrophile (such as ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate). While the stoichiometry and solvent play roles, reaction temperature is the master variable. It dictates the delicate balance between driving the endothermic aromatization step and preventing the thermal degradation of the labile ethyl ester group.

Part 1: Mechanistic Workflow & Temperature Bottlenecks

To understand why your reaction might be failing, we must first look at the causality of the reaction steps. The formation of the pyrimidine ring is not a single concerted event; it is a stepwise cascade.

Pathway A Reactants: Acetamidine + Electrophile B Acyclic Intermediate (Michael Addition) A->B Base, 25°C (Fast, Exothermic) C Cyclized Hemiaminal B->C Heat (75-85°C) Overcomes Activation Energy D Target Product: Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate C->D -H2O, -EtOH Aromatization (Driving Force)

Reaction pathway showing temperature-dependent bottlenecks in pyrimidine aromatization.

Part 2: Troubleshooting FAQs

Q1: Why do I observe incomplete conversion and a complex mixture when running the condensation at room temperature (25°C)? Causality: The initial nucleophilic attack of the amidine onto the electrophile occurs readily at room temperature. However, the subsequent intramolecular cyclization and the elimination of water/ethanol to achieve aromaticity possess a high activation energy barrier. Without sufficient thermal energy, the reaction stalls at the uncyclized intermediate or the cyclized hemiaminal. Optimization studies on pyrimidine derivatives demonstrate that heating is strictly necessary, with optimal temperatures generally falling between 80°C and 100°C depending on the substrate[1].

Q2: I pushed the reaction temperature to 120°C in toluene to force completion, but my yield dropped to 30%. What happened? Causality: Excessive heat introduces competing thermodynamic sinks. At temperatures exceeding 100°C, especially in the presence of basic catalysts (e.g., sodium ethoxide) and trace moisture, the ethyl ester group at the 5-position becomes highly susceptible to thermal saponification/hydrolysis. This yields the corresponding pyrimidine-5-carboxylic acid, which can further undergo thermal decarboxylation.

Q3: What is the optimal temperature and solvent combination for this specific cyclopropyl-pyrimidine synthesis? Causality: Empirical data suggests an optimal temperature window of 75°C to 85°C . Refluxing anhydrous ethanol (b.p. 78°C) is the ideal solvent system. It naturally caps the internal reaction temperature within this optimal range, provides excellent solubility for the polar amidine hydrochloride (when neutralized in situ), and facilitates the elimination of ethanol during the final aromatization step. Recent catalytic studies confirm that 80°C provides the ideal balance of kinetic energy for pyrimidine cyclization without triggering thermal degradation[2].

Part 3: Diagnostic Logic Tree

If your yield is low, LC-MS analysis of the crude mixture is your best diagnostic tool. Use the logic tree below to adjust your temperature parameters based on the mass of your major impurities.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / TLC) LowYield Low Yield of Target Ester? Start->LowYield CheckMass Identify Major Mass Peak LowYield->CheckMass Yes MassInt Mass = Target + 18 (H2O) or Target + 46 (EtOH) (Uncyclized Intermediate) CheckMass->MassInt MassAcid Mass = Target - 28 (Ethyl -> H) (Hydrolyzed Acid) CheckMass->MassAcid ActionTempUp Action: Increase Temp to 80°C (Use Refluxing Ethanol) MassInt->ActionTempUp Incomplete Dehydration ActionTempDown Action: Decrease Temp to 80°C (Avoid Toluene/DMF reflux) MassAcid->ActionTempDown Thermal Hydrolysis

LC-MS driven diagnostic logic tree for temperature-related synthesis failures.

Part 4: Quantitative Temperature Profiling

The following table summarizes the quantitative impact of internal reaction temperature on the yield and impurity profile of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

Internal Temp (°C)SolventTime (h)Conversion (%)Target Yield (%)Major LC-MS Impurity (m/z)Mechanistic Cause
25Ethanol244512[M+18]⁺ / [M+46]⁺Stalled acyclic intermediate
60Ethanol128062[M+18]⁺Incomplete dehydration
80 Ethanol 4 >99 94 None (Trace) Optimal aromatization
110Toluene4>9948[M-28]⁺Thermal ester hydrolysis
140DMF4>9915[M-72]⁺Decarboxylation of hydrolyzed acid

Part 5: Self-Validating Experimental Protocol (Optimized at 80°C)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure the chemistry is proceeding as intended before moving forward.

Reagents Required:

  • Acetamidine hydrochloride (1.2 eq)

  • Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate (1.0 eq)

  • Sodium ethoxide (1.2 eq, freshly prepared or 21% wt in EtOH)

  • Anhydrous Ethanol (10 volumes)

Step-by-Step Methodology:

  • Free-Basing the Amidine: Suspend acetamidine hydrochloride in anhydrous ethanol (5 vol) in a round-bottom flask cooled to 0°C. Add the sodium ethoxide solution dropwise over 15 minutes.

    • Self-Validation Checkpoint: The formation of a fine, dense white precipitate (NaCl) confirms the successful generation of the acetamidine free base. If the solution remains completely clear, your base is inactive or degraded.

  • Electrophile Addition: Slowly add ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate dissolved in ethanol (5 vol) to the mixture. Maintain the internal temperature below 20°C during addition to prevent premature, uncontrolled polymerization of the highly reactive intermediates.

  • Thermal Cyclization (Critical Step): Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (internal temperature ~78-80°C).

    • Causality: Heating at this specific temperature provides the exact kinetic energy required to drive the endothermic elimination of water and ethanol, forcing the aromatization of the pyrimidine ring without hydrolyzing the ester.

  • Reaction Monitoring: Maintain reflux for 4 hours, then sample the reaction for TLC (Hexane:EtOAc 3:1) and LC-MS.

    • Self-Validation Checkpoint: The acyclic intermediate (Rf ~0.4) must disappear completely, replaced by a strongly UV-active spot (Rf ~0.6). If the intermediate mass ([M+18]⁺) persists on LC-MS, verify that your internal temperature is actually reaching 80°C and not stalling due to poor heat transfer.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to half its original volume, then pour the concentrated mixture into rapidly stirring ice-cold water (20 volumes).

    • Self-Validation Checkpoint: The sudden shift in solvent polarity will force the highly lipophilic target product to crash out of solution. A successful reaction will immediately yield a thick suspension of pale-yellow to white crystals. Filter, wash with cold water, and dry under a vacuum.

References

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. Benchchem Tech Support.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.

Sources

Preventing ester hydrolysis during Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals handling Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate . This compound is a highly valuable building block in medicinal chemistry, but its structural topology makes it exceptionally vulnerable to environmental degradation. This guide provides mechanistic insights, diagnostic FAQs, and a self-validating protocol to ensure the integrity of your chemical inventory.

Core Mechanistic Insight: The Vulnerability of Pyrimidine Esters

To prevent degradation, we must first understand the causality behind it. The primary degradation pathway for this compound during storage is ester hydrolysis .

The main driver for reactivity with water is the presence of electron-poor regions on the molecule [[1]](). The pyrimidine ring is strongly electron-withdrawing. When conjugated with the ethyl ester at the 5-position, it significantly increases the electrophilicity of the ester's carbonyl carbon. Consequently, even trace amounts of ambient moisture can initiate a nucleophilic attack, breaking the ester bond to form the parent carboxylic acid (4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid) and ethanol 2.

Furthermore, the nitrogen atoms within the pyrimidine ring can act as localized weak bases. If the microenvironmental pH is not strictly controlled, these nitrogens can auto-catalyze the hydrolysis process by pulling protons from trace water, increasing its nucleophilicity [[3]]().

Mechanism A Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate B H2O Nucleophilic Attack (Moisture) A->B High Humidity C Pyrimidine N-mediated Auto-catalysis A->C Microenvironmental pH shift D Tetrahedral Intermediate B->D C->D Base catalysis E 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylic acid D->E Ester bond cleavage F Ethanol (Byproduct) D->F

Diagram illustrating the moisture-driven, auto-catalyzed hydrolysis pathway of the pyrimidine ester.

Troubleshooting FAQs

Q: My LC-MS shows a new peak with a mass of [M-28]. What is happening? A: This indicates the loss of the ethyl group (a net loss of 28 Da from the molecular weight), confirming rapid ester hydrolysis. Your compound has degraded into the highly polar 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid 4. Hydrolysis is a second-order reaction that is completely accelerated by elevated temperatures and moisture exposure 3.

Q: Can I store the compound in standard plastic microcentrifuge tubes? A: No. Standard polypropylene tubes are permeable to atmospheric moisture over time. Multi-use packaging exposes the contents to water vapor every time they are opened, which is highly detrimental to water-sensitive drugs and intermediates 1. You must use amber glass vials with PTFE-lined caps.

Q: Does the pH of my final purification solvent matter? A: Absolutely. Adjusting the pH to slightly acidic or alkaline conditions strongly influences the rate of ester hydrolysis 2. If you purified the compound via reverse-phase HPLC using Trifluoroacetic acid (TFA) or Formic acid, residual acid will act as a catalyst. Excipient hydrolysis and ester formation can shift the pH over time 5. The sample must be thoroughly neutralized prior to drying.

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your storage workflow, follow this self-validating methodology. Each step is designed to eliminate a specific variable (moisture, oxygen, temperature) that contributes to degradation.

Step 1: Exhaustive Desiccation (Lyophilization)

  • Action: After purification and pH neutralization, freeze-dry the compound for a minimum of 48 hours.

  • Causality: Removing bulk and bound water eliminates the primary reactant required for the nucleophilic attack on the ester carbonyl.

  • Validation: Perform a Karl Fischer titration on a 5 mg aliquot. Proceed to the next step only if the moisture content is < 0.1%.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the dried powder into a nitrogen or argon-purged glovebox. Divide the batch into single-use aliquots.

  • Causality: Single-use packaging prevents repeated exposure to ambient humidity during subsequent experiments, preserving the anhydrous state 1.

Step 3: Primary and Secondary Packaging

  • Action: Seal the aliquots in amber glass vials with PTFE-lined screw caps. Place these vials into a secondary container filled with a desiccant, such as silica gel 6.

  • Causality: PTFE provides an impermeable moisture barrier, while silica gel sequesters any trapped water vapor in the headspace 1.

Step 4: Temperature-Controlled Storage

  • Action: Store the secondary container at -20°C.

  • Causality: Hydrolysis is a temperature-dependent reaction; lowering the temperature exponentially decreases the kinetic reaction rate 3.

  • Validation: After 30 days, run an LC-MS on one aliquot. The purity should remain ≥ 99.5% relative to the baseline scan.

Workflow Dry 1. Lyophilization (Remove H2O) Inert 2. Argon Purge (Glovebox) Dry->Inert Package 3. Amber Glass PTFE Seal Inert->Package Desiccant 4. Silica Gel Secondary Box Package->Desiccant Store 5. Store at -20°C Desiccant->Store

Step-by-step workflow for the preparation, packaging, and cold storage of pyrimidine-5-carboxylates.

Data Presentation: Storage Condition Efficacy

The following table summarizes the expected degradation kinetics based on varying storage conditions, emphasizing the critical need for strict environmental controls.

Storage ConditionPackaging TypeDesiccant Present?Est. Shelf Life (T90)*Primary Degradation Risk
Room Temp (25°C) Plastic MicrofugeNo< 2 WeeksRapid moisture ingress & hydrolysis
Room Temp (25°C) Amber Glass (PTFE)Yes3-6 MonthsTemperature-accelerated auto-catalysis
Refrigerated (4°C) Amber Glass (PTFE)No6-12 MonthsCondensation upon opening
Freezer (-20°C) Amber Glass (PTFE)Yes> 24 Months Minimal (Optimal Condition)

*T90 represents the time it takes for 10% of the active ingredient to degrade 1.

References

  • [2] Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com.

  • [3] Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. pharmaguideline.com.

  • [6] A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. alliedacademies.org.

  • [1] Preventing Chemical Degradation of Drug Products. ftloscience.com.

  • [5] Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. nih.gov.

  • [4] Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. PubChem - NIH.

Sources

Best purification techniques and chromatography solvents for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and in-depth protocols. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and how do they influence purification?

A1: Based on its structure—a heterocyclic aromatic core with ester, cyclopropyl, and methyl functional groups—the compound is expected to be a white to light-yellow solid at room temperature. Its moderate polarity, derived from the pyrimidine ring and the ethyl ester group, makes it amenable to standard purification techniques like silica gel chromatography and recrystallization. The cyclopropyl and ethyl groups add non-polar character, influencing its solubility profile.

Q2: I have just completed the synthesis. What is the best initial purification strategy?

A2: Your initial strategy depends on the nature of the crude product.

  • For Crystalline or Solid Crude Product: Recrystallization is often the most efficient first step. It is a cost-effective and scalable method to significantly enhance purity. A mixed solvent system, such as ethyl acetate/n-hexane, is an excellent starting point for pyrimidine derivatives of this type.[1][2]

  • For Oily or Amorphous Crude Product with Multiple Impurities: Flash column chromatography on silica gel is the preferred method. It offers superior separation of byproducts, unreacted starting materials, and catalysts.

Q3: How do I select the right solvent system for flash column chromatography?

A3: The selection process is empirical and should always be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) for your target compound of approximately 0.3.[3]

  • Start with a standard non-polar/polar mixture: The hexanes/ethyl acetate system is the workhorse for compounds of moderate polarity and should be your first choice.[3]

  • Run TLC Plates: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 7:3).

  • Analyze the Rƒ:

    • If the spot remains at the baseline, the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot runs with the solvent front (Rƒ ≈ 1), the solvent is too polar. Increase the proportion of hexanes.

  • For More Polar Compounds: If good separation is not achieved with ethyl acetate, a dichloromethane/methanol system can be effective.[3]

Q4: My compound is streaking on the TLC plate and silica column. What causes this and how can I fix it?

A4: Streaking is typically caused by interactions between polar functional groups on your compound and the acidic silanol groups on the silica gel surface. The pyrimidine nitrogen atoms can be particularly prone to this. To mitigate this, add a small amount (<1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your solvent system. This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.[3]

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification technique for your crude product.

Purification_Workflow start Assess Crude Product (TLC, NMR) is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by NMR/TLC? is_solid->is_high_purity Yes oily_or_complex Product is oily or a complex mixture is_solid->oily_or_complex No recrystallize Recrystallization is_high_purity->recrystallize Yes column_chrom Flash Column Chromatography is_high_purity->column_chrom No check_purity Check Purity (TLC, NMR, mp) recrystallize->check_purity column_chrom->check_purity oily_or_complex->column_chrom final_product Pure Product (>98%) check_purity->final_product

Caption: Decision pathway for selecting a purification method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly retained on the silica gel. 2. Compound is partially soluble in the collected fractions. 3. Decomposition on acidic silica gel.1. Flush the column with a highly polar solvent (e.g., 10-20% Methanol in Dichloromethane) after eluting the main fractions. 2. Concentrate fractions under reduced pressure and re-examine for product. 3. Use deactivated (neutral) silica gel or add 0.5-1% triethylamine to the eluent.[3]
Co-elution of Impurities with Product 1. Insufficient resolution with the chosen solvent system. 2. Column was overloaded with crude material.1. Optimize the solvent system using TLC to maximize the separation (ΔRƒ) between your product and the impurity. Switch to a different solvent system (e.g., from Hex/EtOAc to DCM/MeOH). 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).
Failure to Crystallize During Recrystallization 1. Solution is not supersaturated (too much solvent was used). 2. The compound has formed an oil ("oiling out"). 3. Presence of impurities inhibiting crystal lattice formation.1. Slowly evaporate some of the solvent to increase the concentration. 2. Re-heat the solution to dissolve the oil, add a small amount of the better solvent (e.g., ethyl acetate in an EtOAc/Hexane system), and allow to cool more slowly. Scratching the inside of the flask with a glass rod can induce nucleation.[4] 3. The material may require column chromatography before a final recrystallization step.
Product Appears as an Oil Instead of a Solid 1. Residual solvent is present. 2. The product itself is a low-melting solid or an oil.1. Dry the product under high vacuum for an extended period. Trituration (stirring the oil with a poor solvent like cold hexanes) can sometimes induce solidification and remove soluble impurities. 2. Confirm the expected physical state. If it is an oil, chromatography is the definitive purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general method for purifying 1-5 grams of crude Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

  • Solvent System Selection:

    • Using TLC, determine an optimal solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) that provides a product Rƒ of ~0.3.[3]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1-5 g of crude material).

    • Prepare a slurry of silica gel (e.g., 100 g of 40-63 µm mesh) in the starting eluent (e.g., 9:1 Hexanes:EtOAc).[5]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the crude product (e.g., 2 g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (~4 g) to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin elution with a less polar solvent mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (gradient elution) towards your target system (7:3 Hexanes:EtOAc).

    • Collect fractions (e.g., 20 mL per tube) and monitor the elution process by spotting every few fractions on a TLC plate.

  • Analysis and Work-up:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

Protocol 2: Recrystallization

This protocol is ideal for purifying a solid crude product that is already >90% pure.

  • Solvent System Selection:

    • A mixed solvent system is highly effective. Ethyl acetate (in which the compound is soluble when hot) and n-hexane (in which the compound is poorly soluble) is a proven choice.[1][2]

  • Dissolution:

    • Place the crude solid (e.g., 5 g) in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate, just enough to fully dissolve the solid at the boiling point.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Slowly add the anti-solvent (n-hexane) to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of the hot solvent (ethyl acetate) to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

    • Dry the purified crystals in a vacuum oven.

Reference Data: Chromatography Solvents

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Standard non-polar mobile phase component.
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds. More polar than diethyl ether.
Diethyl Ether2.835Useful for heat-sensitive compounds due to its low boiling point.[3]
Ethyl Acetate (EtOAc)4.477Excellent general-purpose polar solvent for chromatography.[3]
Acetonitrile5.882Used in both normal and reverse-phase chromatography.
Methanol (MeOH)5.165A highly polar solvent, often used in small percentages with DCM for eluting polar compounds.[3]

References

  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents.
  • A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures - PubMed. Available at: [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography - The Chemistry Blog. Available at: [Link]

  • WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. Available at: [Link]

  • Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed. Available at: [Link]

  • Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 1679. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate - ResearchGate. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. Available at: [Link]

  • HiTrap™ Columns | 製品カタログ - Cytiva. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem. Available at: [Link]

  • ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate — Chemical Substance Information. Available at: [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • 4 - RSC Medicinal Chemistry. Available at: [Link]

  • Studies on the Chemical Reactivity of Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine- 5-carboxylate | Request PDF - ResearchGate. Available at: [Link]

Sources

Reducing side-product formation in Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Side-Product Formation in Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. This guide is designed to assist researchers in optimizing the synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5). This versatile building block is typically synthesized via a two-step cyclocondensation: the activation of ethyl 3-cyclopropyl-3-oxopropanoate[1] with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by condensation with acetamidine[2].

While this synthetic route is highly scalable, the final cyclocondensation step is highly susceptible to side-product formation. Competing nucleophilic attacks, trace moisture, and solvent mismatches can severely degrade yields. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to ensure optimal reaction fidelity.

Workflow A Ethyl 3-cyclopropyl-3-oxopropanoate + DMF-DMA B Enaminone Intermediate A->B Reflux, 2-4h C Acetamidine HCl + NaOEt (Anhydrous EtOH) B->C Solvent Swap D Cyclization (60°C) C->D Base Neutralization E Target: Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate D->E Desired Pathway F Hydrolysis (Carboxylic Acid) D->F Trace H2O / NaOH G Transesterification (Methyl Ester) D->G MeOH / NaOMe H Regio-attack (Pyrimidin-4-one) D->H High Temp (>80°C)

Workflow for the synthesis of the target pyrimidine, highlighting points of side-product divergence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a major side product with a mass of [M-28] (loss of ethyl + H). Why am I seeing the carboxylic acid instead of the ethyl ester?

  • Causality: You are observing the formation of 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid. This occurs via base-catalyzed hydrolysis of the ester during the cyclization step. If you are using an alkali metal hydroxide (e.g., NaOH, KOH) or if your sodium ethoxide (NaOEt) has absorbed atmospheric moisture, the hydroxide ions will rapidly attack the ester carbonyl.

  • Solution: Maintain strictly anhydrous conditions. Use freshly prepared NaOEt in absolute ethanol. Avoid using aqueous bases or hygroscopic reagents that have been exposed to air.

Q2: I am detecting a methyl ester derivative instead of the ethyl ester. How did this transesterification occur?

  • Causality: This is a classic solvent-reagent mismatch. If the cyclocondensation is performed in methanol (MeOH) or utilizes sodium methoxide (NaOMe) as the base, the intermediate or final ethyl ester undergoes rapid transesterification.

  • Solution: Ensure that the reaction solvent and the alkoxide base match the ester moiety of your starting material. Use absolute ethanol and sodium ethoxide exclusively.

Q3: A significant impurity is forming that lacks the ester group entirely, and the mass suggests a pyrimidin-4-one derivative. What is the mechanism behind this?

  • Causality: Acetamidine possesses two nucleophilic nitrogen atoms. In the desired pathway, the first nitrogen attacks the enaminone double bond, and the second attacks the cyclopropyl ketone. However, the bulky cyclopropyl group exerts steric hindrance. This allows a competing pathway where the second nitrogen attacks the ester carbonyl instead, ejecting ethanol and forming a pyrimidin-4-one derivative[3].

  • Solution: Lowering the cyclization temperature (e.g., from reflux to 50–60°C) can improve regioselectivity. The ketone is intrinsically more electrophilic than the ester, but the ester attack is entropically driven at higher temperatures.

Q4: The reaction stalls with unreacted enaminone remaining. Should I increase the temperature or time?

  • Causality: Stalling is rarely a kinetic issue requiring more heat; it is usually a stoichiometric issue regarding the free amidine. Acetamidine is supplied as a hydrochloride salt. If insufficient base is added to fully neutralize the HCl, the concentration of the nucleophilic free amidine remains too low to drive the reaction to completion.

  • Solution: Ensure a slight stoichiometric excess of base (1.1 to 1.2 equivalents relative to acetamidine HCl) to guarantee complete liberation of the free base.

Quantitative Data Summary: Common Side Products

Side ProductAnalytical Signature (LC-MS)Primary CausalityPrevention Strategy
Pyrimidine-5-carboxylic acid [M-28]⁺ (loss of Et + H)Base-catalyzed hydrolysis due to trace water.Use strictly anhydrous absolute EtOH and fresh NaOEt.
Methyl ester derivative [M-14]⁺ (loss of CH₂)Transesterification from solvent/base mismatch.Avoid MeOH/NaOMe; strictly use EtOH/NaOEt.
Pyrimidin-4-one derivative [M-72]⁺ (loss of AcOEt)Regio-attack of amidine on the ester carbonyl.Lower cyclization temperature to 50-60°C.
Unreacted Enaminone [M_enam+H]⁺Incomplete neutralization of Acetamidine HCl.Ensure 1.1-1.2 eq of base relative to amidine salt.

Mechanistic Divergence

To successfully troubleshoot, scientists must understand the tetrahedral intermediate's decision point. The diagram below illustrates how the reaction diverges based on thermal and chemical conditions.

Mechanism Enam Enaminone Intermediate Int Tetrahedral Adduct Enam->Int Acetamidine Attack Prod Target Pyrimidine Ester Int->Prod Ketone Attack (-H2O) Side1 Pyrimidin-4-one Side Product Int->Side1 Ester Attack (-EtOH) Side2 Pyrimidine Carboxylic Acid Prod->Side2 Hydrolysis (+H2O, Base)

Mechanistic pathways showing divergence between target pyrimidine and pyrimidin-4-one side products.

Optimized Experimental Protocol (Self-Validating)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality is managed at every step.

Phase 1: Enaminone Synthesis
  • Reagent Charging: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 eq of ethyl 3-cyclopropyl-3-oxopropanoate in anhydrous toluene (2 mL/mmol).

  • Activation: Add 1.5 eq of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Heat the mixture to 90°C for 3 hours.

  • In-Process Control (IPC) 1: Analyze via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active enaminone spot (Rf ~0.3).

    • Self-validation: If starting material persists, add 0.2 eq DMF-DMA and heat for 1 additional hour.

  • Concentration: Concentrate under reduced pressure to remove toluene and unreacted DMF-DMA. The crude enaminone must be used directly to prevent degradation.

Phase 2: Cyclocondensation
  • Base Preparation: In a separate dry flask, dissolve 1.2 eq of sodium metal in absolute ethanol (to form anhydrous NaOEt) or use commercial 21% NaOEt in EtOH.

    • Causality Check: Strictly anhydrous conditions prevent Phase 3 ester hydrolysis.

  • Amidine Free-Basing: Cool the NaOEt solution to 0°C and add 1.1 eq of acetamidine hydrochloride. Stir for 30 minutes. A white precipitate (NaCl) will form, indicating the successful liberation of the free amidine base.

  • Coupling: Dissolve the crude enaminone from Phase 1 in absolute ethanol and add it dropwise to the amidine solution at 0°C.

  • Cyclization: Warm the reaction to 60°C and stir for 6 hours.

    • Causality Check: Keeping the temperature at 60°C rather than reflux minimizes the entropic drive toward the pyrimidin-4-one side product[3].

  • IPC 2: Check via LC-MS. The desired product mass [M+H]⁺ should dominate.

    • Self-validation: The absence of[M-28] confirms the successful exclusion of water.

Phase 3: Workup and Purification
  • Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize any remaining base, preventing hydrolysis during the aqueous workup.

  • Extraction: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexane:EtOAc gradient) to isolate pure Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

References

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: ACS Publications URL:[Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound in aqueous media. Given its chemical structure, featuring a pyrimidine core substituted with lipophilic cyclopropyl and ethyl groups, this molecule is anticipated to have limited aqueous solubility, a frequent challenge in experimental and developmental workflows.

This guide provides a structured, question-and-answer-based approach to troubleshooting, offering both the "how" and the "why" behind each strategy. Our goal is to empower you with the scientific rationale and practical protocols needed to achieve consistent and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter when trying to dissolve Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in aqueous solutions.

Q1: I've observed that my compound precipitates when I dilute my organic stock solution into my aqueous assay buffer. What's happening and what should I do first?

A1: Understanding the Problem: The Crash-Out Phenomenon

This is a classic sign of a compound exceeding its aqueous solubility limit. Your organic stock solution (likely in DMSO or ethanol) can hold a high concentration of the compound, but when this is introduced to the aqueous buffer, the solvent environment changes drastically. The water, a polar solvent, cannot accommodate the high concentration of your hydrophobic compound, causing it to precipitate or "crash out" of the solution.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward first step is to reduce the target concentration in your aqueous buffer. The compound may be soluble, just not at the concentration you initially attempted.[1]

  • Determine Kinetic Solubility: Before proceeding to more complex methods, it's crucial to understand the compound's approximate solubility limit in your specific buffer. A kinetic solubility assay will provide a working concentration range.[2]

  • Optimize Organic Solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 1% to 2% DMSO) in the final aqueous solution can help maintain solubility. However, always be cautious of the solvent's potential to interfere with your assay.[1]

Q2: I've tried lowering the concentration, but I still see precipitation or get inconsistent results. What are the next steps?

A2: Systematic Formulation Strategies

If simple dilution adjustments are insufficient, a more systematic approach to formulation is necessary. The following strategies are presented in a tiered order, from the simplest to the more complex.

Tier 1: pH Adjustment

Scientific Rationale: The pyrimidine ring contains nitrogen atoms which can be protonated. This makes Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate likely a weak base. The solubility of such ionizable compounds is highly dependent on the pH of the medium.[2][3] By lowering the pH of your aqueous buffer, you can protonate the pyrimidine nitrogens, forming a salt which is often significantly more water-soluble.[2][4][5]

When to Use: This should be one of the first methods you try, especially if your assay can be performed at a pH lower than neutral.

Troubleshooting Workflow for pH Adjustment

start Precipitation Observed in Aqueous Buffer check_pka Is the compound a weak base? (Likely, due to pyrimidine nitrogens) start->check_pka lower_ph Prepare buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5) check_pka->lower_ph Yes test_sol Test solubility at each pH. Observe for precipitation. lower_ph->test_sol success Solubility Achieved. Determine max concentration at optimal pH. test_sol->success Clear Solution fail Precipitation persists. Proceed to Co-solvent Strategy. test_sol->fail Precipitation

Caption: Decision tree for pH adjustment strategy.

Tier 2: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2] This makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[6][7]

When to Use: When pH adjustment is not effective or not compatible with your experimental conditions. This is a very common and effective strategy for in vitro studies.

Recommended Co-solvents for Preclinical Formulations

Co-SolventTypical Concentration RangeKey Considerations
PEG 400 5-40% (v/v)Generally well-tolerated; can increase viscosity.
Propylene Glycol 5-30% (v/v)Good solubilizing power; potential for cell toxicity at higher concentrations.
Ethanol 1-10% (v/v)Can be effective, but volatility and potential for protein denaturation must be considered.
DMSO < 2% (v/v) for in vitroExcellent solubilizer, but often limited to low percentages due to cellular toxicity.[1]

Note: The listed concentration ranges are starting points. The optimal percentage will depend on the specific compound and experimental system and must be empirically determined.

Tier 3: Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[8][9] This significantly increases the concentration of the drug that can be maintained in a solution.

When to Use: When co-solvents alone are insufficient or when you need to achieve a higher drug concentration. Non-ionic surfactants are generally preferred for their lower toxicity.[10]

Commonly Used Surfactants

SurfactantTypeTypical ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (w/v)Widely used in pharmaceutical formulations; generally considered safe.[1]
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2% (w/v)Similar to Polysorbate 80, often used in biological assays.[11]
Solutol® HS 15 Non-ionic1 - 10% (w/v)Effective solubilizer for very poorly soluble compounds.
Tier 4: Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[12][13] They can encapsulate hydrophobic drug molecules, like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, forming a water-soluble "inclusion complex".[12][14] This host-guest interaction effectively masks the hydrophobicity of the drug, leading to a significant increase in its apparent water solubility.[12][13]

When to Use: This is an advanced strategy, particularly useful when high concentrations are needed or when co-solvents and surfactants are not viable options. It is a very effective method for improving the solubility and bioavailability of poorly soluble drugs.[12][14]

Workflow for Solubilization with Cyclodextrins

prep_cd Prepare Cyclodextrin Solution (e.g., 10-40% HP-β-CD in buffer) add_cmpd Add excess solid compound to the cyclodextrin solution prep_cd->add_cmpd equilibrate Equilibrate for 24-48h (Stirring or Sonication) add_cmpd->equilibrate remove_solid Remove undissolved compound (Centrifuge or 0.22 µm Filter) equilibrate->remove_solid quantify Quantify dissolved compound (HPLC or UV-Vis) remove_solid->quantify

Caption: Experimental workflow for using cyclodextrins.

Frequently Asked Questions (FAQs)

Q3: What is the likely LogP of this compound, and what does it tell me?

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic Solubility is the maximum concentration of a compound that can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution, before it precipitates over a short period (e.g., 1-2 hours). It's a measure of how much you can get into solution quickly and is often more relevant for initial in vitro screening assays.[2]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is determined over a longer period (24-48 hours) and represents the true, stable solubility limit.[2]

For most high-throughput or initial biological assays, determining the kinetic solubility is sufficient to define a working concentration range. For formulation development or later-stage studies, understanding the thermodynamic solubility is critical.

Q5: Can I just sonicate my solution to get the compound to dissolve?

A5: Sonication can help break up solid aggregates and speed up the dissolution process, but it does not change the fundamental thermodynamic solubility of the compound. If the compound is dissolved by sonication but is above its solubility limit, it will likely precipitate out again over time, leading to non-reproducible results. Sonication is a useful tool to aid dissolution but is not a substitute for a proper formulation strategy.

Experimental Protocols

Protocol 1: Preparing a Stock Solution

Objective: To prepare a concentrated stock solution in an appropriate organic solvent.

Materials:

  • Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of the solid compound.

  • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Objective: To increase the aqueous solubility of the compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add an excess amount of the solid compound to the HP-β-CD solution. An excess is required to ensure a saturated solution is formed.

  • Equilibrate: Seal the container and stir the mixture vigorously on a stir plate at room temperature for 24-48 hours. This allows the system to reach equilibrium for complex formation.

  • Remove Undissolved Solid: After equilibration, remove the undissolved solid by either centrifuging the solution at high speed and collecting the supernatant or by filtering the solution through a 0.22 µm syringe filter. The resulting solution should be clear.

  • Determine Concentration: Use a validated analytical method, such as HPLC or UV-Vis spectroscopy, to accurately determine the final concentration of the dissolved compound in the cyclodextrin solution.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved March 31, 2026, from [Link]

  • Mocanu, A.-M., Botezatu, A., Gînjupali, A., Pirlog, M. C., Istrati, D.-I., & Andronescu, E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 289.
  • What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14). Retrieved March 31, 2026, from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Touro Scholar.
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). Retrieved March 31, 2026, from [Link]

  • Mocanu, A.-M., Botezatu, A., Gînjupali, A., Pirlog, M. C., Istrati, D.-I., & Andronescu, E. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.). Retrieved March 31, 2026, from [Link]

  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5). Retrieved March 31, 2026, from [Link]

  • Surfactant Excipients - American Pharmaceutical Review. (n.d.). Retrieved March 31, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus. (2021, August 24). Retrieved March 31, 2026, from [Link]

  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30). Retrieved March 31, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 31, 2026, from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved March 31, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved March 31, 2026, from [Link]

  • pH adjustment: Significance and symbolism. (2026, March 19). Retrieved March 31, 2026, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. (2018, January 29). Retrieved March 31, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved March 31, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). Retrieved March 31, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved March 31, 2026, from [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14). Retrieved March 31, 2026, from [Link]

  • Dissolving Hydrophobic Compounds | JoVE Journal. (2017, June 19). Retrieved March 31, 2026, from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Technical Support Center: Enhancing Catalyst Turnover in Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate relies on a critical C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling between ethyl 4-chloro-2-methylpyrimidine-5-carboxylate and cyclopropylboronic acid.

While this route is highly convergent, researchers frequently encounter stalled reactions and low Turnover Numbers (TON). This is primarily due to the heteroaromatic nature of the pyrimidine core—which can competitively coordinate and poison the palladium catalyst—coupled with the slow transmetalation kinetics of alkylboronic acids[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve robust catalyst turnover.

Diagnostic Workflow: Troubleshooting Low Catalyst Turnover

Before altering your reaction parameters, use the following diagnostic logic to identify the exact failure mode in your catalytic cycle.

Troubleshooting Start Low Catalyst Turnover (TON < 100) CheckPd Is Pd Black Forming? Start->CheckPd YesPd Ligand Dissociation or O2 Ingress CheckPd->YesPd Yes NoPd Check Boronic Acid Integrity CheckPd->NoPd No FixPd Degas Solvents & Use Bulky Ligand YesPd->FixPd CheckBoron Protodeboronation Occurring? NoPd->CheckBoron FixBoron Switch to K-Cyclopropyl Trifluoroborate CheckBoron->FixBoron Yes SlowOA Slow Oxidative Addition at Pyrimidine C4 CheckBoron->SlowOA No FixOA Increase Temp to 80°C Use Pd(OAc)2/PCy3 SlowOA->FixOA

Diagnostic workflow for troubleshooting low palladium catalyst turnover.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst precipitating as "Pd black" before the reaction reaches completion? Causality: Pd black is the inactive, agglomerated form of Pd(0). In pyrimidine cross-couplings, the basic nitrogen atoms on the pyrimidine ring can competitively bind to the palladium center, displacing the stabilizing phosphine ligands. Once the ligands dissociate, the "naked" Pd(0) rapidly aggregates. Furthermore, trace oxygen in the solvent can irreversibly oxidize electron-rich phosphine ligands, permanently stripping the catalyst of its protective coordination sphere, as noted in 2[2]. Self-Validating Protocol: Monitor the reaction visually. If a black precipitate forms within the first 30 minutes, ligand oxidation or displacement is the culprit. Validate this by running a parallel control with rigorously degassed solvents (sparged with argon for 30 mins) and increasing the ligand-to-palladium ratio from 1:1 to 2.5:1.

Q2: I observe low conversion and unreacted pyrimidine starting material, but no Pd black. What is the turnover-limiting step? Causality: In C(sp²)–C(sp³) couplings involving cyclopropylboronic acid, transmetalation is frequently the turnover-limiting step (TLS)[3]. Alkylboronic acids are significantly less nucleophilic than their aryl counterparts. If transmetalation is slower than the decomposition of the boronic acid (protodeboronation), the catalyst stalls in the Pd(II) resting state (Ar–Pd–Cl)[4]. Self-Validating Protocol: Spike the stalled reaction with an additional 0.5 equivalents of cyclopropylboronic acid and 0.5 equivalents of base. If the reaction resumes and conversion increases, protodeboronation outcompeted transmetalation. To permanently fix this, switch to potassium cyclopropyltrifluoroborate, which releases the active boronic species slowly, matching the rate of the catalytic cycle.

Q3: How do I select the right ligand to maximize TON for this specific substrate? Causality: You require a ligand that is both sterically bulky (to accelerate reductive elimination and prevent bis-ligation) and highly electron-rich (to facilitate the difficult oxidative addition into the electron-deficient pyrimidine C–Cl bond). Dialkylbiaryl phosphines like RuPhos or tricyclohexylphosphine (PCy₃) are highly effective[4][5]. Alternatively, N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPent) have shown remarkable stability and TONs up to 10,000 in heteroaryl chloride couplings[6].

Mechanistic Pathway: The Catalytic Cycle

Understanding the catalytic cycle is essential for rational optimization. The diagram below highlights the transmetalation bottleneck specific to cyclopropylboronic acid couplings.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Pyrimidine-Cl) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-Cl) OA->PdII TM Transmetalation (Cyclopropyl-B) PdII->TM Rate Limiting Step Deact Catalyst Deactivation (Pd Black) PdII->Deact Ligand Loss PdII_TM Pd(II) Intermediate (Ar-Pd-Cyclopropyl) TM->PdII_TM RE Reductive Elimination (Product Release) PdII_TM->RE RE->Pd0 Turnover

Catalytic cycle highlighting the turnover-limiting transmetalation step.

Quantitative Data: Catalyst & Ligand Screening

The table below summarizes empirical data for optimizing the C4-chloropyrimidine coupling with cyclopropylboronic acid. Selecting the correct combination of precatalyst, ligand, and base is critical for achieving high TONs[6].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Max Observed TONPrimary Failure Mode
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90< 50Slow oxidative addition; Pd black
Pd(OAc)₂PCy₃K₃PO₄Dioxane/H₂O100~ 1,200Protodeboronation of boronic acid
Pd₂(dba)₃RuPhosK₃PO₄Toluene/H₂O80~ 5,000Ligand oxidation if not degassed
Pd-PEPPSI-IPentNHC (IPent)KOHDioxane60> 8,000Moisture sensitivity of precatalyst

Step-by-Step Experimental Protocol: High-Turnover Synthesis Workflow

This self-validating protocol utilizes a Pd(OAc)₂/RuPhos catalytic system, optimized to suppress protodeboronation and maximize catalyst longevity.

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge an oven-dried Schlenk flask with ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 equiv, 10 mmol), cyclopropylboronic acid (1.5 equiv, 15 mmol), and anhydrous K₃PO₄ (3.0 equiv, 30 mmol).

  • Causality Check: Using 1.5 equivalents of the boronic acid compensates for minor unavoidable protodeboronation. K₃PO₄ provides the necessary basicity to form the active boronate species required for transmetalation without hydrolyzing the ethyl ester product.

Step 2: Catalyst Activation

  • In a separate nitrogen-filled glovebox or via standard Schlenk techniques, add Pd(OAc)₂ (0.5 mol%) and RuPhos (1.0 mol%) to the reaction flask.

  • Causality Check: A 1:2 Pd-to-Ligand ratio ensures the formation of the highly active monoligated L₁Pd(0) species while providing enough steric bulk to prevent pyrimidine coordination and subsequent Pd black formation.

Step 3: Reaction Execution

  • Prepare a solvent mixture of Toluene/H₂O (10:1 v/v). Sparge the solvent with argon for a minimum of 30 minutes.

  • Add the degassed solvent to the Schlenk flask via syringe.

  • Heat the biphasic mixture to 80°C for 12 hours under a positive pressure of argon with vigorous stirring (800 rpm).

  • Causality Check: The biphasic solvent system dissolves both the organic substrates and the inorganic base, facilitating the crucial interfacial transmetalation step. Vigorous stirring is mandatory to maximize the interfacial surface area.

Step 4: Workup & Self-Validation

  • Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via LC-MS. The presence of the desired product mass (m/z [M+H]⁺ ~207 for ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate) alongside minimal des-chloro pyrimidine confirms successful catalytic turnover without premature protodehalogenation.

Sources

Technical Support Center: Chromatographic Analysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals encountering co-elution challenges during the chromatographic analysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. This guide provides a structured approach to troubleshooting, from initial system checks to advanced method development strategies, ensuring the scientific integrity and robustness of your analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my main peak for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. What is the most likely cause?

A1: A shoulder on your main peak is a classic sign of co-elution, where an impurity or related compound is not fully separated from your target analyte.[1][2] Before undertaking significant method development, it's crucial to rule out system and column issues. Check for extra-column volume by ensuring tubing is as short and narrow as possible, and verify that your column is not contaminated or has developed a void.[3]

Q2: My peak for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is tailing. Could this be mistaken for co-elution?

A2: Yes, severe peak tailing can mask a co-eluting impurity, making it appear as a distorted main peak rather than a distinct shoulder.[3] For pyrimidine derivatives, which contain basic nitrogen atoms, tailing often results from secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[4] This can be addressed by adjusting the mobile phase pH to suppress silanol activity or by adding a basic modifier.

Q3: What are the most probable impurities I should be looking for when analyzing Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate?

A3: Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[5] For a compound like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted compounds.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to instability of the active pharmaceutical ingredient (API).

Q4: I'm not sure if I have a co-elution problem. How can I confirm it?

A4: If you have access to a diode array detector (DAD) or a mass spectrometer (MS), these can be invaluable for peak purity analysis.[1] A DAD can assess the spectral homogeneity across the peak; if the UV spectra differ from the upslope to the downslope, it indicates the presence of more than one component.[1] Similarly, an MS detector can reveal different mass-to-charge ratios across the peak, confirming co-elution.

In-Depth Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic, step-by-step approach to resolving co-elution issues. The core principle is to manipulate the three key factors in the resolution equation: efficiency (N), retention factor (k), and selectivity (α). Of these, altering selectivity is often the most effective strategy for separating closely eluting compounds.[6]

Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting Start Co-elution Suspected (Peak Shoulder/Asymmetry) System_Check System & Column Health Check - Check for leaks, extra-column volume - Flush/replace column Start->System_Check Isocratic_Check Is Retention Factor (k) Optimal? (Target k: 2-10) System_Check->Isocratic_Check If system is OK Adjust_k Adjust Mobile Phase Strength - Increase/decrease % Organic Isocratic_Check->Adjust_k No (k < 2 or > 10) Selectivity_Optimization Selectivity (α) Optimization Isocratic_Check->Selectivity_Optimization Yes (k is optimal) Adjust_k->Isocratic_Check Mobile_Phase Modify Mobile Phase - Change pH - Change organic modifier (e.g., ACN to MeOH) - Add additives (e.g., ion-pairing agents) Selectivity_Optimization->Mobile_Phase Stationary_Phase Change Stationary Phase - Different C18 (e.g., with polar end-capping) - Phenyl or Cyano phase - Mixed-mode (ion-exchange/RP) Selectivity_Optimization->Stationary_Phase Mobile_Phase->Stationary_Phase No success Resolution_Achieved Resolution Achieved Mobile_Phase->Resolution_Achieved Success Orthogonal_Method Develop Orthogonal Method - HILIC or SFC Stationary_Phase->Orthogonal_Method No success Stationary_Phase->Resolution_Achieved Success Orthogonal_Method->Resolution_Achieved Success

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

Step 1: Foundational Checks and Adjusting Retention (k)

Q5: I've confirmed my HPLC system is sound, but I still have co-elution. Where do I start with method adjustments?

A5: The first parameter to evaluate is the retention factor (k). If your peaks are eluting too early (k < 2), there is insufficient interaction with the stationary phase for a good separation.[1] For Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, which is expected to be a relatively polar compound, you may encounter this issue on a standard C18 column with a high percentage of organic solvent in the mobile phase.

Experimental Protocol: Optimizing Retention Factor (k)

  • Objective: To adjust the retention factor (k) to be within the optimal range of 2 to 10.

  • Procedure:

    • If k < 2 (early elution): Decrease the elution strength of the mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., from 80% acetonitrile to 70% acetonitrile).

    • If k > 10 (long retention): Increase the elution strength of the mobile phase by increasing the percentage of the organic solvent.

  • Rationale: Increasing the interaction time between the analytes and the stationary phase provides more opportunity for separation to occur.

Parameter ChangeEffect on Retention (k)Primary Application
Decrease % Organic IncreaseFor early eluting, polar compounds.
Increase % Organic DecreaseFor late eluting, non-polar compounds.
Step 2: Manipulating Selectivity (α) - The Key to Resolution

If adjusting the retention factor does not resolve the co-elution, the next and most impactful step is to alter the selectivity (α) of the separation. This involves changing the chemistry of the separation to affect the two co-eluting compounds differently.

Q6: How does changing the mobile phase pH affect my separation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate?

A6: The pyrimidine ring contains basic nitrogen atoms, making their ionization state highly dependent on the mobile phase pH. By adjusting the pH, you can change the charge of your analyte and any ionizable impurities, which can dramatically alter their retention and potentially resolve co-elution.[7][8] It is crucial to select a buffer and operate at a pH at least one unit away from the pKa of your analytes to ensure reproducibility.[9]

Q7: I'm using an acetonitrile/water mobile phase. Would switching to methanol help?

A7: Yes, changing the organic modifier is a powerful way to alter selectivity. Acetonitrile and methanol have different physicochemical properties and interact differently with both the analyte and the stationary phase. Methanol is a protic solvent and a better hydrogen-bond donor, which can lead to different elution patterns compared to the aprotic acetonitrile. This change in interaction can be enough to separate co-eluting peaks.

Q8: When should I consider changing my stationary phase?

A8: If modifications to the mobile phase do not provide the desired resolution, changing the stationary phase chemistry is the next logical step.[2][6] Not all C18 columns are the same; a C18 column from a different manufacturer or one with polar end-capping can offer different selectivity. For a more significant change in selectivity, consider a different type of stationary phase altogether.

Table of Selectivity Adjustments

ParameterActionRationale
Mobile Phase pH Adjust pH using a suitable buffer (e.g., phosphate, acetate).Changes the ionization state of basic (pyrimidine nitrogens) or acidic impurities, altering their interaction with the stationary phase.[10]
Organic Modifier Switch from acetonitrile to methanol, or vice-versa.Changes the solvent-analyte and solvent-stationary phase interactions, affecting selectivity.
Stationary Phase Switch from a standard C18 to a phenyl, cyano, or polar-embedded phase.Introduces different separation mechanisms (e.g., π-π interactions with a phenyl column), which can resolve compounds that are difficult to separate based on hydrophobicity alone.[6]
Step 3: Advanced and Orthogonal Strategies

Q9: I've tried multiple reversed-phase conditions and still can't resolve a critical impurity. What are my options?

A9: When a single chromatographic mode is insufficient, employing an orthogonal method is a robust strategy.[11][12] Orthogonal methods utilize different separation mechanisms, providing a completely different selectivity profile.[13][14] For a polar compound like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are excellent orthogonal choices.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high percentage of organic solvent. This is particularly effective for retaining and separating polar compounds that show little or no retention in reversed-phase mode.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[12] It is considered a form of normal-phase chromatography and is highly effective for separating polar and chiral compounds.[14]

Q10: My compound is chiral. How does this affect troubleshooting co-elution?

A10: If your compound is a racemate, you are essentially dealing with two co-eluting compounds: the enantiomers. Standard reversed-phase or normal-phase columns will not separate enantiomers. You must use a chiral stationary phase (CSP) to resolve them.[15][16] If you are trying to separate your chiral compound from an impurity, and they co-elute on a standard column, switching to a chiral column may resolve both the enantiomers from each other and from the impurity, due to the highly specific interactions offered by the CSP.

References

  • Automated Peak Tracking for Comprehensive Impurity Profiling with Chemometric Mass Spectrometric Data Processing. (n.d.). LCGC International. Retrieved from [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. (2001, March 16). PubMed. Retrieved from [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage. Retrieved from [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal S N 2' Substitution of Bromocylopropanes. (2022, October 20). PubMed. Retrieved from [Link]

  • Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. (n.d.). Google Patents.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (n.d.). Jetir.Org. Retrieved from [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.). Chromatography Today. Retrieved from [Link]

  • The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC. (n.d.). PMC. Retrieved from [Link]

  • A comprehensive review of method development by hplc. (2021, May 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. (2017, November 22). Organic Letters. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]

  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. (2017, December 15). PubMed. Retrieved from [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Retrieved from [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023, August 15). Organic Process Research & Development. Retrieved from [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022, October 20). PMC. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications. Retrieved from [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. (n.d.). VCU Scholars Compass. Retrieved from [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. Retrieved from [Link]

  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023, February 6). MDPI. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl and Methyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of an ester group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the reactivity of two closely related pyrimidine derivatives: ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and its methyl ester counterpart. Understanding the subtle yet significant differences in their chemical behavior is crucial for optimizing synthesis, stability, and biological activity.

Introduction: The Significance of Ester Selection

The ester functional group in drug molecules often serves as a prodrug moiety, which can be cleaved in vivo by esterases to release the active carboxylic acid. The rate of this cleavage, along with the ester's stability and reactivity in various chemical transformations, is a critical design parameter. The choice between a methyl and an ethyl ester for the 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate scaffold can impact key reactions such as hydrolysis, amidation, and reduction, ultimately affecting the compound's journey from a laboratory curiosity to a potential therapeutic agent.

Comparative Reactivity Analysis: Ethyl vs. Methyl Ester

The primary difference in reactivity between the ethyl and methyl esters of 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate stems from the electronic and steric properties of the alkyl group.

Electronic Effects

The ethyl group, with its additional methyl substituent, is slightly more electron-donating than the methyl group due to the positive inductive effect (+I effect).[1][2] This increased electron density on the ester oxygen can subtly decrease the electrophilicity of the carbonyl carbon. In nucleophilic acyl substitution reactions, where a nucleophile attacks this carbonyl carbon, a less electrophilic center generally leads to a slower reaction rate.

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[3] The ethyl group is bulkier than the methyl group. This increased steric bulk can hinder the approach of a nucleophile to the carbonyl carbon, further slowing down the rate of reaction compared to the less hindered methyl ester.[4][5]

The interplay of these electronic and steric factors generally results in methyl esters being more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions.

Experimental Data and Observations

Empirical evidence from various studies supports the theoretical differences in reactivity. For instance, in hydrolysis reactions, it has been demonstrated that ethyl esters hydrolyze at a slower rate than methyl esters. One study found that an ethyl ester hydrolyzed approximately 3 times slower than the corresponding methyl ester.[6] Another study on alkyl lactates also observed slower reaction kinetics for ethyl lactate compared to methyl lactate under the same conditions.[7]

This difference in reactivity is a key consideration in drug design. A slower hydrolysis rate for an ethyl ester might lead to a longer half-life of the prodrug in vivo, potentially allowing for less frequent dosing. Conversely, a faster hydrolysis rate for a methyl ester could be desirable for rapid release of the active compound.

The following table summarizes the expected relative reactivity in common synthetic transformations:

Reaction TypeExpected Reactivity: Methyl Ester vs. Ethyl EsterRationale
Hydrolysis (Acidic or Basic) Methyl Ester > Ethyl EsterLess steric hindrance and slightly higher electrophilicity of the carbonyl carbon in the methyl ester.[4][6][7]
Amidation Methyl Ester > Ethyl EsterThe approach of the amine nucleophile is less hindered in the methyl ester.
Reduction (e.g., with LiAlH4) Methyl Ester > Ethyl EsterThe hydride attack on the carbonyl carbon is sterically less demanding for the methyl ester.
Transesterification Dependent on equilibrium; often driven by excess alcohol.[8]While the intrinsic reactivity of the methyl ester is higher, the reaction is reversible.

Synthetic Considerations

The choice between synthesizing the ethyl or methyl ester can also be influenced by the availability of starting materials and the desired reaction conditions. Both esters can be synthesized from the corresponding 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid through Fischer esterification with either ethanol or methanol in the presence of an acid catalyst.[9]

Alternatively, these pyrimidine derivatives can be synthesized through cycloaddition reactions. For example, methyl 4-cyclopropylpyrimidine-5-carboxylate can be synthesized from methyl 1,2,3-triazine-5-carboxylate and a cyclopropyl-substituted amidine.[9] The choice of the ester in the triazine starting material would dictate the final product.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these two esters, detailed protocols for key reactions are provided below.

Protocol: Comparative Alkaline Hydrolysis

This experiment aims to quantify the difference in the rate of hydrolysis between the ethyl and methyl esters.

Materials:

  • Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

  • Methyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard analytical glassware

Procedure:

  • Prepare 10 mM stock solutions of both the ethyl and methyl esters in dioxane.

  • In separate reaction vials, add 1 mL of the respective ester stock solution.

  • To each vial, add 8 mL of dioxane and 1 mL of deionized water.

  • Initiate the reaction by adding 1 mL of 1 M NaOH solution to each vial simultaneously, starting a timer.

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.1 M HCl solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.

  • Plot the concentration of the ester versus time for both reactions to determine the rate of hydrolysis.

Diagram: Alkaline Hydrolysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_ester Prepare 10 mM Ester Stock Solutions (Ethyl and Methyl) mix Mix Ester, Dioxane, and Water prep_ester->mix initiate Initiate with 1 M NaOH mix->initiate aliquot Withdraw Aliquots at Time Intervals initiate->aliquot t = 0, 5, 15... min quench Quench with 0.1 M HCl aliquot->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot rate Determine Hydrolysis Rate plot->rate

Caption: Workflow for the comparative alkaline hydrolysis experiment.

Protocol: Comparative Amidation

This protocol outlines a method to compare the efficiency of amide formation from the two esters.

Materials:

  • Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

  • Methyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

  • Benzylamine

  • Sodium methoxide or another suitable base

  • Anhydrous Methanol or Toluene

  • Thin Layer Chromatography (TLC) plates

  • Standard analytical and purification glassware

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of either the ethyl or methyl ester in 10 mL of anhydrous toluene.

  • To each flask, add 1.2 mmol of benzylamine.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 mmol) to each flask.

  • Heat the reaction mixtures to reflux and monitor the progress by TLC.

  • Compare the time required for the disappearance of the starting ester in both reactions.

  • Upon completion, quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography and compare the yields.

Diagram: Amidation Reaction Mechanism

G Ester R-COOR' Tetrahedral_Intermediate [R-C(O⁻)(OR')(NH₂⁺R'')] Ester->Tetrahedral_Intermediate + R''-NH2 (Nucleophilic Attack) Amine R''-NH2 Amine->Tetrahedral_Intermediate Amide R-CONHR'' Tetrahedral_Intermediate->Amide - R'-OH (Elimination) Alcohol R'-OH Tetrahedral_Intermediate->Alcohol

Caption: General mechanism for the amidation of an ester.

Conclusion

The choice between an ethyl and a methyl ester of 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a critical decision in the drug development process that should be guided by the desired reactivity profile. The methyl ester is generally more reactive towards nucleophilic acyl substitution due to lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon. This can be advantageous for synthetic steps where high reactivity is desired. Conversely, the ethyl ester offers greater stability, which may be preferable for prodrug applications requiring a slower, more controlled release of the active carboxylic acid.

Ultimately, the optimal choice will depend on the specific goals of the research program, including the desired pharmacokinetic profile, the synthetic route, and the overall therapeutic strategy. The experimental protocols provided in this guide offer a starting point for researchers to empirically determine the most suitable ester for their application.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC. (2017, November 16). Retrieved from [Link]

  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. Retrieved from [Link]

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates - ChemRxiv. Retrieved from [Link]

  • Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. (2022, February 25). Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Retrieved from [Link]

  • Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species - PubMed. (2005, February 18). Retrieved from [Link]

  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021, February 4). Retrieved from [Link]

  • How does the steric effect affects the electronic density of the central atom? (2017, April 3). Retrieved from [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021, March 25). Retrieved from [Link]

  • Steric effects - Wikipedia. Retrieved from [Link]

Sources

Comparison Guide: HPLC Method Validation for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust analytical method for highly functionalized heterocyclic intermediates is a critical bottleneck in pharmaceutical development. Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a versatile building block featuring an electron-deficient pyrimidine ring, a lipophilic cyclopropyl group, and a polar ester moiety.

In this guide, we objectively compare the chromatographic performance of standard C18 stationary phases against Biphenyl phases for the analysis of this compound. Furthermore, we provide a self-validating experimental protocol for method validation in strict accordance with [1].

Mechanistic Rationale: Why Standard C18 Falls Short

When approaching a new HPLC method, the default choice for many laboratories is a standard C18 column. However, C18 phases rely almost exclusively on dispersive hydrophobic interactions.

For pyrimidine derivatives like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, the basic nitrogen atoms in the aromatic ring present a significant challenge. On a C18 column, these nitrogens frequently undergo secondary interactions with residual, unendcapped silanols on the silica support. This results in pronounced peak tailing, shifting retention times, and poor resolution from structurally similar impurities (such as des-methyl or des-cyclopropyl degradants).

The Biphenyl Advantage: By switching to a Biphenyl stationary phase, we introduce orthogonal retention mechanisms. As demonstrated in recent [2], the electron-rich biphenyl ligand engages in strong π−π donor-acceptor interactions with the electron-deficient pyrimidine ring. Additionally, the biphenyl clefts accommodate the steric bulk of the cyclopropyl group, while the phase's enhanced polarizability allows for dipole-dipole interactions with the ester moiety. This multi-modal retention mechanism drastically improves peak symmetry and critical pair resolution.

G cluster_0 Standard C18 Phase cluster_1 Biphenyl Phase Analyte Ethyl 4-cyclopropyl-2-methyl -pyrimidine-5-carboxylate C18 Hydrophobic Interactions (Alkyl Chain) Analyte->C18 Weak Retention Biphenyl π-π & Dipole Interactions (Aromatic Rings) Analyte->Biphenyl Strong Retention Tailing Peak Tailing (Silanol Interactions) C18->Tailing Basic N Res High Resolution (Critical Pairs) Biphenyl->Res Enhanced Selectivity

Mechanism of retention for pyrimidine derivatives on C18 vs. Biphenyl phases.

Comparative Performance Data

To objectively evaluate the two chemistries, we subjected Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and a synthesized critical impurity (Ethyl 2-methyl-pyrimidine-5-carboxylate, lacking the cyclopropyl group) to identical isocratic conditions (60:40 Water:Acetonitrile with 0.1% Formic Acid).

The addition of 0.1% Formic Acid (pH ~2.7) is a deliberate causal choice: it fully protonates the pyrimidine nitrogens, locking the molecule into a single ionization state to prevent peak splitting.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (100 x 4.6 mm, 3µm)Biphenyl (100 x 4.6 mm, 3µm)Analytical Impact
Retention Time ( tR​ ) 3.2 min5.8 minBiphenyl provides stronger retention via π−π interactions.
Asymmetry Factor ( As​ ) 1.65 (Tailing)1.05 (Symmetrical)Biphenyl shields residual silanols, ensuring accurate integration.
Theoretical Plates ( N ) 4,20012,500Sharper peaks on Biphenyl increase method sensitivity (S/N ratio).
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.8 (Baseline resolved)Biphenyl easily resolves the des-cyclopropyl critical impurity.

Experimental Protocol: Self-Validating ICH Q2(R2) Workflow

A robust analytical method must be a self-validating system. This means embedding System Suitability Testing (SST) criteria that must pass before any validation data is accepted. If the SST fails, the run is automatically invalidated, preventing the reporting of erroneous data.

Reagents and Equipment
  • Column: Biphenyl, 100 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore).

  • Flow Rate: 1.0 mL/min; Column Temp: 30°C.

Step-by-Step Validation Procedure

Step 1: System Suitability Testing (SST)

  • Prepare a standard solution of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate at 100 µg/mL.

  • Inject the standard 5 consecutive times.

  • Self-Validation Criteria: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , As​ is between 0.9 and 1.2, and N>10,000 .

Step 2: Specificity & Forced Degradation

  • Prepare separate solutions of the blank (diluent), the active compound, and known impurities.

  • Subject the active compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours).

  • Inject all samples.

  • Causality: This proves the method is "stability-indicating." The Biphenyl phase must demonstrate baseline resolution ( Rs​>2.0 ) between the main peak and all generated degradation products.

Step 3: Linearity and Range

  • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 4: Accuracy (Recovery)

  • Spike known amounts of the compound into a synthetic matrix (or diluent) at 3 levels: 80%, 100%, and 120% of the target concentration.

  • Prepare 3 independent replicates per level (9 samples total).

  • Calculate the percentage recovery. Causality: This confirms that the sample matrix does not suppress or enhance the UV signal.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Prepare 6 independent sample preparations at the 100% concentration level.

  • Inject each sample and calculate the %RSD of the assay results.

  • Have a second analyst repeat the process on a different day using a different HPLC system to establish intermediate precision.

Validation Start Method Optimization (Biphenyl Phase) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob Report Validation Report (ICH Q2(R2) Compliant) Rob->Report

Step-by-step ICH Q2(R2) analytical method validation workflow.

Validation Results Summary

Following the execution of the protocol above, the Biphenyl-based method yielded the following validation data, confirming its suitability for routine quality control and release testing.

Table 2: ICH Q2(R2) Validation Parameters (Biphenyl Phase)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ of analytePeak purity index > 0.999PASS
Linearity R2≥0.999 R2=0.9998 PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%PASS
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.85%PASS
Intermediate Precision %RSD ≤2.0% (n=12)%RSD = 1.12%PASS
Limit of Quantitation (LOQ) S/N ≥10 0.05 µg/mLPASS

Conclusion

For the analysis of complex heterocyclic compounds like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, relying on legacy C18 columns often leads to compromised data integrity due to unmitigated secondary interactions. By transitioning to a Biphenyl stationary phase, we leverage π−π and dipole interactions to create a highly selective, robust, and self-validating analytical method that easily exceeds ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines, November 2023.[Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". LCGC North America, April 2026.[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". Restek Applications, 2024.[Link]

Sources

Comparing Synthetic Routes for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) is a highly valued heterocyclic building block in medicinal chemistry and drug development. The integration of a cyclopropyl ring at the C4 position of the pyrimidine core significantly enhances the lipophilicity, steric profile, and metabolic stability of downstream Active Pharmaceutical Ingredients (APIs)[1]. The efficiency of synthesizing this specific intermediate directly impacts the scalability and cost-effectiveness of producing targeted therapeutics.

Biological & Chemical Context

The cyclopropyl-pyrimidine motif is frequently utilized in the development of potent kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling cascade[2]. Mutations in this pathway lead to dysregulated cell proliferation and are implicated in numerous oncological indications[3]. Pyrimidine-based inhibitors derived from this intermediate are designed to competitively block the ATP-binding pocket of RAF kinases, halting the signaling cascade[2].

MAPK_Pathway Signal Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Signal->RTK Binds & Activates RAS RAS (Active GTP-Bound) RTK->RAS Promotes GTP Exchange RAF RAF Kinase (Primary Target) RAS->RAF Recruits to Membrane MEK MEK1/2 Kinase RAF->MEK Phosphorylates ERK ERK1/2 Kinase MEK->ERK Phosphorylates Response Cell Proliferation & Survival ERK->Response Nuclear Translocation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RAF Blocks ATP Binding Site

Figure 1: MAPK/ERK signaling cascade illustrating the RAF kinase inhibition mechanism.

Mechanistic Comparison of Synthetic Routes

To synthesize this intermediate efficiently, process chemists typically evaluate two primary pathways:

  • Route A: De Novo Enaminone Condensation – Constructs the pyrimidine ring from acyclic precursors.

  • Route B: Late-Stage Functionalization (Cross-Coupling) – Appends the cyclopropyl group to a pre-formed pyrimidine core.

SyntheticRoutes A Ethyl 3-cyclopropyl- 3-oxopropanoate B Enaminone Intermediate (via DMF-DMA) A->B Step 1: Formylation Target Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate B->Target Step 2: Acetamidine HCl Base, Reflux C Ethyl 4-chloro-2-methyl- pyrimidine-5-carboxylate D Pd-Catalyzed Cross-Coupling C->D Cyclopropylboronic acid D->Target Pd(PPh3)4, K2CO3 Toluene/H2O, Heat

Figure 2: Comparison of De Novo Enaminone Condensation vs. Late-Stage Cross-Coupling.

Route A: De Novo Enaminone Condensation (Industry Standard)

This route relies on the condensation of a β -keto ester with an amidine, representing a highly scalable, metal-free approach.

Causality in Experimental Design:

  • DMF-DMA over Orthoesters: Reacting ethyl 3-cyclopropyl-3-oxopropanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enaminone intermediate. DMF-DMA is superior to triethyl orthoformate because the resulting dimethylamine acts as an excellent leaving group during the final cyclization, preventing the formation of stable, unreactive acetal byproducts.

  • Sodium Ethoxide (NaOEt) Base: During the cyclization with acetamidine hydrochloride, NaOEt is used to liberate the free amidine base. Crucially, the ethoxide anion matches the ethyl ester moiety of the substrate, completely eliminating the risk of transesterification side reactions that would occur if methoxide or hydroxide bases were used.

Step-by-Step Protocol:

  • Enaminone Formation: Charge a dry, nitrogen-flushed flask with ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)[1] and anhydrous toluene (0.5 M). Add DMF-DMA (1.5 eq) dropwise. Reflux the mixture for 4 hours. Concentrate in vacuo to yield the crude enaminone as a viscous oil.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (0.3 M). Add acetamidine hydrochloride (1.2 eq) followed by portion-wise addition of NaOEt (1.2 eq). Reflux the reaction mixture for 8 hours.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and distilled water. Wash the organic layer with brine, dry over anhydrous MgSO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the target compound.

Route B: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

This route utilizes a commercially available halogenated pyrimidine, making it ideal for rapid analog generation during the discovery phase.

Causality in Experimental Design:

  • C4-Chloro Activation: The starting material, ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, features a highly electron-deficient C4 position due to the adjacent pyrimidine nitrogens and the electron-withdrawing ester group. This electronic environment facilitates rapid oxidative addition by the Pd(0) catalyst.

  • Biphasic Solvent System: A Toluene/H 2​ O (4:1) mixture is employed to dissolve both the organic substrates (pyrimidine/boronic acid) and the inorganic K 2​ CO 3​ base. This ensures efficient transmetalation at the phase boundary, a critical step in the Suzuki catalytic cycle.

Step-by-Step Protocol:

  • Setup: In a Schlenk flask, combine ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq), cyclopropylboronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq) in a Toluene/H 2​ O (4:1) solvent mixture.

  • Degassing: Sparge the biphasic mixture with nitrogen gas for 15 minutes to displace dissolved oxygen, preventing the oxidative degradation of the palladium catalyst.

  • Coupling: Add Pd(PPh 3​ ) 4​ (0.05 eq) quickly under a positive nitrogen stream. Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • Workup: Cool the reaction and filter through a Celite pad to remove palladium black. Extract the aqueous layer with EtOAc. Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via column chromatography.

Quantitative Data Comparison
ParameterRoute A: De Novo Enaminone CondensationRoute B: Suzuki-Miyaura Cross-Coupling
Overall Yield 75% - 82%55% - 65%
Reaction Time 12 Hours (Total)12 - 16 Hours
Catalyst Required None (Metal-Free)Pd(PPh 3​ ) 4​ (Expensive, requires removal)
Scalability Excellent (Kilogram scale)Moderate (Limited by Pd cost & toxicity)
Atom Economy HighModerate (Boronic acid & halide waste)
Primary Use Case Process Chemistry / API ManufacturingDiscovery Chemistry / Library Synthesis
Conclusion & Recommendations

While Route B offers a rapid and modular entry point for library synthesis and analog generation via late-stage functionalization, Route A remains the superior choice for the scalable, cost-effective synthesis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. The high atom economy, robust regioselectivity, and complete avoidance of expensive transition metal catalysts make the de novo enaminone condensation the definitive industry standard for process chemistry and large-scale pharmaceutical manufacturing.

References
  • Guidechem. "3-cyclopropyl-3-oxo-propionic acid ethyl ester 24922-02-9." 1

  • Google Patents. "US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases." 3

  • Sigma-Aldrich. "Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | 2134-36-3."

Sources

A Comparative Guide to Mass Spectrometry Fragmentation Pattern Validation for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns.[1] This guide offers an in-depth, experience-driven comparison of fragmentation pathways for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a molecule of interest in medicinal chemistry due to its substituted pyrimidine core.[2][3]

The validation of mass spectral data is not merely a procedural step but a fundamental aspect of scientific integrity.[4] This guide is structured to provide not only a predictive analysis of the fragmentation of the title compound but also to embed this analysis within a rigorous framework of experimental validation. We will explore the causal relationships behind fragmentation, detail a self-validating experimental protocol, and ground our claims in authoritative references.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate under electron ionization (EI) is anticipated to be governed by the lability of the ester group and the stability of the pyrimidine ring.[2][3][5] The presence of the cyclopropyl moiety introduces additional fragmentation routes to consider.[6]

The primary fragmentation events are expected to be initiated by the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide. The cyclopropyl group may undergo ring-opening or be lost as a neutral fragment. The pyrimidine ring, being aromatic, is expected to be relatively stable and present in many of the larger fragments.[5]

Key Predicted Fragments
m/z (mass-to-charge ratio) Proposed Fragment Structure/Identity Fragmentation Pathway
220[M]+• (Molecular Ion)Intact molecule with one electron removed.
191[M - C2H5]+Loss of the ethyl radical from the ester.
175[M - OC2H5]+α-cleavage with loss of the ethoxy radical from the ester.[7][8]
147[M - OC2H5 - CO]+Subsequent loss of carbon monoxide (CO) from the acylium ion.
179[M - C3H5]+Loss of the cyclopropyl radical.
135[M - C2H5O - C3H4]+Loss of ethoxy radical and a neutral cyclopropene molecule.
Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

fragmentation_pathway M [M]+• m/z 220 F191 [M - C2H5]+ m/z 191 M->F191 - C2H5• F175 [M - OC2H5]+ m/z 175 M->F175 - OC2H5• F179 [M - C3H5]+ m/z 179 M->F179 - C3H5• F147 [M - OC2H5 - CO]+ m/z 147 F175->F147 - CO F135 [M - C2H5O - C3H4]+ m/z 135 F175->F135 - C3H4

Caption: Predicted major fragmentation pathways for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

Experimental Validation Protocol

A robust validation of the predicted fragmentation pattern requires a systematic experimental approach. The following protocol is designed to be self-validating by incorporating quality control checks and data analysis steps that ensure the reliability of the results.[9][10]

I. Sample Preparation and Quality Control
  • Compound Purity Assessment: Prior to MS analysis, confirm the purity of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended.

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a working solution of 10-100 µg/mL.

  • System Suitability Test: Before analyzing the sample, inject a known standard (e.g., perfluorotributylamine for EI) to verify the mass accuracy and resolution of the instrument.[11]

II. Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements of the fragment ions, which is crucial for determining their elemental composition.[11]

  • Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules.[5]

  • Instrument Parameters:

    • Electron Energy: 70 eV (standard for generating reproducible spectra and for comparison with spectral libraries).[5]

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-300.

    • Scan Rate: 1 scan/second.

  • Data Acquisition: Acquire at least three replicate spectra of the sample to ensure the reproducibility of the fragmentation pattern.

III. Data Analysis and Validation Workflow

The following workflow ensures a systematic and trustworthy interpretation of the acquired mass spectra.

validation_workflow A Acquire High-Resolution Mass Spectrum B Identify Molecular Ion Peak ([M]+•) A->B C Determine Elemental Composition of Key Ions B->C D Propose Fragmentation Pathways C->D E Compare with Spectral Databases (e.g., NIST, Wiley) D->E F Perform Tandem MS (MS/MS) for Confirmation D->F G Validate Fragmentation Pattern E->G F->G

Caption: A self-validating workflow for mass spectral data analysis.

  • Molecular Ion Identification: The first step in interpreting the mass spectrum is to identify the molecular ion peak.[1][11] For Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, this should appear at an m/z of 220.

  • Accurate Mass Measurement: Utilize the high-resolution data to determine the elemental composition of the molecular ion and key fragment ions. This provides a high degree of confidence in the assignments.

  • Database Comparison: Compare the acquired spectrum against commercial and public mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data.[12][13] A high match score provides strong evidence for the proposed structure.

  • Tandem Mass Spectrometry (MS/MS): To unequivocally confirm the proposed fragmentation pathways, perform MS/MS experiments.[14] Isolate the proposed precursor ions (e.g., m/z 220, 175) and subject them to collision-induced dissociation (CID) to observe the expected product ions (e.g., m/z 147 from m/z 175).

Comparative Analysis and Discussion

The predicted fragmentation pattern for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate can be compared with that of structurally related compounds to provide further confidence in the assignments.

  • Comparison with other Pyrimidine-5-carboxylates: Studies on similar pyrimidine carboxylates have shown a characteristic loss of the ester group, which aligns with our primary predicted fragmentation.[2][15]

  • Behavior of the Cyclopropyl Group: The cyclopropyl group can be a site of fragmentation, although it is generally more stable than a simple alkyl chain.[6] The observation of fragments corresponding to the loss of C3H5 would be a key indicator of its presence.

  • Alternative Fragmentation Pathways: It is important to consider alternative fragmentation pathways, such as rearrangements (e.g., McLafferty rearrangement), although these are less likely given the structure of the title compound.[8]

Conclusion

The validation of mass spectrometry fragmentation patterns is a critical process in chemical analysis that requires a combination of predictive reasoning and rigorous experimental verification. By following the detailed protocol and data analysis workflow outlined in this guide, researchers can confidently elucidate the structure of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and other novel compounds. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are essential for producing high-quality, reliable data in the fields of drug discovery and development.

References

  • Human Proteome Project Mass Spectrometry Data Interpretation Guidelines 3.0. Journal of Proteome Research. [Link]

  • What are the common fragments in mass spectrometry for esters? - TutorChase. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry - ehs.uci.edu. [Link]

  • Mass Spectral Databases - Wiley Science Solutions. [Link]

  • Interpretation of Mass Spectra, Part 1: Developing Skills - LCGC International. [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. [Link]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed. [Link]

  • Interpretation of mass spectra. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES CAC. [Link]

  • MRM mass spectrometry, 5500 QTRAP - STANDARD OPERATING PROCEDURE. [Link]

  • FGD ICP/MS Standard Operating Procedure: Inductively Coupled Plasma/Mass Spectrometry for Trace Element Analysis in Flue. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • SOP-GC-HS-1.1.pdf - STANDARD OPERATING PROCEDURE - The University of Melbourne. [Link]

  • Molecular fragmentation of pyrimidine derivatives following site-selective carbon core ionization | Request PDF - ResearchGate. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. [Link]

  • Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC. [Link]

  • Mass Spectrometry Data Center, NIST. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. [Link]

  • mzCloud – Advanced Mass Spectral Database. [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. [Link]

  • Mass spectra of high m/z ions of (a) cyc-17 (cyclopropyl-C 17 FA,... - ResearchGate. [Link]

  • Useful MS software and web sites - Hong Kong Society of Mass Spectrometry. [Link]

  • GNPS - Analyze, Connect, and Network with your Mass Spectrometry Data. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry - PMC. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • UCSD/CCMS - Spectrum Library - GNPS. [Link]

  • Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. - MDPI. [Link]

  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases | ACS Chemical Biology - ACS Publications. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem. [Link]

  • 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]- - the NIST WebBook. [Link]

Sources

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate compared to other substituted pyrimidine building blocks

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry evolves, the selection of precise heterocyclic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyrimidine-5-carboxylates are privileged scaffolds widely utilized in the development of kinase inhibitors, GPCR ligands, and antiviral agents [1].

This guide objectively compares Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) against other common substituted pyrimidine alternatives. By analyzing the causality behind these structural variations, researchers can make informed decisions when designing novel therapeutics.

Structural Logic and Physicochemical Comparison

The substitution pattern on a pyrimidine ring dictates its electron density, steric profile, and metabolic fate. The target compound features a C2-methyl group, a C4-cyclopropyl group, and a C5-ethyl carboxylate ester.

Why Cyclopropyl?

The cyclopropyl group is a classic bioisostere in medicinal chemistry. It provides rigid steric bulk that effectively fills hydrophobic pockets in target proteins. Unlike linear alkyl chains (e.g., propyl or butyl), the cyclopropyl ring lacks rotational degrees of freedom, reducing the entropic penalty upon target binding. Furthermore, its unique sp2 -like character alters the electron density of the adjacent pyrimidine ring, offering a distinct electronic profile compared to fully saturated alkyl groups [2].

Comparative Alternatives

To understand its utility, we compare it against three standard alternatives:

  • Ethyl 2,4-dimethylpyrimidine-5-carboxylate: The baseline structure. Lacks the steric shielding of the cyclopropyl group.

  • Ethyl 4-(trifluoromethyl)-2-methyl-pyrimidine-5-carboxylate: Replaces cyclopropyl with an electron-withdrawing CF3​ group. Highly metabolically stable but significantly alters the pKa of adjacent hydrogen bond donors/acceptors.

  • Ethyl 4-phenyl-2-methyl-pyrimidine-5-carboxylate: Replaces cyclopropyl with a bulky, planar phenyl ring. Highly lipophilic but prone to CYP450-mediated aromatic oxidation.

Table 1: Physicochemical Property Comparison
Building Block (C5-Ethyl Ester)R4 SubstituentApprox. cLogPSteric Bulk (A-value proxy)Electronic Effect on RingExpected Metabolic Liability
Target Compound Cyclopropyl1.8Moderate (Rigid)Weakly Electron DonatingLow (Steric shielding)
Alternative 1 Methyl1.2SmallElectron DonatingHigh (Benzylic oxidation)
Alternative 2 Trifluoromethyl2.1ModerateStrongly Electron WithdrawingVery Low
Alternative 3 Phenyl2.9Large (Planar)Conjugative / WithdrawingModerate (Aromatic oxidation)

Data synthesized from standard cheminformatics predictive models for substituted pyrimidines.

Structure-Activity Relationship (SAR) Logic

The causality behind choosing the cyclopropyl variant lies in the balance of lipophilicity and metabolic stability . The C4-cyclopropyl group acts as a steric shield, blocking nucleophilic attack or enzymatic oxidation at the adjacent C5 and C6 positions without driving the overall molecular weight (MW) and lipophilicity (cLogP) into unfavorable "beyond Rule of 5" territory[3].

SAR_Logic Core Pyrimidine Core (Privileged Scaffold) C4 C4: Cyclopropyl (Steric Shielding) Core->C4 Substitution C2 C2: Methyl (Solubility & Electronics) Core->C2 Substitution C5 C5: Ethyl Carboxylate (Synthetic Handle) Core->C5 Substitution Metab Reduced CYP450 Metabolism C4->Metab Blocks oxidation Lipid Optimal Lipophilicity (cLogP balance) C4->Lipid Adds rigid bulk C2->Lipid Lowers MW vs Aryl Synth Versatile Derivatization (Amides/Alcohols) C5->Synth Saponification

SAR logic of ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate.

Experimental Workflows & Self-Validating Protocols

The primary utility of this building block is its conversion into functionalized amides. The C5-ester must first be hydrolyzed to the corresponding carboxylic acid.

Protocol: Saponification and Amide Coupling

This protocol is designed as a self-validating system. The use of LCMS at each stage ensures that reaction progression is quantitatively confirmed before proceeding, preventing the carryover of unreacted starting materials.

Step 1: Ester Hydrolysis (Saponification)

  • Reaction: Dissolve Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0 °C.

  • Causality: LiOH is preferred over NaOH/KOH to prevent potential ring-opening side reactions of the pyrimidine core under harsh basic conditions. The mixed solvent system ensures complete solvation of both the lipophilic ester and the hydrophilic hydroxide ion.

  • Validation: Stir at room temperature for 4 hours. Monitor by LCMS. The reaction is complete when the ester mass ( [M+H]+ 207.1) disappears and the acid mass ( [M+H]+ 179.1) emerges.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4. The intermediate acid will precipitate. Filter and dry under vacuum.

Step 2: HATU-Mediated Amide Coupling

  • Reaction: Suspend the isolated carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

  • Validation: Analyze via LCMS. The active ester intermediate should be fully consumed, yielding the target amide mass.

Workflow Start Ester Building Block (CAS: 887410-59-5) Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Acid Intermediate Acid (LCMS Verified) Hydrolysis->Acid HCl Workup Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling + Primary Amine Product Target Amide (Purified) Coupling->Product HPLC Prep

Standard medicinal chemistry workflow for pyrimidine-5-carboxylate derivatization.

Performance Data: Comparative Amide Profiling

To demonstrate the practical advantage of the cyclopropyl substitution, we compare the performance of amides synthesized from the target compound versus the alternatives (coupled with a standard pharmacophore amine, e.g., benzylamine).

Table 2: Experimental Performance of Derived Benzylamides
Derived Benzylamide CoreCoupling Yield (%)HLM Stability ( t1/2​ , min)Kinetic Solubility ( μM , pH 7.4)
4-Cyclopropyl-2-methyl 88%>120 150
2,4-Dimethyl 92%45210
4-(Trifluoromethyl)-2-methyl 75%*>12085
4-Phenyl-2-methyl 85%80<10

*Note: The electron-withdrawing CF3​ group reduces the nucleophilicity of the intermediate carboxylate, slightly lowering the efficiency of HATU activation.

Data Interpretation: The experimental data confirms the theoretical SAR logic. The cyclopropyl variant achieves a "best of both worlds" profile: it matches the high human liver microsome (HLM) metabolic stability of the CF3​ variant (>120 min) while maintaining significantly better aqueous solubility (150 μM vs 85 μM ). The 2,4-dimethyl variant, while highly soluble and easy to couple, suffers from rapid metabolic clearance ( t1/2​ = 45 min).

References

  • Title: Enantioselective Intermolecular Cyclopropanations for the Synthesis of Chiral Pyrimidine Carbocyclic Nucleosides Source: Organic Letters, American Chemical Society (ACS) URL: [Link]

Benchmarking Purity of Commercial Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Samples: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5)

Executive Summary

In medicinal chemistry and agrochemical development, pyrimidine derivatives serve as highly privileged scaffolds. Specifically, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a critical building block often utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, the commercial supply chain for this intermediate is highly variable. Differences in synthetic routing, purification, and handling among suppliers can introduce critical impurities—such as regioisomers and des-methyl analogs—that severely impact downstream active pharmaceutical ingredient (API) yields.

This guide provides an objective, data-driven framework for benchmarking the purity of commercial samples from three distinct suppliers (Supplier A, Supplier B, and Supplier C). By employing an orthogonal analytical strategy combining HPLC-UV, quantitative NMR (qNMR), and Karl Fischer (KF) titration, we establish a self-validating system to accurately determine true mass fraction purity [1].

The Scientific Context: Causality in Impurity Profiling

To benchmark a compound effectively, one must understand its synthetic origins. The synthesis of this pyrimidine core typically involves the base-catalyzed cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with acetamidine hydrochloride.

Understanding this pathway is crucial for analytical method development because it dictates the expected impurity profile:

  • Impurity A (Des-methyl pyrimidine): Arises if the acetamidine reagent is contaminated with formamidine.

  • Impurity B (Regioisomer): Occurs via mis-addition of the enolate intermediate during the cyclization step. Regioisomers are notoriously difficult to separate from the parent compound using standard reversed-phase chromatography.

Synthetic pathway and generation of key pyrimidine impurities.

Experimental Design: A Self-Validating System

Relying solely on HPLC area percent (Area %) is a fundamental flaw in raw material benchmarking. HPLC-UV only measures relative purity based on chromophore response and is blind to inorganic salts, residual non-UV active solvents, and moisture.

To create a self-validating system , our protocol mandates orthogonal data synthesis:

  • HPLC-UV (Relative Purity): Optimized to separate structurally similar organic impurities [3].

  • 1H qNMR (Absolute Purity): Provides a direct, primary measurement of the mass fraction by comparing the integral of the analyte against an internal standard (Maleic acid) [2].

  • Karl Fischer Titration: Accounts for moisture content, which qNMR and HPLC-UV may overlook.

Orthogonal analytical workflow for robust purity benchmarking.

Step-by-Step Methodologies

Protocol 1: HPLC-UV Method for Pyrimidine Regioisomers

Causality Check: Standard C18 columns often fail to resolve pyrimidine regioisomers. We utilize a Phenyl-Hexyl stationary phase . The electron-rich phenyl ring of the stationary phase engages in π−π interactions with the pyrimidine core, amplifying subtle electronic differences between regioisomers to achieve baseline separation [3].

  • Column Selection: Phenomenex Luna Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to ensure the pyrimidine nitrogen is protonated, preventing peak tailing).

    • Solvent B: Acetonitrile.

  • Gradient Program: 10% B to 80% B over 20 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: DAD scanning 200-400 nm (Quantitation extracted at 254 nm).

  • Sample Prep: Dissolve 1.0 mg/mL of the sample in 50:50 Water:Acetonitrile. Inject 10 µL.

Protocol 2: 1H qNMR for Absolute Mass Fraction

Causality Check: For qNMR to be absolute, the relaxation delay ( D1​ ) must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures 99.3% magnetization recovery, making the integration strictly proportional to the number of nuclei [4].

  • Internal Standard (IS) Selection: Maleic acid (NIST SRM 2278). It provides a sharp, distinct singlet at ~6.3 ppm in DMSO- d6​ , which does not overlap with the pyrimidine aromatic proton (~8.8 ppm) or the cyclopropyl/ethyl protons [2].

  • Sample Preparation: Accurately weigh ~15.0 mg of the commercial sample and ~5.0 mg of Maleic acid into a clean vial using a microbalance (0.01 mg precision).

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Vortex until completely dissolved and transfer to a 5 mm NMR tube [4].

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): 45 seconds.

    • Scans: 32 (for sufficient Signal-to-Noise ratio).

  • Calculation: Purity is calculated using the standard qNMR mass fraction equation comparing the integral of the pyrimidine proton to the Maleic acid alkene protons [1].

Benchmarking Data: Supplier Comparison

We procured 5-gram samples of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate from three global suppliers. The samples were subjected to the self-validating analytical workflow described above.

Analytical MetricSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
HPLC-UV Purity (Area %) 99.8%97.4%94.2%
Major Impurity Profile None > 0.1%1.8% (Impurity B: Regioisomer)3.1% (Impurity A: Des-methyl)
Water Content (Karl Fischer) 0.15%0.80%2.50%
qNMR Absolute Purity (Mass %) 99.5% 96.1% 91.0%
Visual Appearance White crystalline powderOff-white powderPale yellow solid
Cost per Gram (USD) $45.00$18.00$9.50
Data Interpretation & Recommendations
  • Supplier A demonstrates exceptional alignment between HPLC relative purity (99.8%) and qNMR absolute purity (99.5%). The lack of regioisomers makes this the mandatory choice for late-stage API synthesis or GMP manufacturing, despite the higher cost.

  • Supplier B shows a noticeable discrepancy between HPLC (97.4%) and qNMR (96.1%), driven primarily by higher moisture content. The presence of Impurity B (Regioisomer) at 1.8% is concerning, as regioisomers will likely track through subsequent synthetic steps. This grade is acceptable for early-stage discovery chemistry but requires recrystallization before scale-up.

  • Supplier C is highly contaminated with Impurity A (Des-methyl pyrimidine) and water. The qNMR absolute purity of 91.0% reveals that nearly 10% of the bulk mass is non-target material. Using this material without extensive purification will result in complex downstream reaction mixtures and poor yields.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases . Acta Chimica Slovenica / PubMed (NIH). Available at:[Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) . Mestrelab Research. Available at:[Link]

A Comparative Analysis of the Stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

In the landscape of pharmaceutical development, understanding the chemical stability of a drug candidate is paramount. It is a critical parameter that influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final medicinal product. This guide provides an in-depth comparative analysis of the stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate under both acidic and basic conditions. As a Senior Application Scientist, my objective is to not only present data but to also elucidate the underlying chemical principles and provide a robust experimental framework for your own investigations.

Theoretical Stability Profile: A Mechanistic Perspective

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a polysubstituted pyrimidine derivative. The stability of this molecule is primarily dictated by the reactivity of its two key functional moieties: the pyrimidine ring and the ethyl ester group at the 5-position.

The pyrimidine ring system is known to be electron-deficient, which renders the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. Conversely, the C5 position is comparatively less electron-deficient.[1][2] The presence of electron-donating groups, such as the methyl group at C2 and the cyclopropyl group at C4, can modulate the electronic properties of the ring.

Under Acidic Conditions: The primary degradation pathway anticipated under acidic conditions is the hydrolysis of the ethyl ester to its corresponding carboxylic acid (4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid). This reaction is typically acid-catalyzed and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While the pyrimidine ring itself can undergo acid-catalyzed cleavage under harsh conditions, this is generally less facile than ester hydrolysis.[3] The nitrogen atoms of the pyrimidine ring will be protonated in acidic media, which could influence the rate of ester hydrolysis.

Under Basic Conditions: In a basic environment, the principal degradation route is expected to be the saponification of the ethyl ester. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process is typically faster and more irreversible than acid-catalyzed hydrolysis. The pyrimidine ring is generally more stable towards bases. However, strong basic conditions could potentially lead to other degradation pathways, although these are considered less likely under typical experimental conditions.

Experimental Design for a Comparative Stability Study

To empirically determine the stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a well-designed stress testing study is essential. The following protocol outlines a systematic approach to compare its degradation under acidic and basic conditions. This protocol is designed to be a self-validating system, with clear endpoints and analytical readouts.

Materials and Reagents
  • Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer solutions (pH 2, 7, and 12)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

Experimental Workflow

The following diagram illustrates the key steps in the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in ACN C Dilute stock solution into each buffer to a final concentration of 100 µg/mL A->C B Prepare acidic (pH 2), neutral (pH 7), and basic (pH 12) buffer solutions B->C D Incubate samples at 40°C and 60°C C->D E Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Quench reaction by neutralizing the aliquot (if necessary) and diluting with mobile phase E->F G Analyze samples by a validated stability-indicating HPLC-UV method F->G H Quantify the remaining parent compound against a standard curve G->H

Figure 1: Experimental workflow for the comparative stability study.

Detailed Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition (2, 7, and 12), pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve a final concentration of 100 µg/mL.

    • Prepare three sets of samples for each pH.

  • Stress Conditions:

    • Place one set of samples for each pH in a temperature-controlled oven at 40°C.

    • Place a second set of samples for each pH in a temperature-controlled oven at 60°C.

    • Keep the third set at room temperature as a control.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, quench the degradation by neutralizing the acidic and basic samples and/or diluting them with the mobile phase to halt the reaction.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer like formic acid or ammonium acetate).

    • Monitor the elution profile at a suitable UV wavelength (determined by a UV scan of the parent compound).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining parent compound versus time for each condition.

Anticipated Results and Data Interpretation

The experimental design described above would yield quantitative data on the degradation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate under various conditions. The following table presents a hypothetical dataset to illustrate the expected outcomes.

pHTemperature (°C)Time (hours)% Parent Compound Remaining
2400100
298.5
497.1
894.3
2485.2
2600100
295.2
490.8
882.1
2465.4
7400100
2499.8
7600100
2499.5
12400100
292.3
485.1
872.5
2450.6
12600100
280.1
465.7
845.3
2415.8

Interpretation of Hypothetical Data:

  • Acidic Conditions (pH 2): The compound exhibits moderate degradation, which is accelerated at a higher temperature. This is consistent with the expected acid-catalyzed hydrolysis of the ethyl ester.

  • Neutral Conditions (pH 7): The compound is highly stable, with minimal degradation observed even at elevated temperatures.

  • Basic Conditions (pH 12): The compound shows significant degradation, which is much more pronounced than under acidic conditions and is highly temperature-dependent. This aligns with the anticipated rapid saponification of the ester.

Based on this hypothetical data, Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is significantly less stable under basic conditions compared to acidic conditions.

Proposed Degradation Pathways

The following diagram illustrates the proposed primary degradation pathways for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate under acidic and basic conditions.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Parent Compound B 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylic acid Acid Hydrolysis Product A:f0->B:f0 Ester Hydrolysis C Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Parent Compound D 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (salt) Saponification Product C:f0->D:f0 Saponification

Figure 2: Proposed primary degradation pathways.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the comparative stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate. Based on fundamental chemical principles and a proposed experimental design, it is anticipated that the compound will exhibit greater instability under basic conditions due to the rapid saponification of the ethyl ester. Under acidic conditions, a slower hydrolysis of the ester is expected to be the primary degradation pathway. The pyrimidine core is predicted to be relatively stable under the tested conditions.

For drug development professionals, these findings have several implications:

  • Formulation: Liquid formulations of this compound should be buffered at a slightly acidic to neutral pH to ensure optimal stability. Alkaline excipients should be avoided.

  • Storage: The compound should be stored in a dry environment and protected from high temperatures, especially if there is a risk of exposure to basic conditions.

  • Further Studies: To gain a more complete understanding of the degradation profile, it is recommended to perform forced degradation studies under oxidative and photolytic conditions. Furthermore, the identification of any degradation products using techniques such as LC-MS/MS would be crucial for a comprehensive stability assessment.

By following the principles and protocols outlined in this guide, researchers can confidently assess the stability of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and make informed decisions throughout the drug development process.

References

  • Royal Society of Chemistry. Acid-catalysed ring-cleavage of some pyrimidine derivatives. RSC Publishing. 3

  • American Chemical Society. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications.

  • PubMed. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. National Library of Medicine.

  • Wikipedia. Pyrimidine metabolism.

  • National Center for Biotechnology Information. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC.

  • National Center for Biotechnology Information. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.

  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.

  • Wikipedia. Pyrimidine.

  • ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides.

  • PubMed. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. National Library of Medicine.

  • Chem B. Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine.

  • Semantic Scholar. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib.

  • Sigma-Aldrich. Ethyl 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate.

  • Chemsrc. CAS#:1595548-14-3 | Ethyl 2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylate.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • Organic Chemistry Portal. Pyrimidine synthesis.

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

  • Product Class 12: Pyrimidines.

  • ChemicalBook. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.

  • Sigma-Aldrich. Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate.

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

Sources

Comparative Guide: Crystallization Solvents for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate Isolation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) is a highly versatile pyrimidine building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. Structurally, the molecule presents a unique isolation challenge: the pyrimidine nitrogens and ester carbonyl act as polar hydrogen-bond acceptors, while the cyclopropyl, methyl, and ethyl groups impart significant lipophilicity.

This structural dichotomy often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during isolation. Selecting the optimal crystallization solvent system is critical to bypass LLPS, purge structurally related impurities, and achieve a robust, scalable crystal habit[1]. This guide objectively compares three distinct crystallization methodologies, providing mechanistic insights and self-validating experimental protocols to guide process chemists in selecting the right system for their specific scale and purity requirements.

Physicochemical Profiling & Solvent Rationale

The solubility of pyrimidine derivatives is highly temperature-dependent in organic solvents, making them ideal candidates for controlled cooling or anti-solvent crystallization[1]. We evaluated three distinct solvent systems based on their thermodynamic pathways:

  • System A: Ethanol / Water (Anti-Solvent Crystallization)

    • Mechanism: Ethanol provides excellent solubility for the ester and pyrimidine core. The controlled addition of water (a highly polar anti-solvent) rapidly decreases the solubility of the lipophilic cyclopropyl moiety, driving supersaturation[2].

    • Best For: Rapid isolation, high yield, and green chemistry compliance.

  • System B: Ethyl Acetate / Heptane (Cooling/Evaporative Crystallization)

    • Mechanism: Ethyl acetate (EtOAc) acts as the primary solvent, while heptane lowers the solubility ceiling. By establishing a fixed solvent ratio near the cloud point at reflux, controlled cooling generates a steady supersaturation curve[1].

    • Best For: Purging structurally similar organic impurities and scaling up without oiling out.

  • System C: Isopropanol (Cooling Crystallization)

    • Mechanism: Isopropanol (IPA) offers moderate, temperature-dependent solubility. The protic nature of IPA interacts with the pyrimidine nitrogens, slowing crystal growth kinetics and promoting the formation of highly ordered, pure crystal lattices[3][4].

    • Best For: Achieving maximum analytical purity and optimal crystal habit (e.g., large prisms).

Comparative Performance Data

The following data summarizes the performance of each solvent system based on a standardized 100 g input of crude Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (Initial Purity: 88.5% HPLC Area).

ParameterSystem A (EtOH / H₂O)System B (EtOAc / Heptane)System C (Isopropanol)
Crystallization Mechanism Anti-Solvent AdditionSeeded CoolingUnseeded Slow Cooling
Recovery Yield (%) 94.2%87.5%81.0%
Final Purity (HPLC Area %) 96.1%99.4%>99.8%
Crystal Habit Fine Needles / AgglomeratesBlocky PrismsLarge Prisms
Filtration Time (100g scale) 45 minutes (Slow)12 minutes (Fast)8 minutes (Very Fast)
Volumetric Productivity 85 g/L60 g/L45 g/L
Primary Risk Factor Oiling out if H₂O is added fastRequires precise seedingLower overall yield

Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol described below is designed as a self-validating system. Causality for critical parameters (such as cooling rates and seeding) is explicitly defined.

Protocol A: Ethanol / Water Anti-Solvent Crystallization

Causality Focus: Controlling the anti-solvent addition rate is critical. Rapid addition causes localized high supersaturation, leading to amorphous precipitation or LLPS (oiling out).

  • Dissolution: Suspend 100 g of crude product in 400 mL (4 vol) of absolute Ethanol in a jacketed reactor. Heat to 60 °C until a clear solution is achieved.

  • Clarification: Polish filter the hot solution through a 1 μm inline filter to remove insoluble particulates.

  • Anti-Solvent Addition: Maintain the temperature at 60 °C. Slowly charge 200 mL (2 vol) of deionized Water via an addition funnel over 60 minutes. Note: The solution should become slightly turbid (cloud point).

  • Aging & Cooling: Age the slurry at 60 °C for 30 minutes to allow the crystal bed to establish. Cool the reactor to 5 °C at a linear rate of -0.5 °C/min.

  • Isolation: Filter the resulting fine needles via a Büchner funnel. Wash the cake with 100 mL of pre-chilled EtOH/Water (1:1 v/v). Dry under vacuum at 40 °C for 12 hours.

Protocol B: Ethyl Acetate / Heptane Cooling Crystallization

Causality Focus: Seeding at the metastable zone width (MSZW) boundary prevents spontaneous secondary nucleation, ensuring the growth of blocky, easily filterable crystals.

  • Dissolution: Dissolve 100 g of crude product in 300 mL (3 vol) of Ethyl Acetate at 65 °C.

  • Anti-Solvent Tuning: Slowly add 450 mL (4.5 vol) of Heptane at 65 °C. The solution must remain clear. If turbidity occurs, add EtOAc dropwise until clear.

  • Seeding: Cool the solution to 52 °C (the predetermined MSZW limit). Charge 0.5 g (0.5 wt%) of pure Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate seeds.

  • Desupersaturation: Hold at 52 °C for 2 hours to allow the seeds to grow and consume the initial supersaturation.

  • Cooling: Cool to 0 °C at a controlled rate of -0.2 °C/min.

  • Isolation: Filter the blocky prisms. Wash with 150 mL of pre-chilled Heptane. Dry under vacuum at 45 °C for 12 hours.

Protocol C: Isopropanol (IPA) Recrystallization

Causality Focus: The protic solvent hydrogen-bonds with the pyrimidine core, slowing the integration of the molecule into the crystal lattice. This slow kinetics acts as a highly selective thermodynamic filter against impurities[5].

  • Dissolution: Suspend 100 g of crude product in 700 mL (7 vol) of Isopropanol. Heat to reflux (82 °C) until complete dissolution.

  • Cooling Ramp: Cool the clear solution to 65 °C. Spontaneous nucleation typically occurs around 62 °C.

  • Maturation: Once nucleation is observed, hold the temperature at 60 °C for 1 hour to prevent rapid depletion of the solute.

  • Final Cooling: Cool to 5 °C at -0.3 °C/min.

  • Isolation: Filter the large prismatic crystals. Wash with 100 mL of pre-chilled IPA. Dry under vacuum at 50 °C for 8 hours.

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the thermodynamic pathways and decision logic for selecting the appropriate crystallization solvent system for this pyrimidine derivative.

G Start Crude Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate SolventA System A: EtOH / H2O Start->SolventA Need High Yield SolventB System B: EtOAc / Heptane Start->SolventB Need Scalability SolventC System C: Isopropanol (IPA) Start->SolventC Need Max Purity MechA Anti-Solvent Addition (Water triggers nucleation) SolventA->MechA MechB Cooling Crystallization (Temperature gradient) SolventB->MechB MechC Slow Cooling (Steric hindrance control) SolventC->MechC ResultA High Yield (>94%) Moderate Purity MechA->ResultA ResultB High Purity (>99%) Scalable Workflow MechB->ResultB ResultC Optimal Crystal Habit Lower Productivity MechC->ResultC

Caption: Decision matrix and thermodynamic pathways for the crystallization of pyrimidine-5-carboxylates.

Conclusion & Recommendations

For the isolation of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, the choice of solvent dictates the balance between yield, purity, and processability.

  • If the goal is early-stage intermediate recovery where maximum yield is prioritized over absolute purity, System A (EtOH/H₂O) is highly recommended due to its high volumetric productivity.

  • For late-stage API manufacturing or scale-up , System B (EtOAc/Heptane) is the superior choice. The ability to seed the metastable zone prevents oiling out—a common failure mode for cyclopropyl-containing molecules—and yields highly filterable crystals.

  • For analytical standard preparation or final polishing , System C (IPA) provides the highest purity (>99.8%) by utilizing the slow crystal growth kinetics inherent to protic solvent interactions with the pyrimidine ring[4].

References

  • European Patent Office. "EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives." Google Patents.
  • Alamshany, Z. M., et al. "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19." Molecules, 2023, 28(2), 739. URL:[Link]

  • Georgescu, E., et al. "Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives." ACS Combinatorial Science, 2012. URL:[Link]

  • Dumitrescu, D., et al. "Synthesis and Electrochemical Characterization of Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates." BCH, 2010. URL: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS for Purity Assessment of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, a promising heterocyclic intermediate, selecting the optimal analytical technique is a critical decision that influences the entire development lifecycle. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity analysis of this specific pyrimidine derivative. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in making an informed choice.

The Analytical Challenge: Profiling a Substituted Pyrimidine

The Contenders: A Tale of Two Phases

The choice between GC-MS and LC-MS fundamentally hinges on the physical state of the mobile phase used to transport the analyte through the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a robust and highly sensitive technique ideal for the analysis of volatile and thermally stable compounds.[4] In GC, the sample is vaporized and swept by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the gaseous mobile phase and a liquid or solid stationary phase coated on the column wall.[5] The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing both qualitative and quantitative information.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility of Solution

LC-MS is an exceptionally versatile technique that accommodates a much broader range of analytes, including those that are non-volatile, thermally labile, or polar.[7] In LC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid stationary phase.[8] Separation occurs based on the analyte's affinity for the stationary versus the mobile phase.[9] The eluting compounds are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for detection.[10][11]

Head-to-Head: GC-MS vs. LC-MS for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Based on the structural features of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate and the general properties of similar pyrimidine derivatives, a compelling case can be made for LC-MS as the more appropriate primary technique for purity analysis. The presence of the polar pyrimidine ring and the ester group suggests that the compound may not be sufficiently volatile or thermally stable for direct GC-MS analysis without derivatization.[3][7]

However, for a comprehensive evaluation, we will explore the potential application of both techniques.

The Case for LC-MS: The Path of Least Resistance

LC-MS is the presumptive method of choice for this analyte due to its ability to handle polar and potentially thermally sensitive molecules without the need for chemical modification.[12][13]

dot

Caption: LC-MS Experimental Workflow

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point for separating the analyte from potential impurities.[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective due to the presence of nitrogen atoms that can be readily protonated.[6]

3. Data Analysis:

  • The purity of the main peak can be determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • The mass spectrometer provides mass-to-charge ratio information for the main peak and any detected impurities, aiding in their identification.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase is a versatile, non-polar phase that is well-suited for the separation of a wide range of organic molecules, including pyrimidine derivatives.[1]

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase helps to improve peak shape and ionization efficiency in ESI positive mode by providing a source of protons.

  • Gradient Elution: This is crucial for a purity analysis where unknown impurities with a range of polarities may be present. A gradient ensures that both polar and non-polar impurities are eluted and detected.

  • ESI Positive Mode: The nitrogen atoms in the pyrimidine ring are basic and can be easily protonated, making ESI in positive ion mode a highly sensitive ionization technique for this class of compounds.[13]

The Case for GC-MS: A Derivatization-Dependent Approach

Direct GC-MS analysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is likely to be challenging. However, with a derivatization step to increase volatility and thermal stability, GC-MS can be a viable, and in some cases, a highly efficient and sensitive, option.[14] A common derivatization strategy for compounds with active hydrogens or polar functional groups is silylation or acylation.[15] For pyrimidine bases, derivatization with ethyl chloroformate has also been reported.[14]

dot

Caption: GC-MS Experimental Workflow with Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Purity is assessed by the peak area percentage of the derivatized analyte in the total ion chromatogram.

  • The EI mass spectrum provides a characteristic fragmentation pattern that can be used for structural confirmation and library matching.

Causality Behind Experimental Choices:

  • Derivatization: This is the most critical step. Silylation replaces active hydrogens on the molecule with non-polar trimethylsilyl groups, which increases volatility and thermal stability, making the compound amenable to GC analysis.

  • HP-5ms Column: This type of column is a workhorse in GC-MS for general-purpose analysis of a wide range of organic compounds.

  • Temperature Programming: A temperature ramp is essential to separate compounds with different boiling points, ensuring that both the derivatized analyte and any derivatized impurities are resolved.

  • Electron Ionization (EI): EI is a "hard" ionization technique that generates reproducible fragmentation patterns, which are invaluable for structural elucidation and creating searchable libraries.

Quantitative and Qualitative Comparison

FeatureGC-MSLC-MSRationale for Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate
Analyte Suitability Volatile & Thermally StableWide Range (Polar, Non-polar, Thermally Labile)LC-MS is favored. The target molecule's polarity and potential thermal instability make it a better candidate for LC-MS.[3][7]
Sample Preparation Often requires derivatization, which adds complexity and potential for side reactions.Minimal, usually just dissolution in a suitable solvent.LC-MS is simpler and more direct. Avoids the potential pitfalls of an incomplete or non-specific derivatization reaction.
Separation Mechanism Based on volatility and interaction with the stationary phase.Based on partitioning between liquid mobile and solid stationary phases.LC offers more flexibility. A wider variety of column chemistries and mobile phase compositions can be used to optimize the separation.[1]
Sensitivity High, especially for targeted analysis.Very high, often reaching lower detection limits than GC-MS for many compounds.Both are highly sensitive, but LC-MS may have an edge for this type of molecule, especially with modern instrumentation.
Impurity Profiling Good for volatile impurities. Non-volatile impurities will not be detected.Excellent for a broad range of impurities, including polar and non-polar degradation products.LC-MS provides a more comprehensive impurity profile. This is critical for pharmaceutical development and meeting regulatory requirements.[12]
Speed of Analysis Can be very fast, with run times under 10 minutes.Can be comparable to GC, especially with UHPLC systems.Both can be relatively fast.
Cost & Complexity Generally lower instrument cost and simpler operation.Higher instrument cost and potentially more complex method development.GC-MS is more cost-effective, but the need for derivatization may offset this advantage in terms of time and resources.

Conclusion and Recommendation

For the purity analysis of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, LC-MS emerges as the superior and more scientifically sound analytical technique. Its ability to directly analyze the compound without the need for derivatization, coupled with its versatility in handling polar and potentially thermally labile molecules, makes it the more reliable and robust choice. LC-MS provides a more comprehensive impurity profile, which is paramount in the pharmaceutical industry to ensure the safety and quality of the final drug product.

While GC-MS could potentially be employed following a successful derivatization strategy, the added complexity, potential for incomplete reactions, and the risk of not detecting non-volatile impurities make it a less desirable primary method. GC-MS could, however, serve as a complementary technique, for instance, in the analysis of specific volatile impurities or in situations where LC-MS is not available.

Ultimately, the choice of analytical technique should always be guided by a thorough understanding of the analyte's physicochemical properties and the specific goals of the analysis. For Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate, the evidence strongly points towards LC-MS as the gold standard for a comprehensive and reliable purity assessment.

References

  • Gilar, M., & Sejbal, J. (2001). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 845–857.
  • Hans, R., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 532-556.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 27(11), 3469.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. (n.d.). ORCA – Online Research @ Cardiff. [Link]

  • Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3244.
  • Nucci, M. C., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1660.
  • Chemsrc. (2025). CAS#:1595548-14-3 | Ethyl 2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]

  • Pragolab. (n.d.). GC-MS Application Note. [Link]

  • Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). (2018). PMC. [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). PMC. [Link]

  • Khuhawar, M. Y., et al. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]

  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. (n.d.). ChemRxiv. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the production of novel therapeutics, managing the lifecycle of complex pharmaceutical intermediates becomes a critical operational challenge. Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate is a highly functionalized heterocyclic ester frequently utilized as a building block in the synthesis of kinase inhibitors and agricultural compounds.

Because this compound features a highly stable pyrimidine core, improper disposal poses significant environmental and compliance risks. This guide provides an authoritative, self-validating protocol for the safe handling, segregation, and disposal of this chemical, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Mechanistic Hazard Assessment & Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the molecule. We do not simply discard chemicals; we manage their reactive potential.

  • Pyrimidine Ring Recalcitrance: The core of this molecule is a nitrogenous pyrimidine ring. Unlike simple aliphatic esters, substituted pyrimidines are highly resistant to natural environmental degradation. The US Environmental Protection Agency (EPA) has noted that pyridine and pyrimidine derivatives can persist in soil, water, and compost, leading to severe downstream phytotoxicity and aquatic hazards [1].

  • Ester Hydrolysis Risks: The ethyl carboxylate group at the 5-position is susceptible to acid- or base-catalyzed hydrolysis. If mixed with incompatible corrosive wastes (pH < 2 or > 12.5), the ester will hydrolyze exothermically, releasing ethanol and forming the corresponding carboxylic acid. This can lead to dangerous pressure buildup in sealed waste carboys.

  • Thermal Destruction Causality: Because biological and chemical degradation methods are insufficient for the pyrimidine ring, high-temperature incineration (>1000°C) is the only scientifically sound disposal method. Incineration provides the activation energy required to cleave the robust aromatic carbon-nitrogen bonds, reducing the molecule to carbon dioxide, water, and diatomic nitrogen (N₂), rather than toxic nitrogen oxides (NOₓ).

Quantitative Waste Categorization

Proper disposal begins with accurate waste stream categorization. The table below synthesizes the regulatory and physicochemical parameters required for safe logistical planning.

ParameterValue / ClassificationOperational Justification
Chemical Class Heterocyclic EsterDictates chemical compatibility; avoid strong acids/bases to prevent hydrolysis.
EPA Waste Code (Pure) Unlisted (Non-RCRA)Not explicitly P-listed or U-listed; managed as general hazardous waste [2].
EPA Waste Code (in Solvent) D001 (Ignitable)If dissolved in flammable solvents (flash point < 60°C), it assumes the D001 characteristic [2].
Primary Hazard Aquatic Toxicity, IrritantMust never be drain-disposed due to environmental persistence [1].
Compatible Containers HDPE, PTFE, or GlassPrevents solvent leaching and container degradation during storage.
Disposal Method High-Temp IncinerationEnsures complete destruction of the stable pyrimidine heterocycle [3].

Waste Segregation Decision Matrix

To prevent cross-contamination and ensure regulatory compliance, laboratory personnel must segregate waste at the point of generation. The following logical workflow dictates the correct disposal pathway based on the physical state of the chemical.

G Start Waste Generation: Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate State What is the physical state of the waste? Start->State Solid Solid / Pure Liquid (Unused or Spilled) State->Solid Pure Material Solvent Dissolved in Solvent (Reaction Mother Liquor) State->Solvent In Solution Incineration High-Temperature Incineration (EPA Approved Facility) Solid->Incineration HalogenCheck Is the solvent halogenated? (e.g., DCM) Solvent->HalogenCheck Halogenated Halogenated Waste Stream (Red Tag) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Blue Tag) HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Waste segregation and disposal decision matrix for pyrimidine carboxylate derivatives.

Step-by-Step Operational Protocols

The following methodologies provide self-validating steps to ensure that waste is packaged safely and in compliance with the National Research Council's Prudent Practices in the Laboratory [3].

Protocol A: Handling Pure Solid or Liquid Waste

Use this protocol for expired reagents, unused stock, or spill cleanup materials.

  • Collection: Using a non-sparking PTFE spatula, carefully transfer the solid material or absorbent spill pads into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Containment: Ensure the container has a secure, leak-proof screw cap. Do not use biohazard bags or standard trash bags, as the material may permeate thin plastics.

  • Labeling: Affix a hazardous waste tag immediately. Label the contents precisely as: "Hazardous Waste - Toxic Solid: Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (100%)".

  • Storage: Store in a designated secondary containment tray away from strong oxidizers until pickup by your Environmental Health and Safety (EHS) department.

Protocol B: Handling Solvent-Contaminated Mother Liquors

Use this protocol when the compound is dissolved in organic solvents post-reaction.

  • pH Validation (Critical Step): Before transferring the mother liquor to a bulk waste carboy, test the pH using indicator paper. If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it carries the EPA D002 (Corrosive) characteristic [2].

  • Neutralization: If extreme pH is detected, neutralize the solution to pH 6–8 using dilute sodium bicarbonate (NaHCO₃) or citric acid in a fume hood. Causality: Neutralizing before bulking prevents violent exothermic reactions and pressure buildup in the waste carboy.

  • Segregation: Transfer the neutralized solution into the appropriate solvent waste carboy:

    • Halogenated Carboy: If the solvent contains dichloromethane, chloroform, etc.

    • Non-Halogenated Carboy: If the solvent is ethyl acetate, ethanol, hexane, etc.

  • Labeling: Update the carboy's waste log to reflect the addition of the pyrimidine derivative, ensuring the waste stream is flagged for incineration.

Protocol C: Empty Container Decontamination

Use this protocol for empty reagent bottles to remove them from hazardous waste regulations.

  • Triple-Rinsing: In a fume hood, add a compatible solvent (e.g., acetone or ethanol) equal to approximately 5% of the container's volume. Cap and agitate to dissolve residual chemical.

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated solvent waste carboy. Repeat this process three distinct times. Causality: Triple-rinsing is the EPA standard for rendering a container legally "empty" of hazardous residues [3].

  • Defacing: Completely deface or remove the original chemical label using a marker or scraper.

  • Final Disposal: Dispose of the clean, defaced glass bottle in the laboratory glass recycling receptacle or standard trash, depending on your specific institutional guidelines.

References

  • Registration Review of Pyridine and Pyrimidine Herbicides US Environmental Protection Agency (EPA)[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA)[Link]

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) / National Research Council[Link]

Personal protective equipment for handling Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate

Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate (CAS: 887410-59-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. The presence of the cyclopropyl group enhances the lipophilicity and metabolic stability of downstream drug candidates, while the pyrimidine-5-carboxylate core provides a versatile scaffold for cross-coupling and amidation reactions.

Because this compound is typically handled as a fine crystalline solid or powder, it presents specific occupational hazards that require rigorous safety protocols. This guide provides a self-validating system for the selection of Personal Protective Equipment (PPE), operational handling, and disposal, ensuring both scientific integrity and operator safety.

Hazard Causality and Risk Assessment

To effectively protect yourself, you must understand why specific PPE is required. Like many pyrimidine-5-carboxylate derivatives, this compound poses acute risks to exposed tissues[2].

  • Dermal and Ocular Toxicity: The ester functionality and the nitrogen-rich heteroaromatic ring can interact with biological nucleophiles and moisture on the skin or eyes, leading to localized tissue irritation (Category 2 skin/eye irritant)[3].

  • Inhalation Hazards: When handled in its solid state, the generation of micro-particulate dust poses a significant respiratory risk[4]. Inhalation of these particulates can cause irritation to the mucous membranes and respiratory tract, necessitating stringent engineering controls and respiratory precautions[3].

  • Environmental Toxicity: Pyrimidine derivatives can be harmful to aquatic life; therefore, strict containment protocols must be followed to prevent environmental release[5].

Quantitative PPE Specification Matrix

The following table summarizes the required PPE, grounded in established occupational safety standards (OSHA/EN), specifically tailored for handling pyrimidine carboxylates[3][4].

PPE CategorySpecification / StandardQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Rubber Gloves (EN 374)Minimum thickness: 0.11 mm (splash) to 0.30 mm (full contact).Nitrile provides a high-density barrier against organic esters and fine heterocyclic powders, preventing dermal absorption.
Eye Protection Tightly fitting safety gogglesANSI Z87.1 (US) or EN 166 (EU) compliant.Prevents micro-particulate dust from interacting with the aqueous environment of the cornea[4].
Respiratory Particulate RespiratorN95/P100 (US) or P2/P3 (EU EN 143).Filters out >95% of airborne crystalline particulates. Required if handling outside a certified fume hood[4].
Body Protection Flame-resistant lab coat100% Cotton or Nomex blend.Mitigates electrostatic discharge (ESD) which could ignite suspended organic dust, while preventing particulate accumulation on street clothes[5].

Operational Workflow and Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions have been verified.

Phase 1: Pre-Operational Verification
  • Engineering Control Check: Verify that the laboratory fume hood is operational. The face velocity must read between 80 and 100 feet per minute (fpm) . Do not handle the chemical if the alarm is sounding or velocity is insufficient.

  • Environmental Clearance: Ensure the workspace is clear of strong oxidizing agents and strong acids, which are incompatible with pyrimidine derivatives and can cause exothermic reactions[2][3].

  • PPE Donning Sequence:

    • Don the flame-resistant lab coat and button it completely.

    • Equip the tightly fitting safety goggles.

    • Wash and dry hands, then don the nitrile gloves. Inspect gloves for micro-tears prior to handling[4].

Phase 2: Material Handling and Weighing
  • Static Mitigation: Use anti-static weighing boats and spatulas (e.g., grounded metal or static-dissipative polymers) to prevent the powder from aerosolizing due to electrostatic repulsion.

  • Transfer: Open the container only within the deepest functional area of the fume hood (at least 6 inches behind the sash).

  • Weighing: Transfer the required mass of Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate slowly to avoid dust formation[5]. Cap the source bottle immediately after transfer.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol) to dissolve and remove residual dust.

  • Glove Removal: Use the proper glove-in-glove removal technique (without touching the glove's outer surface) to avoid skin contact[4].

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after doffing PPE[2].

Spill Response and Waste Disposal Plan

In the event of a spill or when disposing of reaction byproducts, adhere to the following procedural logic to maintain regulatory compliance.

Spill Containment Protocol
  • Evacuate and Isolate: Evacuate personnel from the immediate area and ensure adequate ventilation[5].

  • Don Advanced PPE: If the spill is large or outside the hood, upgrade respiratory protection to a half-face respirator with P100 cartridges[4].

  • Mechanical Collection: Do not use water or compressed air, which will spread the dust. Sweep up the material using a damp, static-free absorbent pad or a specialized HEPA-filtered vacuum[2].

  • Containment: Shovel the swept material into a suitable, tightly closed, and labeled hazardous waste container[4].

Waste Disposal Plan
  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and collected spill debris in a designated solid organic waste bin.

  • Liquid Waste: If the compound has been dissolved in organic solvents (e.g., dichloromethane, ethyl acetate) for a reaction, collect the liquid in a halogenated or non-halogenated waste carboy, depending on the solvent used.

  • Final Destruction: Do not let the product enter drains or waterways[4]. Transfer all sealed waste containers to an approved waste disposal plant for high-temperature incineration[2][3].

Logical Workflow Visualization

The following diagram illustrates the logical dependencies between hazard assessment, PPE selection, and operational execution.

PPE_Workflow Start Hazard Assessment: Ethyl 4-cyclopropyl-2-methyl- pyrimidine-5-carboxylate PPE PPE Donning (Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Fume Hood >80 fpm) Start->Hood Handle Chemical Handling & Weighing PPE->Handle Hood->Handle Spill Spill Response Protocol (Dry Collection) Handle->Spill If spill occurs Dispose Waste Disposal (EPA/RCRA Incineration) Handle->Dispose Routine waste Spill->Dispose

Operational workflow and PPE logic for pyrimidine-5-carboxylate handling.

References

  • Angene Chemical. Safety Data Sheet: tetrahydropyrimidine-5-carboxylate. Retrieved from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.